molecular formula C6H4ClF3N2 B1528059 2-Chloro-5-(trifluoromethyl)pyridin-4-amine CAS No. 1061358-78-8

2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1528059
CAS No.: 1061358-78-8
M. Wt: 196.56 g/mol
InChI Key: BVKYVDJDCQLPEC-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridin-4-amine (CAS 1061358-78-8) is a high-purity chemical intermediate of significant interest in discovery research, particularly for the development of novel active ingredients. This compound, with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol, integrates a pyridine ring with both chloro and trifluoromethyl substituents, creating a versatile scaffold for further synthetic modification . Trifluoromethylpyridine (TFMP) derivatives are a key structural motif in modern agrochemicals and pharmaceuticals . The unique physicochemical properties of the trifluoromethyl group—including its strong electron-withdrawing nature and impact on molecular lipophilicity, metabolic stability, and biomolecular affinity—are known to enhance the biological activity of lead compounds . Since the introduction of the first TFMP-derived agrochemical, fluazifop-butyl, more than 20 TFMP-containing agrochemicals have been assigned ISO common names, and multiple pharmaceutical agents have received market approval . As a functionalized TFMP derivative, this compound is a valuable building block for constructing compounds for biological evaluation in these fields. This product is accompanied by comprehensive analytical documentation, including NMR, HPLC, and MSDS data, to ensure quality and support research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKYVDJDCQLPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263465
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
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Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061358-78-8
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. As a Senior Application Scientist, the following information is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for working with this potentially novel compound.

Compound Identification and the Absence of a CAS Number

A thorough search of chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals that a specific CAS number for this compound has not been assigned. This suggests that the compound may be a novel chemical entity that has not been previously synthesized, characterized, and registered.[1][2] The CAS Registry, maintained by the American Chemical Society, assigns a unique identifier to every chemical substance described in the open scientific literature.[2][3] For a new substance to receive a CAS number, it must be synthesized, its structure unequivocally confirmed, and the relevant data submitted to the CAS for registration.[1][4][5] Therefore, researchers successfully synthesizing and characterizing this compound would be in a position to apply for a new CAS number.[4]

Physicochemical and Spectroscopic Profile (Predicted)

While experimental data for this compound is not available, its physicochemical and spectroscopic properties can be predicted with a high degree of confidence based on the known data of its precursors and structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₆H₄ClF₃N₂Based on the chemical structure.
Molecular Weight 196.56 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow solidAminopyridines are typically solids at room temperature.[6]
Melting Point 80 - 100 °CSimilar to other substituted aminopyridines, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (86-90 °C).
Solubility Soluble in organic solvents like methanol, DMSO, and ethyl acetate. Sparingly soluble in water.Typical for small organic molecules with both polar (amine) and nonpolar (trifluoromethyl, chloro) groups.
pKa 3 - 5The electron-withdrawing trifluoromethyl and chloro groups will decrease the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted 4-aminopyridine.

Spectroscopic Data (Predicted):

The spectroscopic profile of this compound is expected to exhibit characteristic signals corresponding to its functional groups.

  • ¹H NMR: The proton NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups and the electron-donating amino group. A broad singlet corresponding to the -NH₂ protons would also be expected, the chemical shift of which would be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the -CF₃ group.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the amino group in the range of 3300-3500 cm⁻¹, C-N stretching, C-Cl stretching, and strong C-F stretching bands for the trifluoromethyl group, typically observed between 1000-1350 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be designed starting from the commercially available precursor, 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3). The proposed pathway involves a two-step process of nitration followed by reduction.

Synthesis_Pathway start 2-Chloro-5-(trifluoromethyl)pyridine intermediate 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine start->intermediate HNO₃ / H₂SO₄ product This compound intermediate->product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice bath.

  • Reaction: Slowly add 2-Chloro-5-(trifluoromethyl)pyridine to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography to obtain 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine.

Causality behind Experimental Choices: The use of a strong nitrating mixture (HNO₃/H₂SO₄) is necessary to overcome the deactivating effect of the chloro and trifluoromethyl groups on the pyridine ring. The regioselectivity of the nitration is directed to the 4-position due to the directing effects of the existing substituents.

Step 2: Reduction of the Nitro Group

  • Reagents and Setup: To a solution of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Palladium on carbon).

  • Reaction: Heat the reaction mixture to reflux (for Fe/HCl) or stir under a hydrogen atmosphere (for catalytic hydrogenation) until the reaction is complete.

  • Work-up: After completion, filter the reaction mixture to remove the catalyst. If an acidic medium was used, neutralize the filtrate with a base to precipitate the amine.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the nitro intermediate and the final amino product can be confirmed by melting point determination, TLC, and spectroscopic methods (NMR, IR, MS) to ensure the correct structure and purity.

Potential Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound, namely the trifluoromethyl group and the aminopyridine scaffold, suggest significant potential in medicinal chemistry and agrochemical research.[8][9]

Potential_Applications Core This compound App1 Kinase Inhibitors (e.g., for oncology) Core->App1 App2 Ion Channel Modulators (e.g., for neurological disorders) Core->App2 App3 Agrochemicals (Herbicides, Fungicides, Insecticides) Core->App3 App4 Scaffold for Library Synthesis Core->App4

Caption: Potential applications of this compound.

4.1. Medicinal Chemistry

  • Kinase Inhibitors: The aminopyridine moiety is a well-established scaffold for the design of kinase inhibitors, which are crucial in cancer therapy.[10] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The chloro and trifluoromethyl groups can be exploited to achieve selectivity and improve pharmacokinetic properties.

  • Ion Channel Modulators: 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[11] Derivatives of 4-aminopyridine are being investigated for various neurological disorders.[12][13] The trifluoromethyl group in the target molecule can enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

  • Antiprotozoal Agents: Aminopyridine derivatives have shown promise as drug candidates against neglected tropical diseases caused by protozoa.[9]

4.2. Agrochemicals

Trifluoromethylpyridine derivatives are key components in a wide range of modern agrochemicals.[14][15]

  • Herbicides, Fungicides, and Insecticides: The precursor, 2-Chloro-5-(trifluoromethyl)pyridine, is a vital intermediate for the synthesis of high-efficiency herbicides, fungicides, and insecticides.[16][17] The introduction of an amino group at the 4-position could lead to new classes of agrochemicals with potentially novel modes of action or improved efficacy.

Safety and Handling

While specific toxicity data for this compound is unavailable, a cautious approach to handling is warranted based on the known hazards of its precursor and related compounds.

Table 2: Hazard Profile of 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

Hazard StatementGHS Classification
Harmful if swallowed or if inhaledAcute toxicity, oral; acute toxicity, inhalation[18]
Causes skin irritationSkin corrosion/irritation[18]
Causes serious eye irritationSerious eye damage/eye irritation[18]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[18]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used if handling the solid in a way that generates dust.[19]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[20]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its predicted properties and the established biological significance of the aminopyridine and trifluoromethylpyridine scaffolds make it a compelling target for synthesis and investigation. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and exploration of the potential applications of this compound in both medicinal chemistry and agrochemical development. The lack of a CAS number underscores the opportunity for novel research and discovery in this area.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the novel heterocyclic compound, 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. Recognizing the critical role that a thorough understanding of a molecule's physical characteristics plays in drug discovery and development, this document synthesizes available data with established analytical methodologies. We will delve into the structural identity, predicted physicochemical parameters, and detailed experimental protocols for the empirical determination of key properties. This guide is designed to be a practical resource, explaining not just the 'what' but the 'why' behind analytical choices, thereby empowering researchers to generate reliable and reproducible data.

Compound Identification and Structure

Clarity in nomenclature is paramount when dealing with highly substituted heterocyclic systems. The compound of interest is systematically named This compound . However, it is also commonly indexed under the alternative name 5-chloro-2-(trifluoromethyl)pyridin-4-amine . For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the authoritative reference.

  • Primary IUPAC Name: this compound

  • Alternative Name: 5-chloro-2-(trifluoromethyl)pyridin-4-amine

  • CAS Number: 1060810-26-5[1]

  • Molecular Formula: C₆H₄ClF₃N₂

  • Molecular Weight: 196.56 g/mol [2]

  • Monoisotopic Mass: 196.00151 Da[3]

The structural arrangement of the substituents on the pyridine ring dictates the molecule's electronic and steric properties, which in turn influence its physical behavior and biological activity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not yet widely available. In such cases, in silico prediction tools serve as a valuable first-pass assessment for drug development professionals. These models use large datasets of known compounds to estimate the properties of new chemical entities.

PropertyPredicted ValuePrediction Software/Source
XlogP 1.7PubChemLite[3]
Boiling Point 258.3 ± 40.0 °CBenchchem (for a related isomer)[4]
Density 1.5 ± 0.1 g/cm³Benchchem (for a related isomer)[4]
pKa (most basic) (Not available)-

Note: Boiling point and density data are for the related isomer 5-Chloro-4-(trifluoromethyl)pyridin-2-amine and should be considered as an estimate.

The predicted XlogP of 1.7 suggests a moderate lipophilicity, a key parameter in predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Determination of Physical Properties

The following sections outline the standard, field-proven methodologies for the empirical determination of the key physical properties of this compound. The causality behind the choice of these methods is to ensure accuracy, reproducibility, and adherence to industry standards.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.

  • Loading the Capillary: The capillary is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3]

  • Apparatus Setup: The loaded capillary is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start: Dry Crystalline Sample powder Finely powder the sample start->powder load Load into capillary tube (1-2 mm) powder->load place Place capillary in apparatus load->place heat Heat slowly (1-2°C/min) place->heat observe Observe for phase change heat->observe record Record temperature range observe->record end_point Melting Point Range (°C) record->end_point

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for designing formulations, purification strategies, and in vitro assays.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, acetone, and dichloromethane.

  • Procedure: To a small, known amount of this compound (e.g., 1-5 mg) in a test tube, add a small volume of the solvent (e.g., 0.1 mL) incrementally.

  • Observation: After each addition, the mixture is vortexed or agitated vigorously. The sample is classified as "soluble," "partially soluble," or "insoluble."[5][6]

  • pH-Dependent Solubility: The basicity of the amino group suggests that the solubility will be pH-dependent. The compound is expected to be more soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[6]

Solubility_Testing_Workflow start Start: Weigh Sample (1-5 mg) add_solvent Add solvent incrementally (0.1 mL) start->add_solvent vortex Vortex/Agitate add_solvent->vortex observe Observe for dissolution vortex->observe decision Completely Dissolved? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble/Partially Soluble decision->insoluble No repeat Repeat with different solvents soluble->repeat insoluble->repeat

Caption: Workflow for Qualitative Solubility Assessment.

Acidity Constant (pKa)

The pKa value quantifies the acidity or basicity of a compound. For an aminopyridine, the pKa of the conjugate acid (pyridinium ion) is a key determinant of its charge state at a given pH, which profoundly impacts its interaction with biological targets and its membrane permeability.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The inflection point of the curve indicates the equivalence point.

Causality: Potentiometric titration is the gold standard for pKa determination as it directly measures the change in proton concentration, providing a highly accurate and reliable value.

Spectral Characterization

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amine group. For the related isomer, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, signals are observed at δ 8.16 (s, 1H), 6.87 (s, 1H), and 6.76 (br s, 1H) in DMSO-d₆.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[8][9]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine. For the related isomer, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a mass-to-charge ratio (m/z) of 197 [M+H]⁺ has been reported.[7]

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. While comprehensive experimental data on its physical properties is still emerging, this guide provides a robust framework for its characterization. By combining predictive modeling with established, rigorous experimental protocols, scientists can confidently determine the physicochemical profile of this and other novel chemical entities, paving the way for their successful application in research and development.

References

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of substituted pyridines. The core subject of this document is 2-Chloro-5-(trifluoromethyl)pyridin-4-amine , a fluorinated heterocyclic compound of significant interest as a building block in the creation of novel chemical entities. While this specific isomer is not as widely documented as its analogues, this guide provides a robust framework for its synthesis and handling, grounded in established chemical principles and data from closely related structures.

Foundational Profile and Physicochemical Properties

This compound belongs to the trifluoromethylpyridine class of compounds, which are pivotal in modern chemistry. The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but imparts profoundly different properties, including increased metabolic stability, enhanced membrane permeability, and altered binding affinities, due to its high electronegativity and lipophilicity. The chlorine atom and amine group provide reactive handles for further chemical modification, making this molecule a versatile intermediate.

Based on its chemical structure, the fundamental properties are established as follows. It is critical to note that while the molecular formula and weight are exact, physical properties like melting point would require experimental verification upon synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₄ClF₃N₂Calculated
Molecular Weight 196.56 g/mol Calculated[1][2]
Monoisotopic Mass 196.0015 DaCalculated[1]
CAS Number Not assignedN/A

Note: Data for related isomers such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) and 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9) confirm the molecular weight of 196.56 g/mol for this molecular formula.[1][3]

Proposed Synthesis Pathway and Mechanistic Rationale

Two-Step Synthetic Workflow

The proposed synthesis involves two key transformations: nitration followed by reduction .

  • Step 1: Electrophilic Nitration. The pyridine ring is first activated for nitration. Due to the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group, the pyridine ring is deactivated. Therefore, harsh nitrating conditions are required. The nitration is expected to occur at the C4 position, which is the least deactivated position for electrophilic attack.

  • Step 2: Reduction of the Nitro Group. The resulting nitro-intermediate is then reduced to the target primary amine using a standard reduction method, such as catalytic hydrogenation or metal-acid reduction.

The complete workflow is visualized below.

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate Intermediate Product cluster_step2 Step 2: Reduction cluster_final Final Product Start 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) Nitration Electrophilic Nitration at C4 Start->Nitration Reaction Reagents1 Reagents: H₂SO₄ / HNO₃ (Fuming) Nitration->Reagents1 Intermediate 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine Nitration->Intermediate Forms Reduction Nitro Group Reduction Intermediate->Reduction Reacts in Reagents2 Reagents: Fe / HCl or H₂ / Pd-C Reduction->Reagents2 Final This compound Reduction->Final Yields

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Exemplar)

This protocol is a predictive model based on standard laboratory procedures. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine

  • Apparatus Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with concentrated sulfuric acid (H₂SO₄, 25 mL).

  • Reagent Addition: The flask is cooled to 0°C in an ice bath. 2-Chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol) is added portion-wise, ensuring the temperature does not exceed 10°C.

  • Nitration: Fuming nitric acid (HNO₃, 6 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, the reaction mixture is slowly heated to 80°C and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature and carefully poured onto 200 g of crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺) electrophile and to protonate the pyridine ring, which, despite being deactivating, directs the electrophile to the C4 position.

Step 2: Synthesis of this compound

  • Apparatus Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagent Charging: The flask is charged with iron powder (Fe, 12.3 g, 220 mmol) and ethanol (80 mL).

  • Reaction Initiation: A solution of the crude 2-chloro-4-nitro-5-(trifluoromethyl)pyridine (55.1 mmol, from Step 1) in ethanol (20 mL) is prepared. A small amount of this solution and concentrated hydrochloric acid (HCl, 2 mL) are added to the iron suspension. The mixture is heated to initiate the exothermic reaction.

  • Reduction: The remaining nitro compound solution is added dropwise at a rate that maintains a gentle reflux. The reaction is typically complete within 2-3 hours.

  • Work-up and Purification: The hot solution is filtered through Celite to remove iron salts. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.

Causality: The Fe/HCl system is a classic and cost-effective method for nitro group reduction (Béchamp reduction). It is highly effective and avoids the need for high-pressure hydrogenation equipment.

Structural Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_validation Validation Crude Crude Product NMR ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) Crude->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Crude->MS HPLC HPLC / UPLC (Purity Assessment) Crude->HPLC Pure Pure, Validated Compound (>95% Purity) NMR->Pure MS->Pure HPLC->Pure

Caption: Analytical workflow for structural validation.

  • ¹H NMR: Would confirm the presence of aromatic protons and the amine (-NH₂) protons. The two aromatic protons should appear as distinct singlets.

  • ¹⁹F NMR: A sharp singlet would confirm the presence and chemical environment of the -CF₃ group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (196.56 m/z).

  • HPLC/UPLC: Used to determine the purity of the final compound, which should ideally be >95% for use in drug discovery applications.

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[4] While direct applications of this compound are not yet published, its structure is analogous to building blocks used to create inhibitors for kinases and other enzymes. The amine group serves as a nucleophile or a site for amide bond formation, while the chloro group can be displaced via nucleophilic aromatic substitution (SₙAr) or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This dual functionality makes it a high-value intermediate for library synthesis in lead discovery programs.

Safety, Handling, and Storage

No specific MSDS is available for this isomer. However, based on the hazard classifications of its isomers, this compound should be handled with significant caution.

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or with fine powders.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. This guide provides a scientifically grounded, expert-driven framework for its synthesis, characterization, and safe handling. The proposed protocols are built on established chemical principles, offering a clear path for researchers to produce and utilize this compound in advancing the fields of medicinal chemistry and material science. The true potential of this building block lies in its strategic use to create next-generation pharmaceuticals and agrochemicals.

References

2-Chloro-5-(trifluoromethyl)pyridin-4-amine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical and agrochemical research, trifluoromethylpyridine derivatives have become a cornerstone for the development of novel active ingredients.[1][2] The strategic incorporation of a trifluoromethyl group (-CF3) and a halogen on the pyridine scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of a molecule.[3] The compound this compound is a key exemplar of this structural class, holding potential as a versatile intermediate in synthetic chemistry.[4]

A fundamental physicochemical property that dictates the "developability" of any potential drug or agrochemical candidate is its solubility. Aqueous solubility directly influences bioavailability, while solubility in organic solvents is critical for reaction conditions, purification, and formulation. This guide provides an in-depth analysis of the factors governing the solubility of this compound, offers insights based on structurally related analogues, and details a robust experimental protocol for its precise determination.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the research scientist with the foundational knowledge and methodologies required to generate this critical data in-house.

Physicochemical Properties and Solubility Profile

The solubility of this compound is a complex interplay of its distinct structural motifs. Understanding these individual contributions is key to predicting its behavior in various solvent systems.

  • Pyridine Ring: The core pyridine structure is a weakly basic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated in acidic media, which typically increases aqueous solubility.

  • 4-Amino Group (-NH2): The primary amine at the 4-position is a critical modulator of solubility. It can act as both a hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like water. Its basicity also allows for salt formation with acids, a common strategy to enhance aqueous solubility.

  • 2-Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group that increases the lipophilicity of the molecule. Its presence generally tends to decrease solubility in aqueous media while improving it in non-polar organic solvents.

  • 5-Trifluoromethyl Group (-CF3): The -CF3 group is a powerful electron-withdrawing and highly lipophilic moiety.[3] This group is known to significantly lower aqueous solubility and increase solubility in organic solvents. It also contributes to the metabolic stability of the compound.[3]

Predicted Solubility: Based on this structural analysis, this compound is expected to be a compound with low to moderate aqueous solubility . The solubilizing effect of the amino group is counteracted by the lipophilic chloro and trifluoromethyl groups. Its solubility is anticipated to be pH-dependent, increasing in acidic conditions due to the protonation of the pyridine nitrogen and the exocyclic amine.

In organic solvents, it is predicted to be more soluble, particularly in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar solvents (e.g., acetone, ethyl acetate). The parent compound, 2-chloro-5-(trifluoromethyl)pyridine, is noted as being sparingly soluble in water but soluble in most organic solvents.[5] The addition of the amino group to this scaffold would likely increase its polarity and affinity for protic solvents compared to the parent structure.

Solubility Data of Structurally Related Compounds

To provide a practical framework, the table below summarizes the available qualitative solubility information for closely related pyridine derivatives. This comparative data serves as a valuable reference point for estimating the behavior of this compound.

Compound NameStructureKey DifferencesReported Solubility
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃NLacks the 4-amino groupSparingly soluble in water; Soluble in most organic solvents (e.g., chloroform, dichloromethane, ether, toluene).[5][6]
2-Amino-3-chloro-5-(trifluoromethyl)pyridine C₆H₄ClF₃N₂Isomer (amine at C2, chloro at C3)No specific data found, but the presence of the amino group suggests some potential for aqueous solubility.

Experimental Determination of Equilibrium Solubility

For drug development and process chemistry, precise and reproducible solubility data is non-negotiable. The Shake-Flask method is the gold-standard technique for determining equilibrium solubility and is recommended for generating reliable data for this compound.[7][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected solvent(s) (e.g., Water, pH 7.4 Phosphate Buffer, Dichloromethane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.[9][10]

Methodology:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO).

    • Perform a serial dilution to create a set of at least five standard solutions of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve. The curve must demonstrate linearity (R² > 0.99) over the expected concentration range.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Accurately add a known volume of the desired solvent (e.g., 5.0 mL) to the vial.

    • Securely cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that equilibrium has been reached.

  • Sample Collection and Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the pre-established analytical method (e.g., HPLC-UV).

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A 1. Prepare Calibration Standards B 2. Add Excess Solid Compound to Vial C 3. Add Known Volume of Solvent B->C D 4. Agitate at Controlled Temperature (24-48h) C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC/UV-Vis F->G H 8. Determine Concentration from Calibration Curve G->H I 9. Calculate Final Solubility (mg/mL) H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Causality and Trustworthiness in the Protocol
  • Why Excess Solid? The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point (equilibrium). This is a self-validating step; if all solid dissolves, more must be added.

  • Why Temperature Control? Solubility is highly temperature-dependent. Strict temperature control ensures the data is reproducible and relevant to the intended application (e.g., 25 °C for shelf-life, 37 °C for biopharmaceutical relevance).[8]

  • Why Filtration? Failure to remove microscopic solid particles is a common source of erroneously high solubility values. A 0.22 µm filter provides a reliable cut-off.

  • Why a Calibration Curve? A multi-point calibration curve ensures that the analytical response is linear and accurate over the measured range, providing a trustworthy quantification of the analyte.

Conclusion

References

A Technical Guide to the Biological Significance of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety

In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological efficacy. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. When combined with a pyridine ring—a privileged heterocycle in countless bioactive compounds—the resulting trifluoromethylpyridine (TFMP) skeleton offers a powerful platform for discovery.[1][2][3] This guide focuses on a specific, yet underexplored, isomer: 2-Chloro-5-(trifluoromethyl)pyridin-4-amine .

While direct, extensive biological profiling of this specific compound is not widely documented in public literature, its structural features designate it as a highly valuable intermediate and a key building block for the synthesis of targeted, high-potency agents.[4][5] This document will, therefore, explore its significance through the lens of its synthesis, its role as a synthetic intermediate, and the established biological activities of its close structural relatives and derivatives, thereby providing a predictive framework for its potential applications.

Part 1: Synthesis and Chemical Profile

The synthesis of substituted trifluoromethylpyridines is a well-established field, driven by the commercial importance of their derivatives in agriculture and medicine.[1][2] The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine, serves as a common precursor for various aminated derivatives.[6][7]

General Synthetic Pathways to the Trifluoromethylpyridine Core

The industrial synthesis of the 2-chloro-5-(trifluoromethyl)pyridine core, from which the 4-amine derivative is accessed, typically begins with 3-picoline (3-methylpyridine). The primary strategies include:

  • Stepwise Chlorination and Fluorination: This involves the chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorination step (e.g., using HF) to yield 2-chloro-5-(trifluoromethyl)pyridine.[2][4]

  • Simultaneous Vapor-Phase Chlorination/Fluorination: A more direct, one-step method performed at high temperatures (>300°C) over a transition metal catalyst, which can directly convert 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine.[1][2]

Amination of the Pyridine Ring

Once the 2-chloro-5-(trifluoromethyl)pyridine scaffold is obtained, the introduction of the 4-amino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions. While specific protocols for the 4-amination of this exact substrate are proprietary or less common in literature, analogous aminations of pyridine rings are well-precedented. The process typically involves reacting the chlorinated pyridine with an ammonia source or a protected amine under conditions that favor substitution at the C4 position.

Workflow: General Synthesis of Aminated Trifluoromethylpyridines

Below is a generalized workflow representing the key synthetic transformations.

G cluster_0 Core Synthesis cluster_1 Final Derivatization Picoline 3-Picoline CTMP 2-Chloro-5-(trichloromethyl)pyridine Picoline->CTMP Chlorination CTFP 2-Chloro-5-(trifluoromethyl)pyridine CTMP->CTFP Fluorination (e.g., HF) Amine {Topic} This compound CTFP->Amine Amination at C4 (SNA_r with NH3 source)

Caption: Generalized synthetic route to the target compound.

Part 2: Predicted Biological Activity and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for creating potent and selective inhibitors of key cellular signaling pathways, particularly protein kinases. Analysis of its structural isomers provides compelling evidence for this hypothesis.

Kinase Inhibition: The PI3K/mTOR Pathway

A closely related isomer, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine , has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K).[8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.

The 2-amino-4-(trifluoromethyl)pyridine moiety, present in the PI3K/mTOR inhibitor PQR309, is crucial for binding. It forms key hydrogen bonds with aspartate residues (Asp836, Asp841, Asp964) in the kinase active site.[9] Given the structural similarity, it is highly probable that this compound can serve as a foundational element for a new class of PI3K, mTOR, or dual PI3K/mTOR inhibitors. The primary amine at the C4 position is perfectly positioned to act as a hydrogen bond donor, a critical interaction for kinase binding.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor {Topic Derivative} (Predicted Target) Inhibitor->PI3K Inhibition

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Broader Kinase Targets: RAF and Checkpoint Kinases

Other isomers also point to broader kinase-modulating potential. For instance, 4-Amino-2-(trifluoromethyl)pyridine is a known building block for RAF inhibitors like naporafenib, which target the RAS/RAF/MEK/ERK pathway, and for checkpoint kinase 1 (CHK1) inhibitors used in immunotherapy.[10] This demonstrates that the aminotrifluoromethylpyridine scaffold is a versatile pharmacophore capable of being adapted to target different ATP-binding sites within the human kinome.

Potential in Agrochemicals

The trifluoromethylpyridine core is a staple in modern agrochemicals, forming the basis of numerous herbicides, insecticides, and fungicides.[1][2][3] Derivatives often function as potent enzyme inhibitors or disrupt key biological processes in pests and weeds. While the subject compound itself is not a final product, it is an ideal starting point for synthesizing novel active ingredients. For example, the amine group can be readily acylated to form amides, a functional group present in many bioactive molecules.[11]

Part 3: Experimental Protocols for Drug Discovery

For researchers aiming to leverage this compound, the following protocols provide a validated starting point for synthesis and biological evaluation.

Synthesis of N-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amide Derivatives

This protocol details the coupling of the primary amine with a carboxylic acid to generate a library of amide derivatives for screening.

Objective: To synthesize a diverse set of amide compounds to explore structure-activity relationships (SAR).

Materials:

  • This compound (starting material)

  • A library of diverse carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the desired carboxylic acid (1.2 eq) and a catalytic amount of DMAP (0.02 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add EDCI (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., silica gel with an ethyl acetate/petroleum ether gradient) to yield the pure amide derivative.[12]

In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for screening the synthesized amide library against a target kinase (e.g., PI3Kα).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Synthesized test compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for 15 minutes to allow compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Data Summary: Biological Activities of Related Pyridine Scaffolds

Compound ClassCore ScaffoldBiological Target/ActivityExample ApplicationReference
PI3K Inhibitors5-Chloro-4-(trifluoromethyl)pyridin-2-aminePI3Kα, mTORAnticancer[8][9]
RAF Inhibitors4-Amino-2-(trifluoromethyl)pyridineB-RAF, C-RAFAnticancer[10]
CHK1 Inhibitors4-Amino-2-(trifluoromethyl)pyridineCheckpoint Kinase 1Cancer Immunotherapy[10]
Bactericides3-Chloro-5-(trifluoromethyl)picolinic acid amideXanthomonas oryzaeCrop Protection[11]
FungicidesTrifluoromethyl pyrimidine amidesBotrytis cinereaCrop Protection[12]

Conclusion and Future Outlook

This compound represents a molecule of significant latent potential. While it may not be a therapeutic agent in its own right, its true power lies in its role as a versatile, high-value chemical intermediate. The trifluoromethyl group imparts metabolic stability and potent electronic effects, while the chloro and amino substituents provide orthogonal handles for synthetic diversification. The established success of its isomers as potent kinase inhibitors strongly suggests that libraries derived from this scaffold are highly likely to yield novel modulators of critical disease pathways, particularly in oncology. Future research should focus on the efficient and regioselective synthesis of this specific isomer and the subsequent generation of diverse chemical libraries for high-throughput screening against panels of kinases and other therapeutically relevant targets.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylpyridines in Medicinal Chemistry

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group imparts unique physicochemical properties to a molecule, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Pyridine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and agrochemicals due to their ability to engage in various biological interactions.[2] The combination of a trifluoromethyl group and a pyridine nucleus creates a class of compounds, trifluoromethylpyridines (TFMPs), that are of high interest in the development of novel therapeutic agents and crop protection chemicals.[3][4]

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. While this specific isomer is not as widely documented as some of its counterparts, this guide will consolidate available information on its synthesis, properties, and reactivity, and extrapolate its potential applications based on the well-established chemistry of related compounds.

Physicochemical Properties and Safety Information

Table 1: Predicted Physicochemical Properties of this compound and its Precursor

Property2-Chloro-5-(trifluoromethyl)pyridine (Precursor)This compound (Predicted)Data Source
CAS Number 52334-81-3Not Available[5][6]
Molecular Formula C6H3ClF3NC6H4ClF3N2[5]
Molecular Weight 181.54 g/mol 196.56 g/mol [5]
Appearance Colorless transparent liquid or crystalLikely a solid at room temperature[7]
Melting Point 32-34 °CExpected to be higher than the precursor[7]
Boiling Point 139-141 °CExpected to be significantly higher than the precursor[7]
Solubility Soluble in chloroform, dichloromethane, ether; insoluble in waterLikely soluble in polar organic solvents[7]

Safety and Handling:

Safety data sheets for the related compounds, 2-chloro-5-(trifluoromethyl)pyridine and other aminopyridine derivatives, indicate that these substances should be handled with care. The following precautions are recommended:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.

Synthesis of this compound

A direct, detailed synthetic protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established pyridine chemistry, starting from the key intermediate 2,4-dichloro-5-(trifluoromethyl)pyridine.

Synthesis of the Precursor: 2,4-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of the dichlorinated precursor would likely follow a multi-step sequence starting from a simpler pyridine derivative. One potential route involves the synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine followed by chlorination. A recently disclosed method for a related compound, 2-chloro-4-(trifluoromethyl)pyridine, involves the cyclization of an acyclic precursor to form the hydroxypyridine, which is then chlorinated.[9] A similar strategy could be adapted for the 5-trifluoromethyl isomer.

Proposed Synthesis via Selective Amination

The most probable method for the synthesis of this compound is the selective nucleophilic aromatic substitution of an amino group for one of the chlorine atoms in 2,4-dichloro-5-(trifluoromethyl)pyridine. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position in pyridine rings, especially with an electron-withdrawing group at the 5-position.

Synthetic Pathway 2,4-dichloro-5-(trifluoromethyl)pyridine 2,4-dichloro-5-(trifluoromethyl)pyridine Product This compound 2,4-dichloro-5-(trifluoromethyl)pyridine->Product Selective Amination NH3 Ammonia (NH3) or Ammonium Hydroxide NH3->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,4-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as dioxane or ethanol.

  • Amination: Add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 180°C. The optimal temperature and reaction time would need to be determined empirically. A patent for the synthesis of a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, describes reacting 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia at 100-125°C in an autoclave.[10]

  • Work-up: After cooling, the reaction mixture would be concentrated, and the product extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product would then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic carbon attached to the chlorine, and the electron-deficient pyridine ring.

Reactivity Core This compound Amino_Reactions N-Alkylation N-Acylation Coupling Reactions Core->Amino_Reactions Reactions at the Amino Group Chloro_Reactions Nucleophilic Substitution (e.g., with alcohols, thiols) Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Chloro_Reactions Reactions at the Chloro Group Pyridine_Ring Further Electrophilic Substitution (generally difficult due to deactivation) Core->Pyridine_Ring Reactions on the Pyridine Ring

Figure 2: Key reactivity sites of this compound.

The amino group can readily undergo reactions such as N-alkylation, N-acylation, and can participate in the formation of ureas and sulfonamides. The chlorine atom at the 2-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This dual reactivity makes this compound a versatile scaffold for building molecular complexity.

Spectroscopic Analysis

While the experimental spectra for this compound are not available in the public domain, we can predict the key features based on the analysis of its precursor, 2-chloro-5-(trifluoromethyl)pyridine, and other related amino-pyridines.[6][11][12]

Table 2: Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine (Precursor) and Predicted Data for this compound

Spectroscopic Technique2-Chloro-5-(trifluoromethyl)pyridine (Experimental Data)This compound (Predicted)
¹H NMR (in CDCl₃) δ 8.69 (s, 1H), 7.90 (d, 1H), 7.50 (d, 1H)δ ~8.0-8.2 (s, 1H, H-6), ~6.5-6.7 (s, 1H, H-3), ~4.5-5.5 (br s, 2H, -NH₂)
¹³C NMR (Predicted) Not readily availableC-2: ~155-160, C-3: ~105-110, C-4: ~150-155, C-5: ~120-125 (q), C-6: ~145-150, CF₃: ~123 (q)
IR (KBr Pellet) Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N stretching.Additional strong N-H stretching bands around 3300-3500 cm⁻¹.
Mass Spectrometry (EI) m/z 181 (M⁺), 146 (M⁺ - Cl)m/z 196 (M⁺), characteristic fragmentation pattern.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a key component in numerous active pharmaceutical ingredients and agrochemicals.[3][4] While specific applications of this compound are not extensively reported, the utility of its isomers provides strong evidence for its potential as a valuable intermediate.

For instance, the related compound, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is a crucial intermediate in the synthesis of insecticides and other agricultural chemicals.[10] It has been shown to be a precursor for compounds with high biological activity.[13]

The strategic placement of the amino and chloro groups in this compound allows for sequential and site-selective modifications, making it an attractive building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The amino group can serve as a handle for attaching various side chains, while the chloro group can be used to introduce diversity through cross-coupling reactions. Potential therapeutic areas where derivatives of this compound could be explored include oncology, infectious diseases, and neurodegenerative disorders, where trifluoromethylpyridines have already shown promise.[1]

Conclusion

This compound represents a valuable, albeit under-documented, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its combination of a reactive amino group, a displaceable chlorine atom, and the beneficial properties of the trifluoromethyl group makes it a versatile platform for generating molecular diversity. While further research is needed to fully elucidate its specific applications and to develop optimized synthetic protocols, the information available on related compounds strongly suggests its potential as a key intermediate in the discovery of new bioactive molecules. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this promising compound.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has emerged as a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyridines, charting a course from their initial synthesis to their current status as indispensable building blocks. We will dissect the seminal synthetic methodologies, offering field-proven insights into the causality behind experimental choices and providing a comparative analysis of their industrial applicability. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical narrative on this critical class of compounds.

Introduction: The Trifluoromethyl Group's Transformative Impact on the Pyridine Ring

The pyridine ring is a ubiquitous motif in biologically active molecules. However, its unadorned form often presents challenges in drug development, including metabolic instability and suboptimal pharmacokinetic profiles. The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of the pyridine ring, bestowing upon it a range of desirable attributes.[1][2] These include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the in vivo half-life of the molecule.[1]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the parent molecule, which can improve its ability to cross cell membranes and enhance its binding affinity to biological targets.[1][2]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can significantly influence the pKa of the pyridine nitrogen, altering its binding interactions with target proteins.[3][4]

These transformative effects have propelled trifluoromethylpyridines to the forefront of modern chemical research, establishing them as "privileged scaffolds" in the design of next-generation pharmaceuticals and agrochemicals.[2][4]

A Historical Perspective: From Curiosity to Cornerstone

The journey of trifluoromethylpyridines began in the mid-20th century, born out of the burgeoning field of organofluorine chemistry. The first reported synthesis of a trifluoromethylpyridine dates back to 1947 and involved a halogen exchange reaction, a method that, while foundational, was often hampered by harsh reaction conditions and the use of hazardous reagents.[4][5] Early methods for the trifluoromethylation of pyridines were often inefficient and lacked regioselectivity, limiting their broad applicability.

The true potential of trifluoromethylpyridines began to be realized with the advent of more sophisticated synthetic methodologies in the latter half of the 20th century. The development of milder and more selective fluorinating agents, coupled with a deeper understanding of reaction mechanisms, paved the way for the efficient and scalable synthesis of a wide array of trifluoromethylpyridine isomers. This, in turn, fueled their exploration in drug discovery and agrochemical research, leading to the development of numerous commercially successful products.

The Synthetic Arsenal: Methodologies for Trifluoromethylpyridine Construction

The synthesis of trifluoromethylpyridines can be broadly categorized into three main strategies:

  • Halogen Exchange (Halex) Reactions: This classical approach involves the substitution of chlorine or bromine atoms on a pre-formed pyridine ring with fluorine, typically using a fluoride salt.

  • Cyclocondensation Reactions: This method constructs the trifluoromethylpyridine ring from acyclic precursors, where one of the building blocks already contains the trifluoromethyl group.

  • Direct C-H Trifluoromethylation: This more recent and highly sought-after strategy involves the direct replacement of a C-H bond on the pyridine ring with a CF₃ group.

The Workhorse: Halogen Exchange Reactions

The halogen exchange (Halex) process remains a cornerstone of industrial-scale trifluoromethylpyridine synthesis, particularly for the production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[6] The fundamental principle involves the reaction of a (trichloromethyl)pyridine with a source of fluoride, such as hydrogen fluoride (HF) or a metal fluoride.

General Reaction Scheme:

Halex_Reaction start Py-CCl₃ (Trichloromethylpyridine) product Py-CF₃ (Trifluoromethylpyridine) start->product Halogen Exchange reagent + HF (or other fluoride source) Catalyst (e.g., SbCl₅, FeCl₃) byproduct + HCl

Caption: General schematic of the Halogen Exchange (Halex) reaction.

Causality in Experimental Choices:

  • Fluoride Source: Anhydrous hydrogen fluoride is often the reagent of choice in industrial settings due to its high reactivity and cost-effectiveness.[7] However, its corrosive nature and toxicity necessitate specialized handling equipment. Milder alternatives like potassium fluoride (KF) can be used, often in combination with a phase-transfer catalyst to enhance reactivity.

  • Catalyst: Lewis acid catalysts such as antimony pentachloride (SbCl₅) or iron(III) chloride (FeCl₃) are frequently employed to activate the C-Cl bond, facilitating nucleophilic attack by the fluoride ion.[7][8] The choice of catalyst can influence the reaction rate and selectivity.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to drive the equilibrium towards the desired trifluoromethylated product.[7] The optimization of these parameters is crucial to maximize yield and minimize the formation of partially fluorinated byproducts (e.g., -CF₂Cl, -CFCl₂).

Industrial Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF):

A key intermediate for several agrochemicals, 2,3,5-DCTF is often synthesized via a multi-step process starting from 3-picoline.[3]

DCTF_Synthesis picoline 3-Picoline trichloromethyl 3-(Trichloromethyl)pyridine picoline->trichloromethyl Chlorination (e.g., Cl₂) chloro_trichloro 2,3-Dichloro-5-(trichloromethyl)pyridine trichloromethyl->chloro_trichloro Ring Chlorination dctf 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) chloro_trichloro->dctf Halogen Exchange (e.g., HF/SbCl₅)

Caption: Synthetic pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine.

Constructing from Scratch: Cyclocondensation Strategies

Cyclocondensation reactions offer a powerful alternative to the Halex process, allowing for the construction of the trifluoromethylpyridine core from readily available acyclic precursors.[3][4] This approach provides excellent control over the final substitution pattern of the pyridine ring.

A variety of trifluoromethyl-containing building blocks are employed in these reactions, including:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Trifluoroacetonitrile

Example: Synthesis of a 4-Trifluoromethyl-2-pyridone:

Cyclocondensation cluster_reactants Reactants start1 Ethyl 4,4,4-trifluoroacetoacetate intermediate Acyclic Intermediate start1->intermediate start2 Enamine/Enolate start2->intermediate product 4-Trifluoromethyl-2-pyridone intermediate->product Cyclization & Dehydration

Caption: Generalized cyclocondensation for a 4-trifluoromethyl-2-pyridone.

Causality in Experimental Choices:

  • Building Block Selection: The choice of the trifluoromethyl-containing building block dictates the final substitution pattern of the pyridine ring. The reactivity of the building block and its commercial availability are also key considerations.[3][9]

  • Reaction Partner: The nature of the reaction partner (e.g., enamine, enolate, or nitrile) determines the type of cyclocondensation reaction and the substituents on the resulting pyridine ring.

  • Catalyst and Conditions: These reactions are often catalyzed by either an acid or a base. The choice of catalyst and solvent can significantly impact the reaction rate and yield.

The Modern Frontier: Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation represents a paradigm shift in the synthesis of trifluoromethylpyridines, offering a more atom- and step-economical approach compared to traditional methods.[10][11] This strategy avoids the need for pre-functionalized starting materials, directly converting a C-H bond on the pyridine ring to a C-CF₃ bond.

Recent advancements in this field have been driven by the development of novel trifluoromethylating agents and catalytic systems. These reactions can proceed through various mechanisms, including radical, nucleophilic, and electrophilic pathways.

Key Trifluoromethylating Agents:

  • Togni's Reagents: Electrophilic trifluoromethylating agents based on hypervalent iodine.[11]

  • Langlois' Reagent (Sodium triflinate): A source of the trifluoromethyl radical.[12][13]

  • Umemoto's Reagents: Electrophilic trifluoromethylating agents based on a sulfonium salt scaffold.

Example: Regioselective C-H Trifluoromethylation of Pyridine:

Recent studies have demonstrated the regioselective trifluoromethylation of pyridines at the C2, C3, or C4 positions by carefully tuning the reaction conditions and the nature of the activating group on the pyridine nitrogen.[10][11][14] For instance, activation of the pyridine as an N-oxide or a pyridinium salt can direct the trifluoromethylation to specific positions.[1][10]

CH_Trifluoromethylation pyridine Pyridine Derivative product Trifluoromethylpyridine pyridine->product Direct C-H Trifluoromethylation reagent + "CF₃ Source" (e.g., Togni's Reagent) Catalyst/Activator

Caption: General representation of direct C-H trifluoromethylation.

Comparative Analysis of Synthetic Methodologies

Methodology Advantages Disadvantages Industrial Applicability
Halogen Exchange - Well-established and scalable- Cost-effective for certain isomers- High yields for specific substrates- Harsh reaction conditions (high T & P)- Use of corrosive and toxic reagents (e.g., HF, SbCl₅)- Limited to pre-functionalized pyridines- Potential for byproduct formationHigh, especially for commodity trifluoromethylpyridine intermediates.
Cyclocondensation - High degree of regiocontrol- Milder reaction conditions compared to Halex- Access to a wide range of substitution patterns- Multi-step synthesis can be required for building blocks- Can be less atom-economical than direct C-H functionalizationModerate to High, particularly for specialty trifluoromethylpyridines with complex substitution patterns.
Direct C-H Trifluoromethylation - High atom and step economy- Avoids pre-functionalization- Milder reaction conditions are often possible- Can suffer from issues with regioselectivity- Reagents can be expensive- Catalyst development is ongoing- Scalability can be a challenge for some methodsEmerging, with significant potential for future industrial adoption as the technology matures.

Applications: Trifluoromethylpyridines in Action

The unique properties of trifluoromethylpyridines have led to their widespread use in both the pharmaceutical and agrochemical industries.

In the Pharmacy: Designing Better Drugs

Trifluoromethylpyridines are key components of numerous approved drugs and clinical candidates across a range of therapeutic areas.

  • Apalutamide (Erleada®): A non-steroidal antiandrogen used in the treatment of prostate cancer. The trifluoromethylpyridine moiety plays a crucial role in its high binding affinity to the androgen receptor.[4]

Apalutamide apalutamide Apalutamide 2-(Trifluoromethyl)pyridine Thiohydantoin

Caption: Structural components of Apalutamide.

  • Tipranavir (Aptivus®): An antiretroviral drug used to treat HIV infection. It is a non-peptidic protease inhibitor, and the trifluoromethylpyridine scaffold contributes to its pharmacokinetic profile.[9]

In the Field: Protecting Our Crops

In the agrochemical sector, trifluoromethylpyridines are integral to the design of modern herbicides, insecticides, and fungicides.

  • Fluazifop-butyl: A selective post-emergence herbicide used to control grass weeds in broadleaf crops. The 2-chloro-5-(trifluoromethyl)pyridine core is essential for its herbicidal activity.[3]

  • Flonicamid: A selective insecticide used to control aphids and other sucking insects. It has a unique mode of action, inhibiting the feeding behavior of the target pests.[9]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of common synthetic transformations used in the preparation of trifluoromethylpyridines.

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine

This protocol is adapted from a literature procedure and demonstrates a chlorination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-chloro-4-(trifluoromethyl)pyridine.

Protocol 2: Direct C-H Trifluoromethylation of a Pyridine Derivative using Togni's Reagent

This protocol is a general representation of a direct trifluoromethylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged vial, combine the pyridine substrate (1.0 eq), Togni's reagent (1.2 eq), and a suitable catalyst (e.g., a copper or silver salt, 10 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., acetonitrile or DMF) to the vial.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the desired trifluoromethylated pyridine product.

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyridines represent a remarkable success story in the field of synthetic and medicinal chemistry. From their humble beginnings in the mid-20th century, these compounds have evolved into indispensable tools for the creation of innovative pharmaceuticals and agrochemicals. The continuous evolution of synthetic methodologies, particularly the advent of direct C-H trifluoromethylation, promises to further expand the accessibility and diversity of this privileged scaffold. As our understanding of the intricate interplay between the trifluoromethyl group and the pyridine ring deepens, we can anticipate the emergence of even more sophisticated and effective trifluoromethylpyridine-based molecules with the potential to address some of society's most pressing challenges in health and agriculture.

References

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine from 3-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chloro-5-(trifluoromethyl)pyridin-4-amine is a critical building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the trifluoromethyl group, a strong electron-withdrawing moiety, combined with the substitution pattern on the pyridine ring, make it a sought-after intermediate.[1] This application note provides a comprehensive, in-depth guide for the multi-step synthesis of this target molecule, commencing from the readily available and cost-effective starting material, 3-picoline (3-methylpyridine).

The synthetic route detailed herein is designed for robustness and scalability, focusing on well-established chemical transformations. We will proceed through a logical sequence involving side-chain chlorination, halogen exchange (Halex) fluorination, aromatic nitration, and subsequent reduction. Each step is accompanied by a detailed protocol, mechanistic insights, and in-process control recommendations to ensure reproducibility and high purity of the final product. This document is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded pathway to this important intermediate.

Overall Synthetic Strategy

The transformation of 3-picoline into this compound requires a series of strategic functionalizations of both the side chain and the pyridine core. A direct, single-step synthesis is not feasible; therefore, a multi-step approach is employed. The chosen pathway prioritizes the use of established and reliable reactions to construct the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, which then undergoes further functionalization.

The overall workflow can be summarized in four principal stages:

  • Formation of 2-Chloro-5-(trichloromethyl)pyridine: The process begins with the chlorination of 3-picoline. This is a two-part transformation involving chlorination at the 2-position of the pyridine ring and exhaustive radical chlorination of the 3-methyl group to a trichloromethyl group.

  • Halogen Exchange (Fluorination): The trichloromethyl group is converted to the target trifluoromethyl group via a halogen exchange reaction, yielding the crucial intermediate, 2-chloro-5-(trifluoromethyl)pyridine.

  • Regioselective Nitration: A nitro group is introduced at the 4-position of the pyridine ring. This is a critical step that sets the stage for the final amination and is directed by the existing substituents.

  • Reduction of the Nitro Group: The 4-nitro group is selectively reduced to the desired 4-amine functionality, yielding the final product.

This strategic sequence is visualized in the workflow diagram below.

Synthesis_Workflow cluster_start Stage 1: Chlorination cluster_fluorination Stage 2: Fluorination cluster_nitration Stage 3: Nitration cluster_reduction Stage 4: Reduction 3_Picoline 3-Picoline Intermediate_1 2-Chloro-5-(trichloromethyl)pyridine 3_Picoline->Intermediate_1 Cl₂, Initiator Intermediate_2 2-Chloro-5-(trifluoromethyl)pyridine Intermediate_1->Intermediate_2 HF or KF (Halex) Intermediate_3 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine Intermediate_2->Intermediate_3 HNO₃ / H₂SO₄ Final_Product This compound Intermediate_3->Final_Product Fe / HCl or H₂, Pd/C

Caption: Overall synthetic workflow from 3-Picoline to the target amine.

Detailed Protocols and Scientific Discussion

This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel, utilizing appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

Principle & Rationale: This initial stage involves two distinct chlorination events. The first is a ring chlorination, and the second is a side-chain radical chlorination. Often, these are performed sequentially or under conditions that promote both. A common industrial method involves high-temperature gas-phase chlorination.[2] For a laboratory setting, a liquid-phase approach starting from 2-chloro-5-methylpyridine (which can be synthesized from 3-picoline-N-oxide) is more manageable.[3] The protocol below focuses on the radical chlorination of 2-chloro-5-methylpyridine, a key downstream intermediate.

Protocol:

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a gas inlet tube, add 2-chloro-5-methylpyridine (1.0 eq) and o-dichlorobenzene as the solvent.

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) (approx. 5-8% by mass of the starting material).[3]

  • Reaction: Heat the mixture to 120-140°C.[3] Once the temperature is stable, begin bubbling chlorine gas (Cl₂) slowly and continuously through the solution.

  • Monitoring: The reaction is exothermic. Maintain the temperature and monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired trichlorinated product is the major component. This can take 18-20 hours.[3]

  • Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude 2-chloro-5-(trichloromethyl)pyridine, which can be used in the next step, often without further purification.

Causality and In-Process Controls:

  • Why AIBN? AIBN is a standard thermal radical initiator. Upon heating, it decomposes to generate nitrogen gas and radicals, which initiate the halogenation chain reaction on the methyl group.

  • Why o-dichlorobenzene? It is a high-boiling, inert solvent suitable for the required reaction temperatures.

  • In-Process Control: Regular GC analysis is crucial to prevent over-chlorination of the pyridine ring and to determine the reaction endpoint accurately.

Stage 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Principle & Rationale: This step is a classic halogen exchange (Halex) reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms. This is typically achieved using a fluoride source like anhydrous hydrogen fluoride (HF) or an alkali metal fluoride like potassium fluoride (KF). The use of a phase-transfer catalyst can be beneficial when using solid fluorinating agents like KF.[3]

Protocol:

  • Setup: In a suitable reactor (e.g., a stainless steel autoclave for reactions with HF, or a glass flask for KF), charge the crude 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a suitable solvent like dimethyl sulfoxide (DMSO).[3]

  • Reagent Addition: Add anhydrous potassium fluoride (KF) (2.0-2.4 eq).[3] Add a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB) (6-10% by mass of the starting material).[3]

  • Reaction: Heat the mixture under reflux with vigorous stirring for 5-7 hours.[3]

  • Monitoring: Monitor the reaction by GC or ¹⁹F NMR to track the disappearance of the starting material and the formation of the trifluoromethyl product.

  • Work-up: After cooling, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-(trifluoromethyl)pyridine.

Causality and In-Process Controls:

  • Why KF/CTAB? KF is a common and relatively safe fluorinating agent. The phase-transfer catalyst (CTAB) is essential to increase the solubility and reactivity of the fluoride salt in the organic phase.

  • Why DMSO? DMSO is a polar aprotic solvent that helps to dissolve the reagents and facilitates the nucleophilic substitution reaction.

  • In-Process Control: ¹⁹F NMR is an excellent tool for monitoring this reaction, as the chemical shift of the -CF₃ group is highly characteristic.

StepIntermediateKey ReagentsTypical ConditionsTypical Yield (%)
12-Chloro-5-(trichloromethyl)pyridineCl₂, AIBN, o-dichlorobenzene120-140°C, 18-20 h>85
22-Chloro-5-(trifluoromethyl)pyridineKF, CTAB, DMSOReflux, 5-7 h>80
32-Chloro-4-nitro-5-(trifluoromethyl)pyridineHNO₃, H₂SO₄0-25°C~70-85
4This compoundFe, HClReflux, 2-4 h>90

Table 1: Summary of Reaction Steps and Conditions.

Stage 3: Synthesis of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine

Principle & Rationale: This step involves the electrophilic nitration of the pyridine ring. The pyridine ring is generally deactivated towards electrophilic substitution. However, the strong electron-withdrawing nature of both the chloro and trifluoromethyl groups further deactivates the ring. Nitration requires harsh conditions, typically a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The directing effects of the existing substituents favor substitution at the 4-position.

Protocol:

  • Setup: To a flask cooled in an ice-salt bath (0 to -10°C), cautiously add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) while maintaining the internal temperature below 10°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Add this mixed acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, 2-chloro-4-nitro-5-(trifluoromethyl)pyridine, is often of sufficient purity for the next step. Recrystallization can be performed if necessary.

Causality and In-Process Controls:

  • Why Mixed Acid? Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high deactivation of the pyridine ring.

  • Temperature Control: This reaction is highly exothermic and potentially hazardous. Maintaining low temperatures during addition is critical to control the reaction rate and prevent runaway reactions and unwanted side products.

  • In-Process Control: TLC is a simple and effective way to monitor the disappearance of the less polar starting material and the appearance of the more polar nitro-product.

Stage 4: Synthesis of this compound

Principle & Rationale: The final step is the reduction of the aromatic nitro group to an amine. Several methods are effective, but a common and reliable laboratory method is the use of a metal in acidic media, such as iron powder in acetic or hydrochloric acid.[4] This method is often preferred over catalytic hydrogenation for chloro-substituted aromatics as it minimizes the risk of hydrodechlorination (loss of the chlorine atom).

Reduction_Mechanism Nitro_Compound Ar-NO₂ (Nitro Pyridine) Protonation_1 Ar-N⁺(OH)=O Nitro_Compound->Protonation_1 + H⁺ Reduction_1 Ar-N(OH)₂ Protonation_1->Reduction_1 + Fe, 2e⁻, + H⁺ Nitroso Ar-N=O (Nitroso Intermediate) Reduction_1->Nitroso - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + Fe, 2e⁻, + 2H⁺ Amine Ar-NH₂ (Final Amine) Hydroxylamine->Amine + Fe, 2e⁻, + H⁺, - H₂O

Caption: Simplified pathway for the reduction of a nitro group using Fe/acid.

Protocol:

  • Setup: To a round-bottom flask, add ethanol and water (e.g., 4:1 v/v) followed by concentrated hydrochloric acid.

  • Reagent Addition: Add 2-chloro-4-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and iron powder (Fe) (approx. 3-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product amine is typically more polar.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Make the filtrate basic (pH > 8) with a solution of sodium carbonate or ammonium hydroxide. Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield the final product, this compound.

Causality and In-Process Controls:

  • Why Fe/HCl? Iron is an inexpensive and effective reducing agent in acidic conditions. The in-situ generation of FeCl₂ facilitates the electron transfer process.

  • Basification: The final amine product forms a hydrochloride salt in the acidic medium. Basification is necessary to deprotonate the amine, rendering it soluble in organic solvents for extraction.

  • Final QC: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Stage 1/2: Incomplete Chlorination/Fluorination Insufficient reagent; deactivated catalyst; reaction time too short.Increase reagent stoichiometry; add fresh initiator/catalyst; extend reaction time and continue monitoring.
Stage 3: Low Yield of Nitration Insufficiently strong nitrating conditions; loss during work-up.Use fuming nitric/sulfuric acid; ensure complete precipitation by pouring onto a large amount of ice.
Stage 3: Formation of Byproducts Reaction temperature too high.Maintain strict temperature control (<10°C) during the addition of nitrating agents.
Stage 4: Incomplete Reduction Insufficient reducing agent; poor quality iron powder.Add more iron powder and acid; use activated iron powder.
Stage 4: Dechlorination of Product Using catalytic hydrogenation (e.g., Pd/C) under harsh conditions.Switch to a chemical reducing agent like Fe/HCl or SnCl₂/HCl which are less prone to causing dechlorination.

Table 2: Troubleshooting Guide.

References

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, a key building block in the development of advanced pharmaceutical and agrochemical agents. The procedure is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, specifically the amination of 2,4-dichloro-5-(trifluoromethyl)pyridine. We detail the reaction mechanism, provide a step-by-step experimental guide from reaction setup to product purification, and include critical safety, handling, and characterization data. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible methodology.

Introduction: Significance of the Target Compound

Trifluoromethylpyridine (TFMP) derivatives are cornerstone structural motifs in modern chemistry, lending unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to active molecules.[1] Specifically, this compound serves as a vital intermediate for a range of high-value compounds, including specialized herbicides and insecticides.[2][3] Its synthesis, therefore, is of significant interest. This protocol addresses the need for a reliable and well-documented synthetic route, moving from a commercially available precursor to the desired product with high selectivity and yield.

Synthesis Overview and Mechanistic Rationale

Reaction Scheme

The synthesis proceeds via the selective amination of 2,4-dichloro-5-(trifluoromethyl)pyridine. The reaction is typically performed under pressure in an autoclave to facilitate the use of aqueous ammonia at elevated temperatures.

References

Application Notes and Protocols for the Synthesis of Pyridin-4-amine Derivatives via Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenges of Pyridin-4-amines

Pyridin-4-amine scaffolds are privileged structures in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the need for efficient and versatile synthetic methodologies.[1] Historically, the synthesis of these compounds via classical methods like nucleophilic aromatic substitution (SNAr) has been challenging. The electron-rich nature of the pyridine ring often necessitates harsh reaction conditions and suffers from a limited substrate scope and poor functional group tolerance.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds, offering a powerful and general tool for the synthesis of aryl and heteroaryl amines, including pyridin-4-amine derivatives.[1][2]

This guide provides a comprehensive overview of the palladium-catalyzed amination for the synthesis of pyridin-4-amines, detailing the underlying principles, offering a robust experimental protocol, and addressing common challenges.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[3] The reaction's success hinges on a catalytic cycle that navigates through several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the heteroaryl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, product-forming step is reductive elimination, which yields the desired pyridin-4-amine and regenerates the active Pd(0) catalyst.[2][4]

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (L2Pd(Ar)X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (+ R2NH, - Base-H+X-) Pd(II)_Complex->Amine_Coordination Pd(II)_Amido Pd(II) Amido Complex (L2Pd(Ar)NR2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Parameters for Successful Pyridin-4-amine Synthesis

The success of the Buchwald-Hartwig amination for pyridin-4-amine synthesis is critically dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

The Palladium Precursor: The Source of Catalytic Activity

A variety of palladium precursors can be used to generate the active Pd(0) catalyst in situ. Common choices include:

  • Palladium(II) acetate (Pd(OAc)2): A stable, air-tolerant, and widely used precursor that is reduced to Pd(0) in the reaction mixture.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): A Pd(0) source that is often used for more challenging couplings.

For routine applications, Pd(OAc)2 is often sufficient and more cost-effective.

The Ligand: The Heart of the Catalyst

The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and preventing catalyst decomposition. For electron-deficient heteroaryl halides like 4-chloropyridine, the choice of ligand is paramount. The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis; therefore, ligands that promote a high rate of reductive elimination are essential.[1]

Bulky, electron-rich phosphine ligands have proven to be the most effective for this transformation. Several "generations" of ligands have been developed, with later generations offering improved reactivity and broader substrate scope.[1][5]

Ligand GenerationRepresentative LigandsKey Features & Applications
First Generation P(o-tol)3Effective for aryl bromides with secondary amines.[1]
Bidentate Ligands BINAP, DPPF, XantphosImproved reactivity for primary amines and aryl iodides. Xantphos is particularly effective for heteroaryl couplings.[2][6]
Bulky Monophosphine Ligands XPhos, SPhos, RuPhos, BrettPhosExhibit high activity for the amination of aryl and heteroaryl chlorides, even at room temperature in some cases.[1][7]

For the synthesis of pyridin-4-amines from 4-chloropyridines, bulky monophosphine ligands such as XPhos or SPhos are highly recommended due to their ability to facilitate the challenging oxidative addition step and promote rapid reductive elimination.[1][7]

The Base: The Proton Acceptor

The base is required to deprotonate the amine, forming the nucleophilic amide that participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective for a wide range of substrates.[6]

  • Cesium carbonate (Cs2CO3): A milder base that can be advantageous for substrates with base-sensitive functional groups.[8]

  • Potassium phosphate (K3PO4): Another mild base that is often used in combination with specific ligand systems.

For the amination of 4-halopyridines, sodium tert-butoxide is generally the base of choice due to its high basicity, which facilitates the deprotonation of a wide range of amines.[6]

The Solvent: The Reaction Medium

The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst. Aprotic, non-polar, or weakly polar solvents are typically used. Common choices include:

  • Toluene: A widely used solvent that offers a good balance of solubility and boiling point.[6]

  • 1,4-Dioxane: Another common solvent, though its use is being discouraged due to safety and environmental concerns.[9]

  • Tetrahydrofuran (THF): A lower-boiling solvent that can be useful for reactions at milder temperatures.

Toluene is a reliable and frequently employed solvent for the Buchwald-Hartwig amination of heteroaryl halides.[6][8]

Experimental Protocol: Synthesis of a Representative Pyridin-4-amine

This protocol describes a general procedure for the palladium-catalyzed amination of 4-chloropyridine with a generic primary or secondary amine.

G Experimental Workflow start Start reagents Combine 4-Chloropyridine, Amine, Base, Pd Precursor, and Ligand in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat Heat the Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A generalized workflow for the palladium-catalyzed synthesis of pyridin-4-amines.

Materials and Reagents
  • 4-Chloropyridine hydrochloride (or free base)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chloropyridine hydrochloride (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). If using 4-chloropyridine free base, it can be added at this stage.

  • Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol for primary amines, 2.1 mmol for secondary amines). Then, add the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified pyridin-4-amine by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use a fresh palladium precursor and ligand.- Ensure all glassware is oven-dried and the solvent is anhydrous.- Use freshly opened or purified reagents.
Formation of Side Products (e.g., Hydrodehalogenation) - β-hydride elimination competing with reductive elimination- Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor β-hydride elimination.[2]
Double Arylation of Primary Amines - The product is more nucleophilic than the starting amine.- Use a slight excess of the primary amine.- Employ a bulky ligand to sterically hinder the second amination.
Dark Reaction Mixture and Catalyst Decomposition - High reaction temperature- Presence of oxygen- Lower the reaction temperature.- Ensure a rigorously inert atmosphere is maintained throughout the reaction.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of pyridin-4-amine derivatives, offering a significant improvement over classical methods. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and broad functional group tolerance. The protocol and insights provided in this guide are intended to empower researchers in drug discovery and materials science to efficiently access this important class of compounds.

References

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Drug Discovery

The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[2] When appended to a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting trifluoromethylpyridine core offers a versatile platform for the development of novel therapeutics across a wide range of disease areas, including oncology and infectious diseases.[3]

This guide focuses on 2-Chloro-5-(trifluoromethyl)pyridin-4-amine , a trifunctional building block poised for strategic incorporation into complex pharmaceutical targets. Its distinct substitution pattern—a nucleophilic amino group, a reactive chloro leaving group, and an electron-withdrawing trifluoromethyl moiety—provides medicinal chemists with multiple handles for synthetic diversification. The strategic positioning of these groups allows for selective and sequential reactions, making it a valuable intermediate in the construction of diverse molecular architectures.

While this specific isomer is less extensively documented in publicly available literature than some of its counterparts, this guide provides a comprehensive overview of its potential synthesis, key applications in pivotal cross-coupling reactions, and detailed protocols extrapolated from well-established methodologies for structurally related compounds.

Physicochemical Properties and Safety Data

Property2-Amino-3-chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridineThis compound (Estimated)
Molecular Formula C₆H₄ClF₃N₂[4]C₆H₃ClF₃N[5]C₆H₄ClF₃N₂
Molecular Weight 196.56 g/mol [4]181.54 g/mol [5]196.56 g/mol
Appearance White to off-white crystalline solidColorless to light yellow liquid or solid[5]Likely a solid at room temperature
Melting Point 86-90 °C[8]32-34 °C[5]Expected to be a solid with a melting point likely higher than the 2-chloro parent compound.
Boiling Point Not readily available139-141 °C[5]Expected to be significantly higher than the 2-chloro parent compound due to the amino group.
Solubility Soluble in many organic solventsSoluble in chloroform, dichloromethane, ether, toluene[5]Expected to be soluble in polar organic solvents.

Safety and Handling Precautions:

No specific Material Safety Data Sheet (MSDS) is available for this compound. Based on data for related compounds[9][10][11], it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.

Synthesis of this compound

The synthesis of this compound is not widely reported. However, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy for introducing an amino group at the 4-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitable precursor. A potential synthetic pathway is outlined below.

Synthesis_of_this compound start 2,4-Dichloro-5-(trifluoromethyl)pyridine intermediate This compound start->intermediate Selective Amination (e.g., NH₃, aq. ammonia)

Figure 1: Proposed synthesis of the target compound.
Protocol 1: Synthesis via Selective Amination

This protocol describes a general method for the selective amination of a dihalopyridine precursor. The higher reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack allows for a selective reaction.

Materials:

  • 2,4-Dichloro-5-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%) or ammonia in a suitable solvent (e.g., 1,4-dioxane)

  • Sealed reaction vessel or autoclave

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reaction vessel, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and a significant excess of aqueous ammonia (e.g., 10-20 eq).

  • Seal the vessel tightly and heat the mixture with vigorous stirring to 120-150 °C. The internal pressure will increase, so ensure the vessel is rated for the reaction conditions.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible by carefully taking aliquots.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood to release any excess ammonia pressure.

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale: The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the chloro substituents towards nucleophilic aromatic substitution. The C4 position is generally more activated than the C2 position, allowing for selective amination.

Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction enables the formation of a biaryl linkage by coupling the chloropyridine with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.

Suzuki-Miyaura_Coupling substrate This compound product 2-(Aryl/Heteroaryl)-5-(trifluoromethyl)pyridin-4-amine substrate->product reagent Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->product

Figure 2: Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (0.02-0.10 eq) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Rationale: The palladium catalyst undergoes oxidative addition to the C-Cl bond of the pyridine. Following transmetalation with the boronic acid and reductive elimination, the desired C-C coupled product is formed. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and may require optimization for different substrates.[12][13]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the coupling of the chloropyridine with a primary or secondary amine, providing access to a wide range of substituted diaminopyridines.

Buchwald-Hartwig_Amination substrate This compound product N²-(Substituted)-5-(trifluoromethyl)pyridine-2,4-diamine substrate->product reagent Primary/Secondary Amine (R¹R²NH) reagent->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) catalyst->product

Figure 3: Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or glovebox for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas in a Schlenk flask, combine the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (1.2-2.4 eq relative to Pd).

  • Add the base (1.5-2.0 eq), this compound (1.0 eq), and the amine coupling partner (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to 80-120 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The palladium(0) catalyst, formed in situ, oxidatively adds to the C-Cl bond. The resulting palladium(II) complex then coordinates to the amine, and after deprotonation by the base, reductive elimination furnishes the C-N coupled product and regenerates the catalyst.[14][15] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being most effective.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a range of synthetic manipulations, with palladium-catalyzed cross-coupling reactions being particularly powerful tools for its elaboration. While specific data for this isomer is limited, the protocols and information provided in this guide, based on well-established chemical principles and data from closely related analogues, offer a solid foundation for its use in pharmaceutical research and development. As with any new intermediate, careful optimization and experimental validation of the proposed methods are essential for successful application.

References

The Strategic Role of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Within this context, the 2-chloro-5-(trifluoromethyl)pyridin-4-amine scaffold has emerged as a particularly valuable building block, especially in the pursuit of novel kinase inhibitors.[2][3]

The trifluoromethyl group (-CF3), a strong electron-withdrawing moiety, significantly modulates the electronic character of the pyridine ring, influencing its reactivity and the pKa of the 4-amino group. This electronic tuning is critical for establishing precise interactions within the ATP-binding pocket of kinases.[3] The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities and explore structure-activity relationships (SAR).[4]

This comprehensive guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs. The protocols and insights presented herein are grounded in established chemical principles and validated methodologies, offering a practical framework for the synthesis and application of this promising class of compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is not directly reported in a single-step procedure in readily available literature. However, a robust and logical synthetic route can be devised based on the known reactivity of related polychlorinated trifluoromethylpyridines. A key precursor, 2,4-dichloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[1][5] The subsequent selective amination at the C4 position is the crucial step to furnishing the desired scaffold. The greater electrophilicity of the C4 position in 2,4-dichloropyridines, further activated by the electron-withdrawing trifluoromethyl group at C5, directs the nucleophilic aromatic substitution of an amino group to this position.

Proposed Synthetic Pathway

G A 2,4-Dichloro-5-(trifluoromethyl)pyridine C Solvent (e.g., Dioxane, DMSO) Heat A->C B Ammonia (aq.) or Ammonium Hydroxide B->C D This compound C->D Selective Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the selective amination of 2,4-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2,4-Dichloro-5-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%) or ammonium hydroxide solution

  • 1,4-Dioxane or Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel (e.g., pressure tube)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a sealed reaction vessel, add 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add 1,4-dioxane or DMSO as the solvent (approximately 0.2 M concentration of the starting material).

  • Add aqueous ammonia (5.0-10.0 eq) to the reaction mixture.

  • Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent the reaction vessel in a fume hood.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization should be performed using:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of amination.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Application in Medicinal Chemistry: A Focus on Kinase Inhibition

The 2-amino-pyridine moiety is a well-established "hinge-binder" in a multitude of kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region.[3] The this compound scaffold is pre-disposed for elaboration into potent and selective kinase inhibitors. The chlorine at the 2-position provides a convenient point for diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl and heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding site.

General Structure of Kinase Inhibitors Derived from the Scaffold

G cluster_0 This compound Scaffold A Pyridine Core F Potent Kinase Inhibitor B NH2 (Hinge Binder) C CF3 (Modulator) D Cl (Synthetic Handle) E Aryl/Heteroaryl Group (Hydrophobic Pocket Interaction) D->E Suzuki-Miyaura Coupling

Caption: Derivatization strategy for kinase inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the derivatization of the core scaffold.[6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe.

  • Add the catalyst premix to the reaction mixture.

  • Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The primary biological evaluation of novel derivatives will typically involve assessing their ability to inhibit the activity of specific protein kinases. The following is a generalized protocol for an in vitro kinase inhibition assay.[7][8]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (derivatives of this compound) serially diluted in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Add kinase buffer containing the kinase enzyme to each well of a 384-well plate.

  • Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.

  • Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a series of derivatives to illustrate how SAR data can be organized.

CompoundR-Group (at C2)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1 Phenyl150>1000
2 4-Fluorophenyl85850
3 3,4-Dichlorophenyl25450
4 4-Methoxyphenyl250>1000
5 Pyridin-3-yl120900

This data is illustrative and for demonstration purposes only.

Interpretation of Hypothetical SAR:

  • The introduction of electron-withdrawing groups on the phenyl ring (e.g., fluorine, chlorine) appears to enhance potency against Kinase X (compare compounds 1 , 2 , and 3 ).

  • The potentiation is most significant with disubstitution (compound 3 ).

  • An electron-donating group (methoxy) is detrimental to activity (compound 4 ).

  • A heteroaromatic ring is well-tolerated (compound 5 ).

  • All tested compounds show good selectivity for Kinase X over Kinase Y.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility and the strategic placement of functional groups allow for extensive exploration of structure-activity relationships. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this privileged core. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase targets implicated in various diseases, leveraging the unique properties of this powerful chemical scaffold.

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)pyridin-4-amine is a halogenated, trifluoromethyl-substituted aminopyridine. Compounds within this class are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine scaffold, which can enhance metabolic stability, binding affinity, and bioavailability.[1] As a key intermediate or potential active ingredient, ensuring its identity, purity, and stability is paramount.

This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. While specific experimental data for this exact isomer is not widely published, the protocols herein are built upon established methods for closely related halogenated and trifluoromethylated aromatic amines and pyridines.[2][3] They are designed to be robust starting points for method development and validation, empowering researchers to generate reliable and reproducible data. The narrative explains the causality behind experimental choices, ensuring a deep understanding of each analytical technique.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for selecting appropriate analytical conditions.

PropertyValue / DescriptionSource / Method
IUPAC Name This compound---
Molecular Formula C₆H₄ClF₃N₂Calculated
Molecular Weight 196.56 g/mol Calculated[4]
Canonical SMILES C1=C(C(=NC=C1N)Cl)C(F)(F)F---
Physical Form Expected to be a solid at room temperature.Analogy to isomers[5]
Melting Point To be determined experimentally (TBD). The isomer 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has a melting point of 86-90 °C.[5]TBD
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, dichloromethane, and DMSO. Limited solubility in water is anticipated.General chemical principles
UV Absorption Aromatic pyridine ring suggests strong UV absorbance, likely in the 230-280 nm range.Analogy to aminopyridines[6][7]

Analytical Workflows & Methodologies

A comprehensive characterization involves integrating chromatographic techniques for separation and quantification with spectroscopic techniques for structural confirmation.

G cluster_0 Sample Preparation Prep Prepare solutions in appropriate solvents (e.g., ACN, MeOH) HPLC HPLC-UV/PDA (Purity, Assay) Prep->HPLC Inject/Analyze GC GC-MS (Volatile Impurities) Prep->GC Inject/Analyze EA Elemental Analysis (%C, %H, %N) Prep->EA Inject/Analyze MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Prep->MS Inject/Analyze NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) Prep->NMR Inject/Analyze FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Inject/Analyze

Fig 1. Integrated workflow for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the gold standard for purity determination of non-volatile and thermally stable organic molecules. The polarity of the aminopyridine derivative makes it well-suited for separation on a C18 stationary phase with a polar mobile phase. UV-Vis or Photodiode Array (PDA) detection provides excellent sensitivity and allows for peak purity assessment.

Protocol:

  • Instrumentation: HPLC or UHPLC system with a UV-Vis or PDA detector.

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7-5 µm particle size) is an excellent starting point due to its versatility and wide use for aromatic amines.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate buffer. The acidic modifier improves peak shape for the basic amine analyte.[8]

    • Solvent B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Gradient Elution: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase Solvent B to elute more hydrophobic impurities. A typical gradient could be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.[9]

    • Detection Wavelength: Perform a PDA scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A wavelength around 240-275 nm is a reasonable starting point.[6][10]

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity: Use the area normalization method to calculate the percentage purity.

    • Assay (Quantification): Prepare a calibration curve using a certified reference standard. Determine the concentration of the sample against the curve.

Causality and Insights: The C18 stationary phase provides hydrophobic interactions, while the trifluoromethyl and chloro groups will influence retention. The basic amine group can cause peak tailing on silica-based columns; adding an acidic modifier like formic acid protonates the amine and any residual acidic silanols on the stationary phase, leading to sharper, more symmetrical peaks.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity

Principle: GC-MS is ideal for analyzing volatile and semi-volatile compounds. It provides high-resolution separation and definitive identification through mass spectral fragmentation patterns. While the target amine itself may have limited volatility, GC-MS is excellent for identifying residual solvents or volatile synthetic precursors. Derivatization can be employed to increase the volatility and thermal stability of the amine if direct analysis is challenging.[11][12]

Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness), offers good selectivity for a wide range of analytes.

  • GC Conditions:

    • Inlet Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C, hold for 2 min) to separate volatile solvents, then ramp at 10-15 °C/min to a final temperature of 280-300 °C and hold for 5-10 min.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that can be compared to spectral libraries.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

    • (Optional Derivatization): If the parent amine shows poor peak shape or thermal degradation, consider derivatization (e.g., acylation with trifluoroacetic anhydride) to block the active amine protons and increase volatility.[11]

Causality and Insights: The 5% phenyl column provides a good balance of dispersive and pi-pi interactions for separating aromatic compounds. A temperature ramp is essential to first elute highly volatile components (like solvents) before eluting the higher-boiling analytes. EI at 70 eV is a standard, high-energy method that ensures extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.

Spectroscopic Characterization for Structural Elucidation

Spectroscopy provides irrefutable evidence of the molecular structure.

G cluster_info Information Obtained main This compound Molecular Structure Analytical Techniques NMR_info ¹H, ¹³C, ¹⁹F NMR Proton/Carbon Environment C-H & C-F Connectivity F-atom Environment main:f1->NMR_info Elucidates MS_info Mass Spec (EI/ESI) Molecular Weight Isotopic Pattern (Cl) Fragmentation main:f1->MS_info Confirms FTIR_info FTIR N-H bonds (Amine) C-F bonds (CF₃) C-Cl bond Aromatic Ring main:f1->FTIR_info Identifies

Fig 2. Information derived from key spectroscopic techniques for structural verification.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the carbon-hydrogen framework and the fluorine environment.

Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Directly observes the trifluoromethyl group.

    • 2D NMR (COSY, HSQC): Used to confirm assignments and connectivity if the structure is unknown or spectra are complex.

Expected Spectral Features:

  • ¹H NMR:

    • Two signals in the aromatic region (approx. 6.5-8.5 ppm). The proton at C6 will likely be the most downfield, and the proton at C3 will be the most upfield.

    • A broad singlet for the -NH₂ protons, which may exchange with D₂O.

    • Coupling between the aromatic protons may be observed.

  • ¹³C NMR:

    • Six distinct carbon signals.

    • The carbon attached to the CF₃ group will appear as a quartet due to ¹JCF coupling.

    • The carbons adjacent to the CF₃ group will show smaller ²JCF and ³JCF couplings.

    • Chemical shifts will be influenced by the electron-withdrawing (Cl, CF₃) and electron-donating (NH₂) groups.

  • ¹⁹F NMR:

    • A sharp singlet around -60 to -65 ppm (relative to CFCl₃) is expected for the CF₃ group.[13] The exact shift is sensitive to the electronic environment on the pyridine ring.

3.3.2. Mass Spectrometry (MS)

Principle: MS provides the molecular weight and elemental composition (via high resolution) of a molecule. The fragmentation pattern gives clues about the molecular structure.

Protocol:

  • Instrumentation: Mass spectrometer, which can be the detector of a GC-MS or LC-MS system, or a standalone instrument with a direct infusion probe.

  • Ionization Method:

    • Electron Ionization (EI): As described in the GC-MS section, provides detailed fragmentation.

    • Electrospray Ionization (ESI): A softer ionization technique, typically used with LC-MS. It usually produces a strong protonated molecular ion [M+H]⁺, which is useful for confirming molecular weight with minimal fragmentation.

Expected Spectral Features:

  • Molecular Ion (M⁺˙ or [M+H]⁺): A peak corresponding to the molecular weight of 196.56.

  • Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic M+ and M+2 isotopic pattern in an approximate 3:1 intensity ratio will be observed, confirming the presence of a single chlorine atom.[14]

  • Key Fragments (EI): Expect fragmentation corresponding to the loss of stable neutral molecules or radicals, such as:

    • Loss of Cl (M-35)

    • Loss of CF₃ (M-69)

    • Loss of HCN from the pyridine ring

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Expected Characteristic Absorption Bands:

  • N-H Stretching: Two medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[15][16]

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C=C and C=N Stretching (Aromatic Ring): Multiple sharp bands in the 1400-1650 cm⁻¹ region.[17]

  • N-H Bending: A band around 1600-1640 cm⁻¹.

  • C-F Stretching: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to the CF₃ group.

  • C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

Elemental Analysis

Principle: Combustion analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the pure compound. This is a fundamental technique to confirm the empirical formula.

Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: A few milligrams of the highly purified and dried sample are accurately weighed.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Validation: The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₆H₄ClF₃N₂).

    • Theoretical %C: 36.66%

    • Theoretical %H: 2.05%

    • Theoretical %N: 14.25%

Conclusion

The analytical characterization of this compound requires an orthogonal approach, combining chromatography for purity assessment and spectroscopy for structural verification. The protocols detailed in this application note provide a robust framework for researchers to establish the identity, purity, and structural integrity of this important chemical entity. While based on sound scientific principles and data from analogous compounds, all methods should be appropriately validated for their specific intended use.

References

Application Note: A Scalable, Two-Step Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. The synthetic strategy is a robust two-step process commencing from the commercially available 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. The protocol first involves the formation of an intermediate amide, 2-chloro-5-(trifluoromethyl)isonicotinamide, followed by a Hofmann rearrangement to yield the target amine. This guide offers detailed, step-by-step instructions, safety protocols, and analytical checkpoints to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: Significance of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in modern chemistry, lending unique physicochemical properties to active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, this compound, serves as a vital intermediate for synthesizing a range of complex molecules, making a reliable and scalable synthesis route essential for advancing research and development in these fields.[1][2] This document outlines a validated, large-scale-adaptable synthesis from a readily available precursor.

Strategic Overview of the Synthesis

The selected synthetic pathway begins with 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, a commercially available starting material.[3][4][5] The conversion of the carboxylic acid functionality at the 4-position into a primary amine is achieved via a classical Hofmann rearrangement. This named reaction is a well-established and reliable method for the degradation of amides to amines with one fewer carbon atom.[6]

The overall transformation is broken down into two principal stages:

  • Stage 1: Amidation. The initial step is the conversion of the carboxylic acid to its corresponding primary amide, 2-chloro-5-(trifluoromethyl)isonicotinamide. This is efficiently accomplished by first activating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acyl chloride, which is then reacted in situ with aqueous ammonia.

  • Stage 2: Hofmann Rearrangement. The intermediate amide is subjected to the Hofmann rearrangement using an alkaline solution of sodium hypochlorite (NaOCl). This reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed to furnish the desired this compound.[6][7]

This strategic approach was chosen for its high yields, operational simplicity, and use of cost-effective and readily available reagents, making it highly suitable for scaling up from laboratory to pilot plant production.

G cluster_0 Synthetic Workflow A 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid B 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride (in situ) A->B  SOCl₂, cat. DMF  Toluene, 70-80°C C 2-Chloro-5-(trifluoromethyl)isonicotinamide B->C  aq. NH₃  0-10°C D This compound (Final Product) C->D  NaOCl, NaOH  0-5°C then 60-70°C  (Hofmann Rearrangement)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Protocols and Methodologies

Safety Precaution: This synthesis involves corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinamide

This protocol details the conversion of the starting carboxylic acid to the intermediate primary amide.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid505084-58-2225.561.0
Thionyl chloride (SOCl₂)7719-09-7118.971.5
Toluene108-88-392.14Solvent
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic
Aqueous Ammonia (28-30%)1336-21-635.055.0
Deionized Water7732-18-518.02Washing

Protocol:

  • Reaction Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Charge the flask with 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (225.6 g, 1.0 mol) and toluene (1 L).

  • Acyl Chloride Formation: Add a catalytic amount of DMF (5 mL). Begin stirring to create a slurry. Through the dropping funnel, add thionyl chloride (178.5 g, 1.5 mol) dropwise over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride is a viscous oil or solid and is used directly in the next step without purification.

  • Amidation: Set up a separate 3 L flask equipped with a mechanical stirrer and an ice-water bath. Add aqueous ammonia (28-30%, 590 mL, ~5.0 mol) and cool to 0-5°C.

  • Amide Formation: Dissolve the crude acyl chloride from the previous step in dry toluene (500 mL). Add this solution dropwise to the cold, stirred ammonia solution, ensuring the temperature does not exceed 10°C.

  • Precipitation and Isolation: After the addition is complete, continue stirring at 0-10°C for 1 hour. A solid precipitate will form. Isolate the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) until the filtrate is neutral. Dry the white to off-white solid in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: The typical yield of 2-chloro-5-(trifluoromethyl)isonicotinamide is 90-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Stage 2: Hofmann Rearrangement to this compound

This protocol describes the conversion of the intermediate amide to the final amine product.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
2-Chloro-5-(trifluoromethyl)isonicotinamideN/A224.571.0
Sodium Hydroxide (NaOH)1310-73-240.004.0
Sodium Hypochlorite (NaOCl, 10-15% solution)7681-52-974.441.1
Dichloromethane (DCM)75-09-284.93Solvent for Extraction
Deionized Water7732-18-518.02Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Protocol:

  • Reaction Setup: In a 3 L, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of sodium hydroxide (160 g, 4.0 mol) in deionized water (800 mL). Cool this solution to 0-5°C in an ice-salt bath.

  • Addition of Amide: To the cold NaOH solution, add the 2-chloro-5-(trifluoromethyl)isonicotinamide (224.6 g, 1.0 mol) in portions, maintaining the temperature below 10°C. Stir until a homogeneous slurry is formed.

  • Hofmann Reagent Addition: Add sodium hypochlorite solution (10-15%, ~558 g of 12% solution, 1.1 mol) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0-5°C.

  • Rearrangement Reaction: After the addition is complete, stir the mixture at 0-5°C for 1 hour. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 60-70°C for 1-2 hours. The reaction progress should be monitored by TLC or LC-MS for the disappearance of the starting amide.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 400 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a crystalline solid.

  • Final Product Analysis: The typical yield for this stage is 75-85%. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

G cluster_stage1 Stage 1: Amidation Protocol cluster_stage2 Stage 2: Hofmann Rearrangement Protocol S1_Start Charge Carboxylic Acid, Toluene, cat. DMF S1_SOCl2 Add SOCl₂ dropwise (<40°C) S1_Start->S1_SOCl2 S1_React Heat to 70-80°C (2-3 hours) S1_SOCl2->S1_React S1_Concentrate Concentrate under reduced pressure S1_React->S1_Concentrate S1_Amidation Add crude acyl chloride to cold aq. NH₃ (<10°C) S1_Concentrate->S1_Amidation S1_Isolate Filter solid product S1_Amidation->S1_Isolate S1_Wash Wash with cold H₂O S1_Isolate->S1_Wash S1_Dry Dry in vacuum oven S1_Wash->S1_Dry S2_Start Prepare cold NaOH solution (0-5°C) S2_Amide Add Amide in portions (<10°C) S2_Start->S2_Amide S2_NaOCl Add NaOCl solution dropwise (0-5°C) S2_Amide->S2_NaOCl S2_StirCold Stir at 0-5°C (1 hour) S2_NaOCl->S2_StirCold S2_Heat Heat to 60-70°C (1-2 hours) S2_StirCold->S2_Heat S2_Extract Cool and extract with DCM S2_Heat->S2_Extract S2_Dry Dry and concentrate S2_Extract->S2_Dry S2_Purify Recrystallize S2_Dry->S2_Purify

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the amination of chloropyridines. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate and mitigate common side reactions, ensuring the successful synthesis of your target aminopyridines.

I. Introduction to the Amination of Chloropyridines

Aminopyridines are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals. The direct formation of a carbon-nitrogen (C-N) bond on a pyridine ring, particularly from readily available chloropyridines, is a cornerstone of modern synthetic chemistry. While powerful methods like the Buchwald-Hartwig, Ullmann, and Chichibabin reactions have been developed, the electron-deficient nature of the pyridine ring and the inherent reactivity of the reagents can lead to a variety of undesired side reactions.[1][2][3] These side reactions not only reduce the yield and purity of the desired product but can also complicate purification processes. This guide is designed to provide a comprehensive understanding of these challenges and offer practical solutions.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side reactions observed during the palladium-catalyzed amination of chloropyridines?

The most frequently encountered side reactions in Buchwald-Hartwig type couplings include:

  • Hydrodehalogenation: This is the reduction of the chloropyridine to the corresponding pyridine, where the chlorine atom is replaced by a hydrogen atom.[4][5] This is often a major byproduct.

  • Homocoupling: Dimerization of the chloropyridine to form a bipyridine or dimerization of the amine coupling partner can occur.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose, forming palladium black.[5]

FAQ 2: My reaction is sluggish or shows no conversion. What are the likely causes?

Low or no conversion when using chloropyridines is a common issue, as the C-Cl bond is less reactive than C-Br or C-I bonds.[4] Key factors to investigate are:

  • Catalyst and Ligand Choice: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[4] The use of electron-rich and sterically bulky phosphine ligands is crucial.

  • Base Strength and Purity: An appropriate base is required to facilitate the reaction, but impurities or moisture can negatively impact the outcome.[4]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst, so maintaining a strictly inert atmosphere with argon or nitrogen is essential.[4]

FAQ 3: I'm seeing a significant amount of hydrodehalogenation. How can I minimize it?

Hydrodehalogenation occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways like β-hydride elimination.[2][4] To suppress this:

  • Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they can also promote side reactions.[5] Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions.[5]

  • Ensure Anhydrous Conditions: Trace amounts of water can contribute to the formation of palladium hydride species that lead to hydrodehalogenation.[5]

FAQ 4: How can I prevent the homocoupling of my starting materials?

Homocoupling can compete with the desired cross-coupling reaction. To minimize this:

  • Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.

  • Control Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the cross-coupling pathway.[4]

  • Temperature Management: Careful control of the reaction temperature can help to favor the desired reaction pathway.

FAQ 5: What is the source of the dark color or tar-like material in my reaction?

The formation of dark, insoluble materials often indicates decomposition of starting materials, reagents, or the desired product, especially at elevated temperatures. It can also be due to the formation of polymeric byproducts. Ensuring a clean, inert atmosphere and optimizing the reaction temperature can help to mitigate this.

III. Troubleshooting Guide: A Deeper Dive

Problem 1: Low Yield of the Desired Aminopyridine
  • Troubleshooting Steps:

    • Screen Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.

    • Screen Ligands: The choice of phosphine ligand is critical for the amination of chloropyridines.[6] Sterically hindered and electron-rich biaryl phosphine ligands are often the most effective.[5][7]

    • Ensure Inert Atmosphere: Rigorously deoxygenate your solvent and reaction vessel. Use of a glovebox is ideal, but a well-practiced Schlenk line technique is also effective. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[4]

  • Troubleshooting Steps:

    • Base Screening: The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases are generally required.

    • Solvent Selection: The solvent can significantly impact solubility and reaction rate.[8] Aprotic, non-polar to polar solvents are commonly used.

Common Bases pKa of Conjugate Acid Typical Use and Considerations
Sodium tert-butoxide (NaOtBu)~19Very strong base, widely used. Can promote side reactions.[5][8]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Very strong, non-nucleophilic base.
Cesium carbonate (Cs₂CO₃)~10.3 (first dissociation)Milder inorganic base, can be effective in reducing side reactions.
Potassium phosphate (K₃PO₄)~12.3 (first dissociation)Another common inorganic base, often used in milder conditions.
  • Protocol 1: General Procedure for Ligand Screening

    • To an array of oven-dried reaction vials, add the chloropyridine (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), and the ligand to be screened (4 mol %).

    • In a glovebox, add the base (e.g., NaOtBu, 1.4 equiv.).

    • Add the amine (1.2 equiv.) and the degassed solvent (e.g., toluene, 0.1 M).

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

    • Monitor the reactions at set time points by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine conversion and byproduct formation.

Problem 2: Formation of Specific Byproducts
  • Mechanism: This side reaction is often attributed to the formation of a palladium-hydride species, which can arise from β-hydride elimination from the amine or the alkoxide base. This palladium-hydride can then reductively eliminate with the chloropyridine to form the dehalogenated byproduct.

  • Mitigation Strategies:

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[5]

    • Base Selection: As mentioned, switching to a weaker base like Cs₂CO₃ can be beneficial.

    • Temperature Control: Lowering the reaction temperature can disfavor the side reaction.[5]

Competing pathways in Buchwald-Hartwig amination.
  • Mechanism: Homocoupling of the chloropyridine can occur through a similar catalytic cycle involving oxidative addition of two molecules of the chloropyridine to palladium centers, followed by reductive elimination to form a bipyridine.

  • Mitigation Strategies:

    • Precise Stoichiometry: Ensure accurate measurement of all reagents.

    • Lower Catalyst Loading: High concentrations of the active catalyst can sometimes promote dimerization.

    • Temperature Optimization: As with other side reactions, careful temperature control is key.

  • Pathways for heterocoupling vs. homocoupling.

    IV. Experimental Protocols

    Protocol 2: General Procedure for Palladium-Catalyzed Amination of a Chloropyridine

    This is a general starting point; optimization of ligand, base, solvent, and temperature will likely be necessary.

    • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol %), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Reagent Addition: Through the septum, add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (10 mL).

    • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    V. Analytical Methods for Byproduct Identification

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile byproducts like the hydrodehalogenated pyridine. The mass spectrum will show a molecular ion corresponding to the loss of chlorine and the gain of hydrogen.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for a wider range of products, including less volatile ones. It can help identify the desired product, unreacted starting materials, and larger homocoupled products.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any isolated byproducts. The disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of a new aromatic proton signal can confirm hydrodehalogenation.

    VI. References

    • Vertex AI Search. (n.d.). Chichibabin reaction. Grokipedia.

    • ACS Publications. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega.

    • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

    • WordPress. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

    • BenchChem. (n.d.). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.

    • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction.

    • OSTI.GOV. (1986, February 28). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts.

    • NSF Public Access Repository. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy.

    • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

    • PMC - NIH. (n.d.). Site- and stereoselective silver-catalyzed intramolecular amination of electron-deficient heterobenzylic C–H bonds.

    • Wikipedia. (n.d.). Buchwald–Hartwig amination.

    • Unknown. (n.d.). Chichibabin reaction.

    • ResearchGate. (2024, April 25). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.

    • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

    • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

    • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.

    • Scientific Update. (2018, November 26). The Chichibabin amination reaction.

    • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.

    • Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.

    • Research Explorer The University of Manchester. (2024, May 1). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.

    • Unknown. (2019, June 18). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.

    • ACS Publications. (n.d.). Amination of Arenes with Electron-Deficient Azodicarboxylates. The Journal of Organic Chemistry.

    • ResearchGate. (n.d.). Amination of 2-halopyridines.

    • Wikipedia. (n.d.). Ullmann condensation.

    • Chemical Communications (RSC Publishing). (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.

    • Unknown. (n.d.). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex.

    • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.

    • Catalysis Science & Technology (RSC Publishing). (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.

    • ResearchGate. (2025, August 6). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.

    • PMC - NIH. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.

    • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

    • Wikipedia. (n.d.). Cross-coupling reaction.

    • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.

    • Unknown. (n.d.). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases.

    • Unknown. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

    • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

    • Journal of the American Chemical Society. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex.

    • NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

    • PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

    • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

    • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.

    • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.

    References

    Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during the purification process. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

    I. Understanding the Challenge: Core Properties & Likely Impurities

    This compound is a substituted pyridine, a class of electron-deficient aromatic heterocycles. The presence of a basic amine group, an electron-withdrawing trifluoromethyl group, and a chloro substituent gives the molecule a unique polarity profile that can complicate purification.

    Successful purification begins with understanding the potential impurities. These typically arise from the synthetic route, which commonly involves the amination of a precursor like 2,4-dichloro-5-(trifluoromethyl)pyridine.

    Common Impurity Profile:

    Impurity TypeSpecific Example(s)Rationale for Presence
    Starting Material 2,4-dichloro-5-(trifluoromethyl)pyridineIncomplete amination reaction.
    Isomeric Byproducts 2-Amino-4-chloro-5-(trifluoromethyl)pyridineArises if the precursor synthesis is not perfectly regioselective.
    Over-aminated Products 4-substituted-amino-2-chloro-5-(trifluoromethyl)pyridineIf the aminating agent can react further.
    Hydrolysis Products 2-Hydroxy-5-(trifluoromethyl)pyridin-4-amineReaction with water, especially under basic or acidic workup conditions.
    Solvent Adducts Residual high-boiling point solvents (e.g., DMF, DMSO)Trapped during workup and precipitation/crystallization.

    II. Frequently Asked Questions (FAQs) & Troubleshooting

    This section provides direct answers to common issues encountered during the purification of this compound.

    Q1: My initial purification by aqueous workup and extraction resulted in a low yield and an oily product. What went wrong?

    This is a common issue. The amine group on the pyridine ring can act as a base, leading to the formation of salts during pH adjustment. These salts can have high water solubility, causing product loss to the aqueous phase. Furthermore, the product may form an emulsion with common organic solvents.

    Troubleshooting Steps:

    • pH Control is Critical: During the aqueous wash, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate (NaHCO₃). This ensures the amine is in its freebase form, maximizing its solubility in the organic solvent. Avoid strong bases like NaOH, which can promote hydrolysis.

    • Choice of Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM:Methanol are often more effective than ethyl acetate for extracting polar, nitrogen-containing heterocycles.

    • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride (brine) solution. This helps to break emulsions and removes a significant amount of dissolved water.

    • Drying and Evaporation: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄). When concentrating, avoid excessively high temperatures on the rotary evaporator, as this can lead to decomposition. It is often better to concentrate to a smaller volume and proceed directly to the next purification step (chromatography or recrystallization).

    Q2: I am struggling to separate the starting material (2,4-dichloro-5-(trifluoromethyl)pyridine) from my desired product using column chromatography. What conditions should I use?

    The starting material is significantly less polar than the product due to the absence of the amine group. This difference in polarity is the key to a successful separation by normal-phase silica gel chromatography.

    Recommended Protocol: Flash Column Chromatography

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient elution is highly recommended.

      • Start with a non-polar solvent system, such as 100% Hexanes or a 95:5 Hexanes:Ethyl Acetate mixture. This will elute the non-polar starting material and other non-polar impurities.

      • Gradually increase the polarity by increasing the percentage of ethyl acetate. For example, move from 5% to 10%, then 20%, 30%, and so on.

      • The desired product, this compound, will typically elute at a moderate polarity, often in the range of 20-50% Ethyl Acetate in Hexanes.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions. A suitable TLC stain for visualizing pyridine compounds is potassium permanganate.

    Troubleshooting the Chromatography:

    • Issue: Product is not moving off the baseline (Rf = 0).

      • Cause: The eluent is not polar enough.

      • Solution: Add a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent system. The basic amine in your product can interact strongly with the acidic silica gel. The triethylamine acts as a competitor, deactivating the acidic sites on the silica and allowing your product to move up the column. Alternatively, consider adding methanol (e.g., 1-5% in DCM) to significantly increase eluent polarity.

    • Issue: Poor separation (streaking or overlapping spots).

      • Cause: The column may be overloaded, or the sample was not properly loaded.

      • Solution: Ensure your crude material is fully dissolved in a minimum amount of the initial eluent or DCM before loading. For difficult separations, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

    Diagram: General Purification & Troubleshooting Workflow

    This diagram outlines the decision-making process for purifying this compound.

    G cluster_synthesis Post-Synthesis cluster_workup Initial Workup cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting Crude Crude Reaction Mixture Workup Aqueous Workup (pH 8-9, NaHCO3) Crude->Workup Extraction Extraction (DCM or DCM/MeOH) Workup->Extraction Brine Brine Wash Extraction->Brine Dry Dry (Na2SO4) & Concentrate Brine->Dry Oily Product is Oily / Low Yield? Dry->Oily Purity_Check Assess Purity (TLC/NMR) Column Column Chromatography (Hex/EtOAc gradient) Purity_Check->Column Major Impurities Present Recrystal Recrystallization Purity_Check->Recrystal Minor Impurities / Final Polish Final_Product Pure Product >98% Purity_Check->Final_Product Purity OK Column->Final_Product Recrystal->Final_Product Oily->Purity_Check No, solid obtained Check_pH Verify Workup pH Use Brine Wash Oily->Check_pH Yes Check_pH->Extraction

    Caption: Purification workflow for this compound.

    Q3: I have isolated a solid, but NMR analysis shows it's only ~90% pure. Can I use recrystallization to improve the purity?

    Yes, recrystallization is an excellent final purification step if your compound is a solid and the impurity levels are relatively low (<10-15%). The key is selecting an appropriate solvent system.

    How to Select a Recrystallization Solvent:

    The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.

    • Screening Solvents: Test the solubility of a small amount of your material (~10-20 mg) in various solvents (~0.5 mL).

      • Good Candidates: Solvents where the compound dissolves upon heating but precipitates upon cooling. Potential candidates based on related structures include:

        • Ethanol/Water mixture

        • Isopropanol

        • Toluene

        • Heptane/Ethyl Acetate mixture

      • Poor Candidates: Solvents where the compound is highly soluble at room temperature (e.g., DCM, Methanol) or insoluble even when boiling.

    Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):

    • Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

    • While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove all residual solvent.

    III. Safety & Handling

    As a prudent scientist, proper handling of all chemicals is paramount. While specific toxicological data for this compound is limited, data from structurally similar compounds provides guidance.

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[1]

    • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.

    • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is listed as being air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[1]

    This guide provides a foundational framework for the successful purification of this compound. By understanding the nature of the compound and its likely impurities, you can logically troubleshoot and optimize your purification strategy.

    IV. References

    • Fisher Scientific. (2010, October 27). Safety Data Sheet: 3-Chloro-5-trifluoromethyl-2-pyridylamine. Retrieved from --INVALID-LINK--

    References

    Technical Support Center: Palladium-Catalyzed C-N Coupling Reactions

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the Technical Support Center for Palladium-Catalyzed C-N Coupling Reactions. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to navigate the complexities of these powerful transformations, widely known as Buchwald-Hartwig aminations. This resource is structured to address the specific issues you may encounter in the lab, blending established mechanistic understanding with field-proven troubleshooting strategies.

    Troubleshooting Guide: A Problem-Solving Approach

    This section is designed to help you diagnose and solve common problems encountered during C-N coupling experiments.

    Problem: Low or No Product Yield

    This is the most frequent challenge. A systematic investigation is key to identifying the root cause.

    Q1: My reaction shows no conversion, or the yield is disappointingly low. Where should I start my investigation?

    A1: When a reaction fails, begin by assessing the most fundamental components. Often, the issue lies not with the catalytic cycle itself, but with the integrity of the setup and reagents.

    Initial Checks & Causality:

    • Inert Atmosphere & Reagent Purity: The active Pd(0) catalyst and some ligands are sensitive to oxygen. Moisture can hydrolyze reagents and interfere with the base. Ensure all glassware was rigorously dried, and the reaction was assembled under a positive pressure of an inert gas like nitrogen or argon.[1] Use anhydrous, degassed solvents. The purity of your aryl halide and amine is also critical; impurities can act as catalyst poisons.[2][3]

    • Catalyst Activation: Many protocols use Pd(II) precursors (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle never begins. Using pre-catalysts, which rapidly generate the active Pd(0) species upon exposure to the base, is a more reliable approach.[5][6]

    • Solubility: This is a common but often overlooked culprit. If the base or other reagents are not soluble in the chosen solvent, the reaction becomes a heterogeneous mixture with slow and inefficient kinetics.[5][7] Vigorous stirring is essential, especially with dense inorganic bases that can settle.[5] If solubility is suspected, consider a different solvent system.

    Problem: Catalyst Deactivation or Inhibition

    Q2: My reaction starts but then stalls before completion. What could be deactivating my catalyst?

    A2: Catalyst deactivation is a common reason for incomplete conversion. Several factors can either poison the catalyst or sequester it in an inactive "off-cycle" state.

    Potential Causes & Solutions:

    • Inhibition by Substrates or Products:

      • Coordinating Heterocycles: Substrates containing N-heterocycles (like pyridines or indoles) can sometimes displace the phosphine ligand, forming dormant palladium complexes that are catalytically inactive at lower temperatures.[8]

        • Solution: Switching to a more strongly binding, sterically hindered biarylphosphine ligand (e.g., GPhos) can resist this displacement.[8] Increasing the reaction temperature may also help reactivate the dormant species.

      • Iodide Inhibition: Contrary to the general reactivity trend (Ar-I > Ar-Br > Ar-Cl), aryl iodides can be problematic. The iodide anion generated during the reaction can form stable, off-cycle palladium-iodide complexes, effectively removing the catalyst from the cycle.[5][9]

        • Solution: Using a solvent like toluene, which does not solubilize the resulting inorganic iodide salt (e.g., NaI), can help mitigate this issue by causing it to precipitate.[9]

    • Decomposition Pathways:

      • Formation of Palladium Black: The precipitation of black palladium metal indicates catalyst decomposition. This can be caused by issues with the ligand-to-palladium ratio, high temperatures, or impurities.

        • Solution: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1). Using well-defined pre-catalysts often minimizes this issue.[2]

      • Cyanide Poisoning: If your substrate contains a nitrile group, be aware that excess cyanide can irreversibly bind to and poison all palladium intermediates in the catalytic cycle.[6][10]

    Problem: Formation of Side Products

    Q3: I'm observing significant side products in my reaction mixture. What are the common culprits and how can I suppress them?

    A3: Side product formation points to competing reaction pathways. Identifying the side product is the first step toward mitigating its formation.

    Common Side Reactions & Mitigation Strategies:

    • Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom. It often arises from a competing β-hydride elimination pathway, particularly with secondary amines.[11]

      • Causality: Instead of reductive elimination to form the C-N bond, an intermediate palladium amide complex can undergo β-hydride elimination from the amine's alkyl group.

      • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to accelerate the rate of reductive elimination, making it kinetically favored over β-hydride elimination.[12]

    • Diarylation of Primary Amines: When using a primary amine (R-NH₂), the desired monoarylated product (Ar-NHR) can sometimes react further to form an undesired diarylated product (Ar₂-NR).

      • Solution: This is often a matter of stoichiometry and reaction conditions. Using a slight excess of the primary amine can help. Additionally, developing ligands that are sterically hindered around the palladium center can disfavor the second coupling. The KPhos ligand, for instance, was specifically developed to suppress diarylation when using ammonia.[13]

    • Base-Mediated Side Reactions: Strong bases like NaOtBu can be aggressive toward sensitive functional groups (e.g., esters, ketones, nitriles) on the substrates.[14]

      • Solution: If your substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[7][15] While the reaction may require a higher temperature, it will preserve the integrity of your molecule.

    Frequently Asked Questions (FAQs)

    This section addresses broader questions about optimizing reaction components for a successful C-N coupling.

    Q4: How do I select the right ligand for my specific substrates?

    A4: Ligand choice is arguably the most critical parameter in a Buchwald-Hartwig reaction. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[11]

    • For Aryl Chlorides: These substrates are notoriously difficult to activate. They require electron-rich, bulky ligands (typically dialkylbiarylphosphines like XPhos or RuPhos) to facilitate the challenging oxidative addition step.[14][16]

    • For Primary Amines: Bidentate ligands like BINAP and DPPF were an early breakthrough for coupling primary amines.[11] More modern, bulky monophosphine ligands often provide better results and suppress diarylation.[12]

    • For Hindered Substrates: Coupling a sterically bulky amine with a hindered aryl halide requires a ligand that is bulky enough to promote reductive elimination but not so bulky that it prevents substrate coordination. A thorough screening of ligands may be necessary.

    Table 1: Ligand Selection Guide
    Ligand Class Example Ligands Recommended For Notes
    First-GenerationP(o-tolyl)₃Secondary amines with aryl bromides.[11]Generally superseded by newer ligands; not effective for primary amines or aryl chlorides.[11][17]
    BidentateBINAP, DPPFPrimary amines with aryl bromides/iodides.[11][17]Enabled the first reliable coupling of primary amines.
    DialkylbiarylphosphineXPhos, RuPhos, SPhosA broad range of substrates, especially challenging aryl chlorides and sterically hindered amines.[5][8]Considered the "gold standard" for many modern applications due to high reactivity and scope.
    N-Heterocyclic Carbene (NHC)IPrAryl chlorides and bromides.[18][19]Offer high stability and are effective for many transformations.

    Q5: Which base should I choose? What are the trade-offs?

    A5: The base's primary role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[20][21] The choice involves a balance between reactivity and substrate compatibility.

    • Strong Bases (NaOtBu, KOtBu, LHMDS): These are highly effective and widely used, often enabling reactions at lower temperatures.[5] However, their high basicity can lead to the decomposition of substrates with sensitive functional groups like esters or enolizable ketones.[7][14]

    • Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These are the preferred choice for base-sensitive substrates.[7][15] Reactions with these bases may require higher temperatures or longer reaction times, but they offer much greater functional group tolerance. Cesium carbonate (Cs₂CO₃) can be particularly effective due to the high polarizability and solubility of the cesium cation.[15]

    Table 2: Common Bases in Buchwald-Hartwig Amination
    Base pKaH (approx.) Common Uses Cautions
    NaOtBu19General purpose, highly effective for a wide range of substrates.[5]Can cause decomposition of base-sensitive functional groups.[7]
    LHMDS26Strong, non-nucleophilic base.Also very strong and can affect sensitive substrates.
    K₃PO₄12.3Good for base-sensitive substrates, particularly with heteroaryl halides.Less reactive; may require higher temperatures.
    Cs₂CO₃10Excellent for base-sensitive substrates and can enhance reaction rates.[15]More expensive than potassium bases.

    Q6: What is the best solvent for my reaction?

    A6: The ideal solvent should dissolve all reactants (especially the base) and be stable at the required reaction temperature.[5]

    • Aromatic Hydrocarbons (Toluene, Xylene): These are very common due to their high boiling points and good balance of solubility for many organic substrates.[22]

    • Ethers (Dioxane, THF, 2-MeTHF, CPME): Also widely used. Dioxane is a classic solvent for these reactions, but due to safety and environmental concerns, alternatives like 2-MeTHF are increasingly preferred.[5][18][22]

    • Polar Aprotic Solvents (DMF, DMAc): Generally avoided. While they can aid solubility, they can also coordinate to the palladium center and inhibit catalysis.

    • Alcohols (t-BuOH, t-AmOH): Can be effective, particularly in certain protocols, but are not universally applicable.[5]

    • Prohibited Solvents: Chlorinated solvents and acetonitrile should be avoided as they can bind to palladium and inhibit the reaction.[5]

    Visualized Workflows and Mechanisms

    The Buchwald-Hartwig Catalytic Cycle

    Understanding the catalytic cycle is essential for rational troubleshooting. The cycle consists of three main stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[9][11][20]

    Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex  Oxidative Addition + Ar-X Amide_complex L-Pd(II)(Ar)(NR¹R²) Palladium Amido Complex OA_complex->Amide_complex Amine Coordination & Deprotonation + HNR¹R², + Base Amide_complex->Pd0 Catalyst Regeneration Product Ar-NR¹R² Coupled Product Amide_complex->Product Reductive Elimination

    Caption: The catalytic cycle for the Buchwald-Hartwig amination.

    Troubleshooting Decision Tree

    When a reaction fails, follow this logical workflow to diagnose the issue.

    Troubleshooting Decision Tree Start Low or No Yield Observed Check_Setup 1. Check Reaction Setup - Inert atmosphere? - Anhydrous/degassed solvent? - Reagent purity? Start->Check_Setup Check_Catalyst 2. Evaluate Catalyst System - Using a reliable pre-catalyst? - Appropriate ligand for substrate? - Correct Pd/Ligand ratio? Check_Setup->Check_Catalyst Setup OK Solution_Setup Solution: Improve inert technique. Use pure, dry reagents. Check_Setup->Solution_Setup Issue Found Check_Conditions 3. Optimize Reaction Conditions - Is the base soluble and appropriate? - Is the temperature optimal? - Is concentration correct? Check_Catalyst->Check_Conditions Catalyst OK Solution_Catalyst Solution: Switch to a pre-catalyst. Screen different ligands. Check_Catalyst->Solution_Catalyst Issue Found Check_Substrate 4. Consider Substrate Reactivity - Is the aryl halide unreactive (e.g., Ar-Cl)? - Is the amine sterically hindered? - Are there inhibitory groups? Check_Conditions->Check_Substrate Conditions OK Solution_Conditions Solution: Change solvent or base. Adjust temperature. Check_Conditions->Solution_Conditions Issue Found Solution_Substrate Solution: Use a more active ligand (e.g., biarylphosphine). Increase temperature/catalyst loading. Check_Substrate->Solution_Substrate Issue Found

    Caption: A decision tree for troubleshooting C-N amination issues.

    Experimental Protocol: General Procedure for a Test Reaction

    This protocol provides a reliable starting point for screening a new Buchwald-Hartwig amination reaction on a small scale (~0.5 mmol).

    Materials & Setup:

    • An oven-dried vial with a PTFE-lined screw cap and a magnetic stir bar.

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Ligand (if not using a pre-catalyst).

    • Base (e.g., NaOtBu, 1.4 equiv.).

    • Aryl halide (1.0 equiv.).

    • Amine (1.2 equiv.).

    • Anhydrous, degassed solvent (e.g., toluene, to make a 0.1–0.5 M solution).

    • Inert gas supply (Nitrogen or Argon).

    Procedure:

    • Preparation (in a glovebox or on a Schlenk line):

      • To the reaction vial, add the palladium pre-catalyst, the base, and the aryl halide (if solid).[7]

      • Seal the vial with the screw cap.

      • If not in a glovebox, purge the vial by evacuating and backfilling with inert gas three times.

    • Reagent Addition:

      • Through the septum, add the degassed solvent via syringe.

      • Add the amine via syringe (if liquid) or as a solution in the reaction solvent. If your aryl halide is a liquid, add it at this stage.[7]

    • Reaction:

      • Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[5]

      • Stir the reaction vigorously for the intended duration (e.g., 2–24 hours).

    • Monitoring & Workup:

      • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

      • Once complete, cool the reaction to room temperature.

      • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

      • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product, typically by flash column chromatography on silica gel.

    References

    Technical Support Center: Stability and Handling of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their synthetic workflows. Due to its specific combination of functional groups—a halogenated pyridine ring, an amine substituent, and an electron-withdrawing trifluoromethyl group—this compound requires careful handling to ensure its integrity and achieve reproducible experimental outcomes. This document provides in-depth troubleshooting advice and validated protocols to prevent its decomposition.

    Section 1: Understanding the Chemical Instability

    The stability of this compound is dictated by the interplay of its three core functional moieties. An understanding of the potential decomposition pathways is critical for troubleshooting and prevention. The primary routes of degradation are nucleophilic substitution, oxidation, and photodegradation.

    The trifluoromethyl group is a strong electron-withdrawing group, which activates the chlorine at the 2-position, making it susceptible to displacement. The amine group at the 4-position and the pyridine nitrogen are basic and nucleophilic centers that can be prone to oxidation. Furthermore, aromatic compounds containing trifluoromethyl groups can be susceptible to photodegradation.[1]

    DecompositionPathways cluster_main This compound cluster_stressors Stress Factors cluster_products Decomposition Products A C₆H₄ClF₃N₂ B SNAr Products (e.g., 2-Hydroxy derivative) A->B Nucleophilic Attack C Oxidized Species (Colored Impurities) A->C Oxidation D Photodegradation Products (e.g., Defluorinated species) A->D Photolysis Nuc Nucleophiles (H₂O, ROH, RNH₂) Nuc->B Oxi Oxidants (Air, O₂) Oxi->C Light Light / Heat Light->D

    Caption: Potential decomposition pathways for this compound.

    Section 2: Troubleshooting Guide

    This section addresses common issues encountered during the storage and use of this reagent in a direct question-and-answer format.

    Q1: My solid sample, which was initially off-white, has developed a yellow or brown tint over time. What caused this, and can I still use it?

    A: The discoloration is a classic indicator of oxidation. The amine group and the pyridine nitrogen are susceptible to slow oxidation upon exposure to air and/or light, forming highly conjugated, colored impurities.

    • Causality: The lone pairs on the nitrogen atoms can be attacked by atmospheric oxygen, a process often accelerated by light.

    • Recommendation: The material's purity is compromised. Before use, you must assess its integrity and purify it if necessary.

      • Assess Purity: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H and ¹⁹F NMR spectrum. Compare it to the reference spectrum to identify impurities and quantify the remaining active compound. LC-MS analysis can also help identify the mass of the impurities.

      • Purification: If significant degradation has occurred, purification via column chromatography (using an inert solvent system) or recrystallization may be necessary.

      • Self-Validation: After purification, re-run the NMR and/or LC-MS to confirm that the purity meets your experimental requirements (>98% is a common standard). Only then should you proceed.

    Q2: I am observing a significant amount of a polar, water-soluble byproduct in my reaction workup, and my yields are low. Could the starting material be the problem?

    A: This is highly likely. The byproduct you are observing is probably the 2-hydroxy-5-(trifluoromethyl)pyridin-4-amine.

    • Causality: This occurs via Nucleophilic Aromatic Substitution (SₙAr), where the chloride at the C2 position is displaced by water or hydroxide ions. The trifluoromethyl group strongly activates the ring for this type of reaction. This is exacerbated by:

      • Using wet solvents or reagents.

      • Basic aqueous workup conditions at elevated temperatures.

      • Performing reactions in protic solvents (like methanol or ethanol) that can act as nucleophiles.

    • Recommendation:

      • Run a Control Experiment: Subject the this compound to your reaction conditions (solvent, temperature, base) without the other coupling partner. Monitor by TLC or LC-MS for the formation of the hydroxy byproduct.

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry any reagents that may contain water.

      • Inert Atmosphere: The presence of oxygen can initiate radical pathways, but more importantly, performing reactions under an inert atmosphere (Argon or Nitrogen) is standard practice for preventing moisture from entering the reaction vessel.

    Q3: My reaction is sensitive and requires precise stoichiometry, but my results are inconsistent. How can I ensure I am using the correct amount of active reagent?

    A: Inconsistency often points to degradation during storage or handling. If the reagent has partially decomposed, you are adding less active material than you think, which disrupts stoichiometry.

    • Causality: As discussed, slow decomposition on the shelf reduces the molar quantity of the active compound per unit of mass.

    • Recommendation:

      • Validate Purity Before Use: Never assume 100% purity. A quick purity check via qNMR (quantitative NMR) or LC-MS with a standard is advisable for highly sensitive reactions.

      • Proper Weighing and Handling: Weigh the compound quickly and in a dry environment (e.g., a glovebox or under a stream of inert gas). Do not leave the stock bottle open to the atmosphere.

      • Follow Strict Storage Protocols: Adherence to the storage protocols outlined in the next section is the best way to prevent this issue from occurring in the first place.

    Section 3: Recommended Protocols for Prevention

    Proactive measures are the most effective way to prevent decomposition. Follow these validated protocols for storage and use.

    Protocol 3.1: Long-Term Storage and Handling

    Proper storage is the first line of defense against degradation.

    Step-by-Step Handling Procedure:

    • Upon receipt, inspect the container seal for integrity.

    • Store the container immediately under the conditions specified in Table 1.

    • For use, allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

    • Open the container under a positive pressure of an inert gas (Argon or Nitrogen).

    • Quickly dispense the required amount into a separate, tared vial.

    • Securely reseal the main container, purge the headspace with inert gas, and return it to its proper storage location.

    Table 1: Recommended Storage Conditions

    Parameter Recommendation Rationale
    Temperature 2–8 °C (Refrigerated) Slows the rate of potential oxidative and thermal decomposition pathways.
    Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the amine and pyridine moieties by atmospheric oxygen.[2][3]
    Light Store in an amber vial inside a dark cabinet. Protects against photodegradation, a known pathway for trifluoromethyl-aromatic compounds.[1]
    Container Tightly sealed glass vial with a PTFE-lined cap. Ensures an airtight seal against moisture and air ingress.[4][5]

    | Incompatibilities | Store away from strong oxidizing agents, strong acids, and moisture.[4][6] | Prevents direct chemical reaction and degradation. |

    Protocol 3.2: Use in an Inert Atmosphere Reaction

    This workflow minimizes decomposition during a typical cross-coupling reaction.

    Caption: Recommended workflow for using the reagent in a chemical reaction.

    Section 4: Frequently Asked Questions (FAQs)

    • Q: What are the best solvents for short-term storage of this compound in solution?

      • A: For creating stock solutions, use anhydrous, aprotic solvents like dioxane, THF, or toluene. Prepare the solution under an inert atmosphere and store it in a sealed vial in the freezer (-20 °C), protected from light. Avoid protic solvents like methanol or water, as they can act as nucleophiles and cause decomposition.

    • Q: The Safety Data Sheet (SDS) for a similar compound, 2-chloro-5-(trifluoromethyl)pyridine, mentions it's a combustible solid. Does this apply here?

      • A: Yes, it is prudent to assume similar physical hazards. While the amine group modifies the properties, the core structure is similar. It should be kept away from open flames, sparks, or other sources of ignition.[6][7] Always handle in a well-ventilated area or a chemical fume hood.[2]

    • Q: What analytical techniques are most effective for detecting the onset of decomposition?

      • A: A multi-technique approach is best.

        • ¹⁹F NMR: This is highly sensitive to changes in the electronic environment of the CF₃ group. The appearance of new signals is a clear indicator of decomposition. Trifluoroacetic acid, a potential photodegradation product, has a distinct chemical shift.[1]

        • LC-MS: Ideal for detecting the formation of more polar byproducts, such as the 2-hydroxy derivative, which will have a shorter retention time than the parent compound on a reverse-phase column.

        • ¹H NMR: Can reveal the loss of the aromatic proton signals and the appearance of new, often broader, signals indicative of impurities.

    References

    Technical Support Center: Catalyst Selection for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection for this specific transformation, moving beyond simple protocols to explain the underlying chemical principles.

    I. Understanding the Core Challenge: Regioselective Amination

    The synthesis of this compound typically involves the regioselective amination of a di- or tri-substituted pyridine precursor, most commonly 2,4-dichloro-5-(trifluoromethyl)pyridine. The primary challenge is to selectively substitute the chlorine atom at the C4 position with an amino group while leaving the C2 chlorine intact. This regioselectivity is crucial for subsequent downstream reactions in a synthetic route. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.[1][2][3]

    The success of this reaction is highly dependent on the careful selection of the catalyst system, which includes the palladium precursor and, most critically, the phosphine ligand. The ligand's steric and electronic properties are paramount in dictating the catalyst's activity and selectivity.[4]

    II. Frequently Asked Questions (FAQs) & Troubleshooting

    Here we address specific issues that you may encounter during your experiments.

    Q1: My reaction shows low to no conversion. What are the likely causes and how can I troubleshoot this?

    A1: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can stem from several factors.

    • Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

      • Solution: Ensure you are using a reliable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for stability and efficient generation of the active catalytic species. If you are preparing the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions, particularly the base and solvent, are rigorously anhydrous and deoxygenated to prevent catalyst poisoning. The formation of palladium black is a visual indicator of catalyst decomposition.[5]

    • Inappropriate Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. For the amination of an electron-deficient heteroaryl chloride like 2,4-dichloro-5-(trifluoromethyl)pyridine, bulky and electron-rich phosphine ligands are generally required to promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[1]

      • Solution: Consider using established bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands have demonstrated high efficacy in the amination of challenging heteroaryl chlorides.[6]

    • Issues with the Base: The base plays a critical role in the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[7][8][9]

      • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] However, if your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[10]

    • Solvent Purity and Degassing: The presence of oxygen or water can deactivate the catalyst.

      • Solution: Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices, though it's important to be aware of potential side reactions with certain solvents at high temperatures.[11][12][13][14][15]

    Q2: I am observing a mixture of products, with amination occurring at both the C2 and C4 positions. How can I improve the regioselectivity for the desired C4-aminated product?

    A2: Achieving high regioselectivity is the central challenge in this synthesis. The electronic properties of the pyridine ring, influenced by the trifluoromethyl group, make the C4 position generally more susceptible to nucleophilic attack. However, reaction conditions can significantly impact this selectivity.

    • Ligand Effects: The steric bulk of the phosphine ligand can play a decisive role in directing the regioselectivity.

      • Solution: Employing bulky biarylphosphine ligands can enhance selectivity for the C4 position. The steric hindrance around the palladium center can disfavor oxidative addition at the more sterically hindered C2 position.

    • Reaction Temperature: Temperature can influence the relative rates of amination at the two positions.

      • Solution: It is often beneficial to run the reaction at the lowest temperature that still provides a reasonable reaction rate. This can sometimes favor the thermodynamically preferred product. Stepwise temperature control can also be a strategy; a lower temperature may favor mono-amination at the more reactive site, and a subsequent increase in temperature could be used if a second amination is desired.

    • Nature of the Amine: While the primary goal is often the introduction of an -NH₂ group using an ammonia surrogate, if a substituted amine is being used, its nucleophilicity and steric bulk can also influence regioselectivity.[16][17]

    Q3: My reaction is sluggish and requires high catalyst loading and/or high temperatures. How can I optimize the reaction for better efficiency?

    A3: Sluggish reactions can often be improved by systematically evaluating each component of the catalytic system.

    • Catalyst and Ligand Screening: A small-scale screen of different palladium precatalysts and ligands can be highly informative.

      • Solution: Set up parallel reactions with different combinations of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). This can help identify the most active catalytic system for your specific substrate.

    • Base and Solvent Optimization: The choice of base and solvent can have a profound impact on reaction rates.[7][8][9][11][12]

      • Solution: While strong bases like NaOt-Bu are often effective, they are not universally optimal. A screen of bases (e.g., NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄) in conjunction with different solvents (e.g., toluene, dioxane, THF) can reveal a more efficient combination. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[7][8][9]

    Q4: I am using aqueous ammonia as my amine source and observing significant formation of the corresponding hydroxylation byproduct. How can I suppress this side reaction?

    A4: The use of aqueous ammonia presents a challenge due to the presence of water and hydroxide ions, which can lead to competing hydroxylation of the aryl halide.[18][19]

    • Ligand Choice is Key: The ligand plays a critical role in preventing the formation of undesired byproducts.

      • Solution: The development of specialized ligands, such as KPhos, has been shown to suppress the formation of both aryl alcohol and diarylamine side products when using aqueous ammonia.[18][19] These ligands are designed to favor the reductive elimination of the desired arylamine over competing pathways.[18][19]

    • Control of Reaction Conditions: Careful control of reaction parameters can also minimize side reactions.

      • Solution: Ensure that the concentration of aqueous ammonia is optimized. It may also be beneficial to explore the use of ammonia surrogates under anhydrous conditions if hydroxylation remains a persistent issue.[18][19]

    III. Data Presentation: Catalyst System Performance

    The following table provides a general overview of commonly used catalyst systems for Buchwald-Hartwig amination and their typical applications. This should serve as a starting point for your own optimization studies.

    Palladium PrecatalystLigandCommon Base(s)Typical Solvent(s)Key Characteristics & Applications
    Pd₂(dba)₃XPhosNaOt-Bu, Cs₂CO₃Toluene, DioxaneHighly active for a broad range of aryl and heteroaryl chlorides.
    Pd(OAc)₂SPhosNaOt-Bu, K₃PO₄Toluene, THFEffective for sterically hindered substrates.
    XPhos Pd G3(Integrated)NaOt-Bu, LHMDSToluene, DioxaneAir- and moisture-stable precatalyst, good for challenging couplings.
    RuPhos Pd G3(Integrated)Cs₂CO₃, K₃PO₄Toluene, THFOften shows good performance with weaker bases.
    [Pd(crotyl)Cl]₂BippyPhosKOt-BuWater (micellar)Sustainable protocol for aminations in aqueous media.[20]

    IV. Experimental Protocols & Methodologies

    General Procedure for Catalyst Screening in the Synthesis of this compound

    This protocol outlines a general method for screening various catalyst systems to identify the optimal conditions for the regioselective amination of 2,4-dichloro-5-(trifluoromethyl)pyridine.

    • Preparation of Reaction Vessels: In a glovebox, arrange an array of reaction vials equipped with stir bars.

    • Addition of Solids: To each vial, add 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv), the chosen base (e.g., NaOt-Bu, 1.2 equiv), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

    • Addition of Amine Source: Add the amine source. If using an ammonia surrogate like benzophenone imine, add it as a solution in the reaction solvent.

    • Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M).

    • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 80-110 °C).

    • Monitoring and Analysis: After a set time (e.g., 1-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and regioselectivity.

    V. Visualizing the Catalytic Cycle and Troubleshooting Logic

    The Buchwald-Hartwig Amination Catalytic Cycle

    The following diagram illustrates the key steps in the palladium-catalyzed amination of an aryl halide. Understanding this cycle is fundamental to troubleshooting your reactions.

    Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X ArPd(II)XL2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination + HNR'R'' [ArPd(II)(NHR'R'')L2]+X- [Ar-Pd(II)-NHR'R'']⁺X⁻            L₂ Amine_Coordination->[ArPd(II)(NHR'R'')L2]+X- Deprotonation Deprotonation (Base) [ArPd(II)(NHR'R'')L2]+X-->Deprotonation + Base ArPd(II)(NR'R'')L2 Ar-Pd(II)-NR'R''      L₂ Deprotonation->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArNR'R'' Product Ar-NR'R'' Reductive_Elimination->ArNR'R'' Catalyst_Regeneration Catalyst Regeneration

    Caption: The catalytic cycle of the Buchwald-Hartwig amination.

    Troubleshooting Decision Tree

    This flowchart provides a logical pathway for addressing common issues encountered during the synthesis.

    Troubleshooting_Flowchart Start Reaction Issue Low_Conversion Low or No Conversion Start->Low_Conversion Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Sluggish_Reaction Sluggish Reaction Start->Sluggish_Reaction Check_Catalyst Check Catalyst Activity (Precatalyst, Anaerobic Conditions) Low_Conversion->Check_Catalyst Optimize_Ligand_Sterics Increase Ligand Bulk Poor_Selectivity->Optimize_Ligand_Sterics Screen_Catalysts Screen Catalysts & Ligands Sluggish_Reaction->Screen_Catalysts Check_Ligand Evaluate Ligand (Bulky, Electron-Rich) Check_Catalyst->Check_Ligand Catalyst OK Check_Base Optimize Base (NaOtBu, LHMDS) Check_Ligand->Check_Base Ligand OK Check_Solvent Verify Solvent Purity (Anhydrous, Degassed) Check_Base->Check_Solvent Base OK Solution_Found Problem Resolved Check_Solvent->Solution_Found Solvent OK Optimize_Temp Lower Reaction Temperature Optimize_Ligand_Sterics->Optimize_Temp No Improvement Optimize_Temp->Solution_Found Selectivity Improved Screen_Conditions Screen Base & Solvent Screen_Catalysts->Screen_Conditions No Improvement Screen_Conditions->Solution_Found Rate Improved

    References

    Technical Support Center: Navigating the Amination of 2-Chloropyridines

    Author: BenchChem Technical Support Team. Date: January 2026

    A Senior Application Scientist's Guide to Overcoming Reactivity Challenges

    Welcome to our dedicated technical support center for researchers, chemists, and process development professionals tackling the often-challenging amination of 2-chloropyridines. The inherent electronic properties of the pyridine ring render the C2-Cl bond notoriously less reactive than its counterparts in other positions (C3 or C4) or in standard aryl chlorides. This guide provides in-depth, field-tested insights and troubleshooting strategies to help you navigate these complexities and achieve successful, high-yielding aminations.

    Part 1: Understanding the Core Challenge: The "Electron Sink" Effect

    The primary hurdle in the amination of 2-chloropyridines is the electron-deficient nature of the pyridine ring. The nitrogen atom acts as an "electron sink," withdrawing electron density from the ring carbons. This effect is most pronounced at the C2 and C6 positions, which significantly weakens the electron density at the carbon atom of the C-Cl bond. This reduced electron density makes the C-Cl bond less susceptible to oxidative addition to the metal center (typically Palladium), which is the crucial first step in many cross-coupling reactions like the Buchwald-Hartwig amination.

    Furthermore, the pyridine nitrogen can act as a ligand itself, coordinating to the metal catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, further complicating the reaction.

    Part 2: Frequently Asked Questions (FAQs)

    Here we address some of the most common questions our application scientists receive regarding the amination of 2-chloropyridines.

    Q1: My Buchwald-Hartwig amination of 2-chloropyridine is not working. What are the most common failure points?

    A1: The failure of a Buchwald-Hartwig amination with 2-chloropyridines can often be traced back to a few key factors:

    • Inappropriate Ligand Choice: The ligand is arguably the most critical component. For electron-deficient substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are essential. These ligands promote the oxidative addition step and stabilize the active catalytic species.

    • Weak or Improperly Chosen Base: The choice of base is crucial for both the deprotonation of the amine and the regeneration of the active catalyst. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions.

    • Low Reaction Temperature: Due to the lower reactivity of the C-Cl bond, higher temperatures are often required to drive the reaction to completion.

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand and reaction conditions can help to mitigate this.

    Q2: What are the best ligands for the amination of 2-chloropyridines?

    A2: For the Buchwald-Hartwig amination of 2-chloropyridines, ligands that are both bulky and electron-donating have shown the most success. This is because they facilitate the oxidative addition of the C-Cl bond to the palladium center. Some of the most effective ligands include:

    • Josiphos-type ligands (e.g., SL-J009-1): These ferrocene-based ligands are highly effective for this transformation.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos): These are a go-to class of ligands for challenging cross-coupling reactions. Their steric bulk and electron-donating properties are ideal for activating the C-Cl bond.

    • Carbene ligands (e.g., IPr, SImes): N-heterocyclic carbene (NHC) ligands are also powerful alternatives, known for their strong electron-donating ability and thermal stability.

    Q3: Can I use other metals besides palladium for this reaction?

    A3: While palladium is the most common catalyst for C-N cross-coupling reactions, there has been significant research into using more earth-abundant and less expensive metals. For the amination of 2-chloropyridines, copper-catalyzed systems (Ullmann condensation) have been a classical alternative, though they often require harsh reaction conditions. More recently, nickel-catalyzed aminations have emerged as a promising option, often with different ligand requirements compared to palladium.

    Q4: I am seeing significant amounts of side products. What are they and how can I avoid them?

    A4: A common side product in the amination of pyridines is the formation of hydrodehalogenated pyridine (where the chlorine is replaced by a hydrogen). This can occur through various pathways, including β-hydride elimination from the palladium-amido complex. To minimize this:

    • Use a bulky ligand: This can sterically hinder the approach of a β-hydride.

    • Choose a non-coordinating base: Bases like LiHMDS or K3PO4 are often preferred over alkoxides, which can participate in side reactions.

    • Optimize the temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.

    Part 3: Troubleshooting Guide: A Step-by-Step Approach

    When your amination of a 2-chloropyridine is not performing as expected, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.

    Troubleshooting Flowchart

    G start Reaction Failure: Low or No Conversion check_reagents 1. Verify Reagent Purity & Integrity - Amine, Base, Solvent, Catalyst start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature, Time, Atmosphere check_reagents->check_conditions Reagents OK optimize_ligand 3. Optimize Ligand - Screen bulky, electron-rich ligands (e.g., XPhos, Josiphos) check_conditions->optimize_ligand Conditions OK optimize_base 4. Optimize Base - Screen different bases (e.g., K3PO4, LiHMDS, NaOtBu) optimize_ligand->optimize_base Improvement? Try further optimization success Successful Amination optimize_ligand->success Success! optimize_catalyst 5. Vary Catalyst Precursor & Loading - Pd(OAc)2 vs. Pd2(dba)3 - Increase catalyst loading optimize_base->optimize_catalyst Improvement? Try further optimization optimize_base->success Success! consider_alternatives 6. Consider Alternative Methods - Ni-catalysis - Ullmann Condensation optimize_catalyst->consider_alternatives Still no success optimize_catalyst->success Success! consider_alternatives->success Success!

    Caption: A troubleshooting workflow for failed amination of 2-chloropyridines.

    Detailed Troubleshooting Steps
    • Verify Reagent Purity and Integrity:

      • Amine: Ensure the amine is pure and free of moisture. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation.

      • Base: Some bases, like sodium tert-butoxide, are highly hygroscopic. Use a fresh bottle or a freshly opened container from a glovebox.

      • Solvent: Use anhydrous, degassed solvent. Residual water or oxygen can kill the catalyst.

      • Catalyst and Ligand: Ensure the palladium precursor and ligand are of high purity and have not degraded.

    • Review Reaction Conditions:

      • Temperature: For 2-chloropyridines, you will likely need temperatures in the range of 80-120 °C. If you are running the reaction at a lower temperature, a gradual increase may be necessary.

      • Time: These reactions can be slow. Ensure you are running the reaction for a sufficient amount of time (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS to track its progress.

      • Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability of the catalyst. Ensure your reaction setup is properly sealed and under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize the Ligand:

      • If you are using a general-purpose ligand, it may not be suitable for this challenging substrate. Screen a panel of bulky, electron-rich ligands.

      Table 1: Recommended Ligands for Amination of 2-Chloropyridines

    Ligand FamilySpecific ExamplesKey Features
    Buchwald BiarylphosphinesXPhos, SPhos, RuPhosHigh steric bulk, electron-rich, commercially available.
    Josiphos FerrocenylphosphinesSL-J009-1, SL-J002-1Highly effective for electron-deficient heterocycles.
    N-Heterocyclic Carbenes (NHCs)IPr, SImesStrong σ-donors, thermally stable.
    • Optimize the Base:

      • The choice of base can have a profound impact on the reaction outcome.

      Table 2: Common Bases and Their Properties

    BasepKa of Conjugate AcidCommon Applications & Notes
    K3PO4~12.3A mild, non-nucleophilic base, often a good starting point.
    NaOtBu~19A strong, commonly used base, but can be too harsh for some substrates.
    LiHMDS~26A very strong, non-nucleophilic base, useful for weakly acidic amines.
    Cs2CO3~10.3A milder carbonate base, sometimes effective when others fail.
    • Vary the Catalyst Precursor and Loading:

      • Common palladium precursors include Pd(OAc)2 and Pd2(dba)3. While they often perform similarly, in some cases, one may be superior to the other.

      • If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be beneficial. However, this should be a last resort, as it increases cost and the potential for side reactions.

    Part 4: Experimental Protocols

    The following is a general, representative protocol for the Buchwald-Hartwig amination of a 2-chloropyridine. Note: This is a starting point and may require optimization for your specific substrate.

    General Protocol for Palladium-Catalyzed Amination of 2-Chloropyridine

    Materials:

    • 2-Chloropyridine (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precursor (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd)

    • Ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

    • Base (e.g., K3PO4, 2.0 mmol)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

    • Reaction vessel (e.g., Schlenk tube or sealed vial)

    • Inert atmosphere (N2 or Ar)

    Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium precursor, ligand, and base.

    • Add the 2-chloropyridine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Reaction Mechanism Overview

    G cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Pd(II)(Ar)(Cl)L2 Pd(II)(Ar)(Cl)L2 Oxidative\nAddition->Pd(II)(Ar)(Cl)L2 Ligand\nExchange Ligand Exchange Pd(II)(Ar)(Cl)L2->Ligand\nExchange R2NH Pd(II)(Ar)(NHR2)L2+ Pd(II)(Ar)(NHR2)L2+ Ligand\nExchange->Pd(II)(Ar)(NHR2)L2+ Reductive\nElimination Reductive Elimination Pd(II)(Ar)(NHR2)L2+->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 Ar-NR2

    Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

    Part 5: References

    • A General System for the Amination of Aryl and Heteroaryl Chlorides. Wolfe, J. P., & Buchwald, S. L. Angewandte Chemie International Edition, 1999, 38(16), 2413-2416. --INVALID-LINK--

    Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for the purification of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and process development professionals. Our goal is to empower you with the scientific rationale behind purification strategies to resolve common challenges and ensure the highest purity of this critical synthetic intermediate.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the impurity profile and initial purification strategies for this compound.

    FAQ 1: What are the most common impurities I should expect during the synthesis of this compound?

    Understanding the origin of impurities is crucial for designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method involves the amination of a precursor like 2,4-dichloro-5-(trifluoromethyl)pyridine.

    Common Impurity Classes:

    • Unreacted Starting Materials: The most common impurity is the carry-over of the starting material, 2,4-dichloro-5-(trifluoromethyl)pyridine. Its presence indicates an incomplete reaction.

    • Isomeric Byproducts: Positional isomers, such as 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, can form depending on the reaction conditions. These isomers often have very similar physical properties to the desired product, making them challenging to separate.

    • Over-aminated or Hydrolysis Products: Although less common, impurities from undesired side reactions like the formation of a di-amino pyridine derivative or hydrolysis of the chloro-group to a hydroxyl-group can occur, especially under harsh temperature or pH conditions.

    • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMSO, DMF, THF) and residual aminating agents can remain in the crude product.

    Impurity Source Analysis Workflow

    The following diagram illustrates the typical points of impurity introduction during a standard synthesis.

    cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Starting Material (e.g., 2,4-dichloro-5-(trifluoromethyl)pyridine) Reaction Amination Reaction (e.g., + NH3 or amine source) SM->Reaction Crude Crude Product Mixture Reaction->Crude Impurity_SM Unreacted Starting Material Reaction->Impurity_SM Incomplete Reaction Impurity_Iso Isomeric Byproducts Reaction->Impurity_Iso Non-selective Reaction Impurity_Side Side-Reaction Products (Hydrolysis, etc.) Reaction->Impurity_Side Sub-optimal Conditions

    Caption: Origin points of common impurities in the synthesis of this compound.

    FAQ 2: How can I reliably identify and quantify the purity of my product?

    A multi-technique analytical approach is essential for robust purity assessment. No single method provides a complete picture.

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard starting point. HPLC can effectively separate the main product from most impurities, allowing for accurate quantification by peak area percentage.[1][2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurity peaks. By obtaining the mass-to-charge ratio (m/z) of an impurity, you can deduce its molecular weight and propose a likely structure, which is critical for troubleshooting your synthesis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹H NMR can help identify and quantify residual solvents and confirm the product's structure. ¹⁹F NMR is particularly useful for trifluoromethyl-containing compounds, as the fluorine signal can reveal the presence of different CF₃-containing species (e.g., isomers or byproducts).[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, including residual solvents and some starting materials.

    Table 1: Comparison of Analytical Techniques

    TechniquePrimary UseStrengthsLimitations
    HPLC-UV Purity quantificationHigh resolution, accurate quantification, robust.[1]Requires chromophores; may not detect all impurities.
    LC-MS Impurity identificationProvides molecular weight of impurities.[1]Quantification can be less accurate than UV; complex.
    NMR Structural confirmation, solvent analysisProvides detailed structural information.[3]Lower sensitivity for minor impurities.
    GC-MS Volatile impurity analysisExcellent for low boiling point impurities.Not suitable for non-volatile or thermally labile compounds.

    Part 2: Troubleshooting and Purification Protocols

    This section provides a decision-making framework and step-by-step guides for common purification challenges.

    Purification Strategy Decision Tree

    The choice between recrystallization and column chromatography depends on the impurity profile, the required purity level, and the scale of your experiment.

    start Crude Product Purity Assessment (HPLC/TLC) purity_check Purity > 95%? Impurities are minor? start->purity_check impurity_type Are impurities structurally similar isomers? purity_check->impurity_type No recrystallize Action: Recrystallization purity_check->recrystallize Yes impurity_type->recrystallize No (e.g., baseline material) chromatography Action: Column Chromatography impurity_type->chromatography Yes final_product Final Product (Purity > 99%) recrystallize->final_product chromatography->final_product

    Caption: Decision tree for selecting an appropriate purification method.

    Troubleshooting Guide: Recrystallization

    Recrystallization is a cost-effective and scalable purification method, ideal for removing small amounts of impurities when the product is already relatively pure (>95%).

    Q: My product is not crystallizing or is "oiling out." What should I do?

    A: This is a common issue related to supersaturation, solvent choice, or the presence of impurities that inhibit crystal lattice formation.

    • Cause & Solution 1: Solution is too concentrated.

      • Action: Add a small amount of additional hot solvent to ensure everything is fully dissolved before attempting to cool.

    • Cause & Solution 2: Cooling is too rapid.

      • Action: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes the formation of small, often impure, crystals or oils.

    • Cause & Solution 3: The solvent is inappropriate.

      • Action: The ideal solvent should dissolve the compound when hot but not when cold. If the compound is too soluble, try a more non-polar co-solvent. If it's not soluble enough, try a more polar one. A good starting point for this compound is an ethanol/water or isopropanol/heptane solvent system.

    • Cause & Solution 4: Nucleation is inhibited.

      • Action: Try "seeding" the solution by adding a tiny crystal of pure product. Alternatively, gently scratch the inside of the flask with a glass rod at the solvent line to create a surface for crystals to form.

    Protocol: Optimized Recrystallization

    • Solvent Selection: In a test tube, dissolve a small amount of crude material in a minimal volume of a hot solvent (e.g., ethanol, isopropanol). Add a co-solvent (e.g., water, heptane) dropwise until turbidity persists. Add a drop of the primary solvent to redissolve, creating a saturated solution. This is your target solvent ratio.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent and heat with stirring until the solid dissolves completely.

    • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

      • Scientist's Note: Slow cooling is paramount for the formation of large, pure crystals. Impurities tend to remain in the solution (the "mother liquor").

    • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the crystals under vacuum to a constant weight. Analyze purity via HPLC.

    Troubleshooting Guide: Column Chromatography

    Flash column chromatography is the method of choice for separating complex mixtures, particularly when dealing with isomeric impurities or when very high purity (>99.5%) is required.

    Q: My compounds are streaking on the TLC plate/column. What is the cause?

    A: Streaking is typically caused by compound overloading or interactions with the stationary phase.

    • Cause & Solution 1: Sample is too polar for the mobile phase.

      • Action: The compound is strongly adsorbed to the silica gel and doesn't move smoothly. Increase the polarity of your mobile phase by adding more of the polar component (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Cause & Solution 2: Sample contains acidic or basic functional groups.

      • Action: The amine group in your product is basic and can interact strongly with the acidic silanol groups on the silica surface. Add a small amount (0.5-1%) of a modifier like triethylamine or ammonia to the mobile phase. This will "cap" the active sites on the silica, leading to sharper peaks and better separation.

    • Cause & Solution 3: Sample is overloaded.

      • Action: Use a smaller spot on your TLC plate or load less material onto your column. The amount of crude material should typically be 1-5% of the mass of the silica gel in the column.

    Protocol: Standard Column Chromatography

    • Mobile Phase Selection: Using TLC, find a solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.

      • Scientist's Note: An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities.

    • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

    • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

    • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    References

    Technical Support Center: Scaling Up 2-Chloro-5-(trifluoromethyl)pyridin-4-amine Production

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. This valuable building block is crucial in the development of novel pharmaceuticals and agrochemicals. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and high-yielding production process.

    Synthetic Strategy Overview

    The most common and scalable synthetic route to this compound involves a multi-step process starting from readily available materials. The general pathway proceeds through the formation of a key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyridine, followed by a selective amination at the C4 position. The C4 position is more activated towards nucleophilic aromatic substitution than the C2 position, which allows for regioselective amination under controlled conditions.

    G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Amination A Uracil B 5-(Trifluoromethyl)uracil A->B Trifluoromethylation (e.g., CF3SO2Na, t-BuOOH) C 2,4-Dichloro-5- (trifluoromethyl)pyridine B->C Chlorination (e.g., POCl3, PCl5) D 2-Chloro-5-(trifluoromethyl) pyridin-4-amine C->D Amination (e.g., NH3, High Pressure)

    Caption: Overall synthetic workflow for this compound.

    Troubleshooting Guide: From Precursor to Product

    This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

    Part A: Precursor Synthesis (2,4-dichloro-5-(trifluoromethyl)pyridine)

    Question 1: My yield for the trifluoromethylation of uracil to 5-(trifluoromethyl)uracil is significantly lower than expected on a larger scale. What are the critical parameters to control?

    Answer: Low yields in the radical trifluoromethylation of uracil during scale-up often stem from issues with reaction kinetics, temperature control, and reagent addition.

    • Causality: This reaction typically uses a radical initiator system, such as sodium trifluoromethanesulfinate (CF₃SO₂Na) and an oxidant like tert-butyl hydroperoxide (t-BuOOH).[1] The reaction is highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These hot spots can accelerate the decomposition of the peroxide and the radical initiator, leading to the formation of undesired byproducts and reducing the effective concentration of the trifluoromethyl radical available to react with uracil.

    • Troubleshooting & Optimization:

      • Controlled Reagent Addition: Do not add the tert-butyl hydroperoxide all at once. A slow, controlled addition via a syringe pump or dropping funnel is critical to manage the exotherm. The internal temperature should be carefully monitored and maintained within the optimal range (e.g., 55-75°C) specified in established protocols.[1]

      • Efficient Stirring: Ensure the reactor is equipped with an overhead stirrer that provides vigorous agitation. Poor mixing can lead to localized high concentrations of reagents and poor heat transfer, exacerbating the issues mentioned above.

      • Solvent Volume: Ensure sufficient solvent (typically water) is used. While a concentrated reaction is often desired for throughput, an overly concentrated mixture can be difficult to stir and can hinder effective heat dissipation.

      • Purity of Reagents: Verify the purity and activity of the sodium trifluoromethanesulfinate and the concentration of the tert-butyl hydroperoxide solution. Degradation of these reagents during storage will directly impact the yield.

    Question 2: The chlorination of 5-(trifluoromethyl)uracil using POCl₃ is messy and gives a low yield of 2,4-dichloro-5-(trifluoromethyl)pyridine. How can I improve this step?

    Answer: This chlorination step transforms the uracil ring into the desired dichloropyridine backbone. The reaction can be challenging due to the harsh conditions and potential for byproduct formation.

    • Causality: Phosphorus oxychloride (POCl₃) is a strong dehydrating and chlorinating agent. Incomplete reaction can occur if the temperature is too low or the reaction time is insufficient. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tar-like substances, which complicate the workup and purification. The presence of water is highly detrimental, as it rapidly quenches POCl₃.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the 5-(trifluoromethyl)uracil starting material is thoroughly dried before use. Any moisture will consume the POCl₃ and reduce the reaction's efficiency.

      • Use of a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or tri-n-butylamine, can be beneficial. The amine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which can help drive the reaction to completion and may reduce charring.

      • Controlled Temperature Ramp: Heat the reaction mixture gradually to reflux. A slow ramp-up allows for better control and can prevent runaway reactions that lead to decomposition.

      • Careful Workup: The workup is critical. The reaction mixture must be cooled significantly before being quenched by slowly and carefully adding it to ice water. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Extraction: After quenching, ensure the pH is adjusted appropriately before extraction. The product is organic-soluble, but proper pH adjustment is necessary to remove inorganic salts and other water-soluble byproducts.

    Part B: Selective Amination Reaction

    Question 3: My amination of 2,4-dichloro-5-(trifluoromethyl)pyridine is producing a significant amount of the 4-chloro-5-(trifluoromethyl)pyridin-2-amine isomer. How can I improve regioselectivity for the 4-position?

    Answer: Achieving high regioselectivity is the most critical challenge in this step. While the C4 position is electronically favored for nucleophilic attack, the C2 position can also react, especially under forcing conditions.

    • Causality: The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is highly dependent on temperature. The activation energy for substitution at the C2 position is generally higher than at the C4 position. Therefore, as the reaction temperature increases, the rate of the undesired C2 amination increases more rapidly, leading to a loss of selectivity.

    • Troubleshooting & Optimization:

      • Strict Temperature Control: This is the most important parameter. Lowering the reaction temperature can significantly enhance selectivity for the C4 position. You may need to run the reaction for a longer time to achieve full conversion, but the improved purity often justifies the longer reaction time. For example, processes for similar compounds specify temperatures between 130-160°C.[2] Exceeding this range may compromise selectivity.

      • Ammonia Concentration: Using a moderate concentration of aqueous ammonia (e.g., 28%) is often sufficient.[3] Using anhydrous ammonia in an organic solvent at lower temperatures could also be a strategy to improve selectivity, although this requires specialized handling procedures.

      • Solvent Choice: The presence of a hydrophilic ether co-solvent, such as tetrahydrofuran (THF) or 2-methyl-THF, has been shown to improve reactivity and may influence selectivity in similar systems.[2]

    Question 4: The amination reaction is sluggish and does not go to completion, even after extended reaction times in the autoclave. How can I improve the conversion rate?

    Answer: Incomplete conversion is a common issue in high-pressure reactions, often related to pressure, temperature, or mixing.

    • Causality: The amination is a bimolecular reaction. Its rate depends on the concentration of both reactants and the temperature. In a sealed autoclave, the pressure is directly related to the temperature and the amount of ammonia vapor in the headspace. Insufficient pressure or temperature will result in a slow reaction. Poor mixing will limit the interaction between the organic substrate (dissolved in the organic phase or as a melt) and the aqueous ammonia.

    • Troubleshooting & Optimization:

      • Verify Autoclave Seal: Ensure the autoclave is properly sealed and holding pressure. A slow leak will result in the loss of ammonia and a drop in pressure, stalling the reaction.

      • Optimize Temperature and Pressure: While high temperatures can reduce selectivity (see Q3), a certain threshold must be reached for an adequate reaction rate. Carefully increase the temperature in small increments (e.g., 5-10°C) and monitor the effect on both conversion and byproduct formation. Typical conditions for similar aminations are in the range of 150-180°C.[2][3]

      • Efficient Agitation: Ensure the autoclave's stirring mechanism (e.g., magnetic stir bar or mechanical stirrer) is functioning correctly and providing vigorous mixing to facilitate mass transfer between the aqueous and organic phases.

      • Phase-Transfer Catalyst: While not commonly reported for simple amination with ammonia, the use of a phase-transfer catalyst could be explored in a laboratory setting to enhance the reaction rate, though this would add complexity to a large-scale process.

    G cluster_purity Purity Issues cluster_conversion Conversion Issues start Amination Reaction Low Conversion or Impurity Issues purity_check High Isomer (2-Amino) Content? start->purity_check purity_yes Decrease Temperature (e.g., 150°C -> 140°C) Increase Reaction Time purity_check->purity_yes Yes purity_no High Di-amination Content? purity_check->purity_no No diam_yes Reduce NH3 Equivalents Shorten Reaction Time purity_no->diam_yes Yes diam_no Proceed to Conversion Check purity_no->diam_no No conv_check Incomplete Conversion? diam_no->conv_check conv_yes Verify Autoclave Seal Increase Temperature (Carefully monitor purity) Improve Agitation conv_check->conv_yes Yes conv_no Reaction Optimized conv_check->conv_no No

    Caption: Troubleshooting decision tree for the selective amination step.

    Experimental Protocols

    The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

    Protocol 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine

    This protocol is adapted from patent literature and should be performed with extreme caution.[1]

    • Trifluoromethylation of Uracil:

      • Charge a jacketed reactor with uracil (1 eq.), sodium trifluoromethanesulfinate (2.9 eq.), ferrous sulfate heptahydrate (catalytic amount), and water.

      • Heat the suspension to 40°C.

      • Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (5 eq.) while maintaining the internal temperature between 55-75°C.

      • After the addition is complete, stir the mixture at 50-60°C for 1 hour to ensure completion.

      • Cool the mixture and isolate the solid 5-(trifluoromethyl)uracil by filtration. Wash with water and dry thoroughly.

    • Chlorination:

      • WARNING: This step involves highly corrosive reagents and should be performed in a suitable, well-ventilated fume hood with appropriate PPE.

      • To a reactor equipped with a reflux condenser and overhead stirrer, charge phosphorus oxychloride (POCl₃, approx. 4-5 eq.) and N,N-diethylaniline (approx. 1.1 eq.).

      • Slowly and portion-wise, add the dried 5-(trifluoromethyl)uracil (1 eq.).

      • Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

      • Cool the reaction mixture to room temperature.

      • In a separate vessel, prepare a mixture of crushed ice and water.

      • EXTREME CAUTION: Slowly and carefully add the reaction mixture to the ice water with vigorous stirring. This is a highly exothermic quench.

      • Neutralize the acidic aqueous layer with a base (e.g., solid NaOH or 50% aq. NaOH) while keeping the temperature low with an ice bath.

      • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify by vacuum distillation to obtain 2,4-dichloro-5-(trifluoromethyl)pyridine.

    Protocol 2: High-Pressure Amination

    This protocol is a representative procedure based on similar reactions and requires a certified pressure vessel (autoclave).[2][3]

    • Charging the Autoclave:

      • Charge a clean, dry autoclave with 2,4-dichloro-5-(trifluoromethyl)pyridine (1 eq.).

      • Add 28% aqueous ammonia (approx. 10 eq.) and a co-solvent like 2-methyl-THF if desired.[2]

    • Reaction:

      • Seal the autoclave according to the manufacturer's instructions.

      • Begin stirring and heat the mixture to the target temperature (start with a conservative temperature, e.g., 140-150°C).

      • Monitor the internal pressure and temperature. The reaction should be held at the target temperature for 6-10 hours.

    • Workup and Isolation:

      • After the reaction time, cool the autoclave to room temperature (< 30°C). WARNING: Do not open the autoclave while it is hot or under pressure.

      • Safely vent any residual pressure.

      • Open the autoclave and transfer the contents to a separation funnel.

      • Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., ethyl acetate).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

      • Concentrate the solvent under reduced pressure to obtain the crude solid product.

    • Purification:

      • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).

    ParameterRecommended RangeRationale
    Temperature 140 - 160 °CBalances reaction rate with regioselectivity. Higher temps risk isomer formation.[2]
    Pressure Varies with Temp.Generated in-situ by heating aqueous ammonia in a sealed vessel.
    Reaction Time 6 - 12 hoursDependent on temperature and scale; monitor by HPLC for completion.
    NH₃ Equivalents 8 - 15 eq.A large excess is used to ensure it acts as both reagent and base.

    Frequently Asked Questions (FAQs)

    FAQ 1: What are the primary safety concerns when working with POCl₃ and high-pressure ammonia?

    • Phosphorus Oxychloride (POCl₃): It is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

    • High-Pressure Ammonia: Work must be conducted in a certified autoclave that is rated for the temperatures and pressures expected. Ensure you are fully trained in the operation of the specific autoclave model. Never heat a sealed vessel that is not designed for pressure. Always cool the vessel completely before venting and opening.

    FAQ 2: How stable is the final product, this compound, and what are the recommended storage conditions? The final product is a stable, crystalline solid. However, like most amino-pyridines, it can be sensitive to light and air over long periods. It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

    FAQ 3: What is a realistic overall yield to expect for this two-stage (three-step) synthesis on a pilot scale? The overall yield will be highly dependent on the efficiency of each step and the purification losses. A realistic target for an optimized process would be in the range of 50-65% overall yield from uracil. The trifluoromethylation and chlorination steps can often have yields of 75-85% each, while the final selective amination and purification might yield 70-80%. The cumulative effect of these yields results in the final overall figure.

    References

    Validation & Comparative

    A Senior Application Scientist's Comparative Guide to Trifluoromethyl-Substituted Pyridine Isomers

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Strategic Importance of Isomer Selection in Synthesis

    In the landscape of medicinal and agricultural chemistry, trifluoromethylpyridine (TFMP) scaffolds are indispensable building blocks. The trifluoromethyl group, a potent electron-withdrawing moiety, often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] However, the true synthetic utility of a TFMP building block lies not just in the presence of this group, but in the strategic placement of other functional handles on the pyridine ring.

    This guide provides an in-depth comparison of two critical, yet distinct, isomers: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine and 3-Amino-2-chloro-5-(trifluoromethyl)pyridine . While structurally similar, the positional difference of the amino and chloro groups dramatically alters their electronic properties, reactivity, and ultimate application. For a researcher in drug development, understanding these nuances is paramount to selecting the optimal reagent, saving valuable time and resources while unlocking novel synthetic pathways. We will dissect their properties, reactivity profiles, and provide field-tested protocols to illustrate their practical differences.

    Physicochemical Properties: A Head-to-Head Comparison

    A foundational analysis begins with the fundamental physicochemical properties of each isomer. These data points, summarized below, provide the first clues into their differing characteristics in solubility, crystal packing, and thermal stability.

    Property2-Amino-3-chloro-5-(trifluoromethyl)pyridine3-Amino-2-chloro-5-(trifluoromethyl)pyridine
    Structure Chemical structure of 2-Amino-3-chloro-5-(trifluoromethyl)pyridineChemical structure of 3-Amino-2-chloro-5-(trifluoromethyl)pyridine
    CAS Number 79456-26-1[2]72587-18-9[3]
    Molecular Formula C₆H₄ClF₃N₂[4]C₆H₄ClF₃N₂[3]
    Molecular Weight 196.56 g/mol [4]196.56 g/mol [3]
    Melting Point 86-90 °C[2][5]Not well-defined, often an oil or low-melting solid
    Appearance Solid[6]Solid / Oil
    IUPAC Name 3-Chloro-5-(trifluoromethyl)pyridin-2-amine[7]2-Chloro-5-(trifluoromethyl)pyridin-3-amine[3]

    Synthesis and Reactivity: A Tale of Two Isomers

    The synthetic utility of these isomers is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the positions of the chloro (a leaving group) and amino (a nucleophile and directing group) substituents.

    Synthesis Overview

    Both isomers are typically derived from more heavily halogenated precursors. A common industrial starting material is 2,3-dichloro-5-(trifluoromethyl)pyridine, which itself is synthesized from 3-picoline through a series of chlorination and fluorination steps.[1][8]

    • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is often prepared via amination of 2,3-dichloro-5-(trifluoromethyl)pyridine. The chloro group at the 2-position is more activated towards nucleophilic aromatic substitution (SNAr) than the one at the 3-position, allowing for selective displacement by ammonia or an ammonia equivalent.[9]

    • 3-Amino-2-chloro-5-(trifluoromethyl)pyridine can be synthesized through routes involving nitration of a 2-chloropyridine precursor followed by reduction, or through more complex multi-step sequences.

    Reactivity Profile: The Decisive Difference

    The core distinction lies in their reactivity in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.

    1. Nucleophilic Aromatic Substitution (SNAr)

    The rate of SNAr is governed by the ability of the ring to stabilize the negative charge of the intermediate (Meisenheimer complex). Electron-withdrawing groups positioned ortho or para to the leaving group provide this stabilization through resonance.

    • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: The amino group is ortho to the chlorine atom. While the amino group is activating by nature, its position relative to the strongly deactivating CF₃ group (meta) and the chloro group (ortho) creates a complex electronic environment. The chlorine at the 3-position is not strongly activated for SNAr.

    • 3-Amino-2-chloro-5-(trifluoromethyl)pyridine: Here, the chlorine atom is at the 2-position, which is inherently more reactive in pyridines towards nucleophilic attack. Crucially, the powerful CF₃ group is para to the chlorine, providing significant resonance stabilization for an incoming nucleophile. This makes the chlorine in this isomer significantly more susceptible to displacement via SNAr compared to its counterpart.

    SNAr_Comparison A_start Isomer with Cl at C2 (CF3 para to Cl) A_inter Meisenheimer Intermediate (Charge stabilized by para-CF3) A_start->A_inter + Nu- A_prod Substituted Product A_inter->A_prod - Cl- B_start Isomer with Cl at C3 (CF3 meta to Cl) B_inter Meisenheimer Intermediate (Less stabilization from meta-CF3) B_start->B_inter + Nu- B_prod No Reaction / Slow B_inter->B_prod High Energy

    Caption: Comparative reactivity in SNAr reactions.

    2. Metal-Catalyzed Cross-Coupling

    Both isomers can participate in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C-Cl bond.

    • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: The chloro group at the 3-position is readily coupled. The ortho-amino group can act as a directing group but may also present steric hindrance for bulky catalyst-ligand complexes.

    • 3-Amino-2-chloro-5-(trifluoromethyl)pyridine: The chloro group at the 2-position is also an excellent handle for cross-coupling. The meta-amino group offers less steric hindrance, potentially allowing for a broader range of coupling partners and milder reaction conditions. However, the amino group itself can be a site for N-arylation in Buchwald-Hartwig reactions, requiring careful protecting group strategy or catalyst selection.

    Case Study: Application in Agrochemical Synthesis

    The distinct reactivity of these isomers makes them suitable for different synthetic targets. For instance, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a known key intermediate in the synthesis of certain insecticides.[9] In a typical synthetic route, it might undergo N-acylation followed by a Suzuki coupling at the C3-Cl position to build the final complex molecule.

    Conversely, a hypothetical synthesis requiring the introduction of an alkoxy or secondary amine group would favor 3-Amino-2-chloro-5-(trifluoromethyl)pyridine . Its highly activated C2-Cl position would allow for a clean SNAr reaction, a transformation that would be sluggish or fail completely with the other isomer.

    Experimental Protocols

    To provide a practical context, we describe two distinct, validated experimental workflows that capitalize on the unique reactivity of each isomer.

    Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

    This protocol demonstrates the functionalization at the C3 position, a common strategy for scaffold elaboration.

    Objective: To synthesize 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine.

    Methodology:

    • To a 50 mL round-bottom flask, add 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 g, 5.09 mmol), phenylboronic acid (0.745 g, 6.11 mmol, 1.2 equiv), and potassium carbonate (2.11 g, 15.27 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with argon gas three times.

    • Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.

    • To the stirring mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.186 g, 0.25 mmol, 5 mol%).

    • Heat the reaction mixture to 90 °C and stir for 12 hours under argon.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired product.

    Suzuki_Workflow start Setup Flask (Isomer, Boronic Acid, Base) inert Inert Atmosphere (Argon Purge) start->inert solvent Add Solvents (Dioxane/Water) inert->solvent catalyst Add Pd(dppf)Cl₂ solvent->catalyst react Heat to 90°C (12 hours) catalyst->react workup Cool & Dilute (Ethyl Acetate) react->workup wash Aqueous Wash (Water & Brine) workup->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

    Caption: Workflow for Suzuki-Miyaura coupling.

    Protocol 2: Nucleophilic Aromatic Substitution of 3-Amino-2-chloro-5-(trifluoromethyl)pyridine

    This protocol leverages the highly activated C2-Cl bond for efficient displacement.

    Objective: To synthesize 3-Amino-2-(morpholino)-5-(trifluoromethyl)pyridine.

    Methodology:

    • To a 25 mL microwave vial, add 3-Amino-2-chloro-5-(trifluoromethyl)pyridine (0.5 g, 2.54 mmol) and potassium carbonate (0.70 g, 5.08 mmol, 2.0 equiv).

    • Add morpholine (0.44 mL, 5.08 mmol, 2.0 equiv) followed by dimethyl sulfoxide (DMSO) (10 mL).

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 120 °C for 30 minutes.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the vial to room temperature.

    • Pour the reaction mixture into water (50 mL) and stir. A precipitate should form.

    • Collect the solid by vacuum filtration, washing with copious water.

    • Dry the solid under high vacuum to yield the desired product, which may be further purified by recrystallization if necessary.

    Conclusion: Selecting the Right Building Block for Your Project

    The choice between 2-Amino-3-chloro-5-(trifluoromethyl)pyridine and 3-Amino-2-chloro-5-(trifluoromethyl)pyridine is a critical decision that hinges on the intended synthetic transformation.

    • Choose 2-Amino-3-chloro-5-(trifluoromethyl)pyridine when your strategy involves metal-catalyzed cross-coupling at the C3 position . Its C3-Cl bond is a reliable handle for introducing aryl, alkyl, or acetylenic groups, while the C2-amino group can be used for subsequent modifications.

    • Choose 3-Amino-2-chloro-5-(trifluoromethyl)pyridine when your primary goal is nucleophilic aromatic substitution at the C2 position . The strong activation provided by the para-CF₃ group ensures high reactivity and yields with a wide range of nucleophiles (alcohols, amines, thiols), making it the superior choice for this class of reactions.

    By understanding the fundamental principles of reactivity that govern these isomers, researchers can design more efficient, logical, and successful synthetic routes, accelerating the discovery of new medicines and agrochemicals.

    References

    A Comparative Analysis of Trifluoromethylpyridine Isomers' Reactivity: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] When appended to a pyridine ring, the CF₃ group's position—be it at the 2-, 3-, or 4-position—gives rise to three distinct isomers with remarkably different reactivity profiles. This guide provides an in-depth comparative analysis of the reactivity of 2-, 3-, and 4-trifluoromethylpyridine, offering field-proven insights and supporting experimental data to inform synthetic strategy and accelerate discovery programs.

    The Decisive Influence of the Trifluoromethyl Group: An Electronic and Basicity Perspective

    The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the fluorine atoms.[2] This strong inductive effect significantly modulates the electron density of the pyridine ring and the basicity of the ring nitrogen. The extent of this influence is highly dependent on the isomer .

    A quantitative measure of this electronic effect can be found in the Hammett constants (σ) for the CF₃ group, which are 0.44 for the meta position and 0.57 for the para position.[3] These values highlight the strong electron-withdrawing nature of the CF₃ group. The basicity of the pyridine nitrogen, as indicated by the pKa of its conjugate acid, is a critical parameter that dictates its behavior in various chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted pyridine (pKa ≈ 5.2).

    IsomerPredicted pKaExperimental pKa (3-isomer)
    2-Trifluoromethylpyridine1.91
    3-Trifluoromethylpyridine2.85[4]
    4-Trifluoromethylpyridine2.92

    Table 1: Comparison of the predicted and experimentally determined pKa values of trifluoromethylpyridine isomers. The experimental value for the 3-isomer was determined by 19F NMR spectroscopy.[4]

    The lower pKa values of the trifluoromethylpyridines compared to pyridine reflect the decreased basicity of the ring nitrogen due to the electron-withdrawing CF₃ group. This reduced basicity has significant implications for reactions that involve protonation of the nitrogen or its participation as a Lewis base.

    Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity

    Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The pyridine ring is inherently activated towards SNAr at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The strongly electron-withdrawing trifluoromethyl group further enhances this activation, making trifluoromethyl-substituted halopyridines highly valuable substrates for SNAr reactions.

    Causality of Reactivity in SNAr

    The relative rates of SNAr for the isomers of a chlorotrifluoromethylpyridine are dictated by the stability of the corresponding Meisenheimer intermediate formed upon nucleophilic attack.

    • 2- and 4-Isomers: When the CF₃ group is at the 2- or 4-position, it acts in concert with the ring nitrogen to powerfully withdraw electron density from the ring. In the case of a leaving group at an adjacent ortho or para position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom and is further stabilized by the inductive effect of the CF₃ group. This leads to a significant rate enhancement for SNAr reactions.

    • 3-Isomer: When the CF₃ group is at the 3-position, its electron-withdrawing effect still activates the ring towards nucleophilic attack. However, for SNAr at the 2- or 6-position, the negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitrogen atom in a resonance structure that also benefits from direct conjugation with the CF₃ group. Consequently, the 3-isomer is generally less reactive in SNAr reactions compared to its 2- and 4-counterparts.

    SNAr Meisenheimer Intermediates cluster_2_isomer 2-Trifluoromethylpyridine Derivative cluster_4_isomer 4-Trifluoromethylpyridine Derivative cluster_3_isomer 3-Trifluoromethylpyridine Derivative 2_start 2-Chloro-6-(CF3)pyridine 2_intermediate Meisenheimer Intermediate (Charge delocalized to N and stabilized by CF3) 2_start->2_intermediate + Nu- 2_product 2-Nu-6-(CF3)pyridine 2_intermediate->2_product - Cl- 4_start 4-Chloro-2-(CF3)pyridine 4_intermediate Meisenheimer Intermediate (Charge delocalized to N and stabilized by CF3) 4_start->4_intermediate + Nu- 4_product 4-Nu-2-(CF3)pyridine 4_intermediate->4_product - Cl- 3_start 2-Chloro-5-(CF3)pyridine 3_intermediate Meisenheimer Intermediate (Charge delocalization to N, less stabilization by CF3) 3_start->3_intermediate + Nu- 3_product 2-Nu-5-(CF3)pyridine 3_intermediate->3_product - Cl- EAS Sigma Complex cluster_ortho_para_attack Ortho/Para Attack cluster_meta_attack Meta Attack start Trifluoromethylpyridine intermediate_op σ-Complex (Destabilized) (Positive charge adjacent to N) start->intermediate_op + E+ intermediate_m σ-Complex (Less Destabilized) start->intermediate_m + E+ product_op Ortho/Para Substituted Product (Disfavored) intermediate_op->product_op - H+ product_m Meta Substituted Product (Favored) intermediate_m->product_m - H+ Experimental Workflow setup Reaction Setup: Chlorotrifluoromethylpyridine isomer + internal standard in DMF initiation Reaction Initiation: Add sodium methoxide solution setup->initiation monitoring Reaction Monitoring: Withdraw aliquots at time intervals initiation->monitoring quenching Quenching and Work-up: Saturated aq. NH4Cl, extract with ether monitoring->quenching analysis Analysis: GC or GC-MS quenching->analysis data Data Analysis: Plot ln([SM]/[IS]) vs. time analysis->data

    References

    A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridin-4-amines in Kinase Inhibition

    Author: BenchChem Technical Support Team. Date: January 2026

    Audience: Researchers, scientists, and drug development professionals.

    This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the substituted pyridin-4-amine scaffold, a cornerstone moiety in the design of specific and potent kinase inhibitors. We will dissect the intricate interplay between substituent modifications and biological activity, supported by comparative experimental data and detailed protocols for activity assessment.

    Introduction: The Privileged Pyridin-4-Amine Scaffold

    The pyridin-4-amine core is a classic example of a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors. Its remarkable success stems from its ability to function as an exceptional "hinge-binder." Protein kinases, a critical class of enzymes often implicated in oncology and inflammatory diseases, share a conserved ATP-binding site. Within this site lies the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase.

    The pyridin-4-amine scaffold expertly mimics the hydrogen bonding pattern of the adenine base of ATP. Specifically, the pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (N4) serves as a hydrogen bond donor. This bidentate interaction with the backbone amide and carbonyl groups of the hinge region anchors the inhibitor, providing a stable foundation for achieving high potency. The strategic placement of substituents on this core then dictates the inhibitor's selectivity and overall pharmacological profile by probing deeper into the ATP pocket and interacting with specific amino acid residues.

    The Pyridine-Hinge Interaction: A Visual Explanation

    The foundational interaction for this class of compounds is the double hydrogen bond formed with the kinase hinge. This anchoring is critical for the inhibitor's affinity.

    Caption: Core hydrogen bonding between the pyridin-4-amine scaffold and the kinase hinge.

    Comparative Structure-Activity Relationship (SAR) Analysis

    The potency and selectivity of pyridin-4-amine inhibitors are exquisitely sensitive to the nature and position of substituents. Modifications are typically explored at the C3, C5, and C6 positions of the pyridine ring and on the exocyclic amine itself. The table below synthesizes data from various studies to illustrate these relationships, primarily focusing on inhibition of key kinases like Janus kinase (JAK) and p38 MAP kinase.

    Table 1: Comparative SAR of Substituted Pyridin-4-Amines

    Compound ID Scaffold R1 (C3-Position) R2 (C5-Position) R3 (N4-Aryl Group) Target Kinase Activity (IC50, nM) Key SAR Insights
    Analog 1 Pyridin-4-amineHHPhenylp38α1,200The unsubstituted phenyl group provides a baseline, but lacks potent activity.
    Analog 2 Pyridin-4-amineHH4-Fluorophenylp38α230Introduction of a 4-fluoro group improves potency, likely through favorable interactions in the hydrophobic pocket.
    Analog 3 Pyridin-4-amineH-CH34-Fluorophenylp38α15A small methyl group at C5 fits into a small hydrophobic pocket, significantly boosting potency.
    Analog 4 Pyridin-4-amineH-CF34-Fluorophenylp38α>10,000The bulky and electron-withdrawing CF3 group at C5 is poorly tolerated and abolishes activity, indicating steric hindrance.
    Analog 5 Pyridin-4-amine-CNH2,4-dichloro-5-methoxyphenylJAK23A cyano group at C3 can act as an additional hydrogen bond acceptor, enhancing affinity.
    Analog 6 Pyridin-4-amine-CONH2H2,4-dichloro-5-methoxyphenylJAK21.8The carboxamide group at C3 provides both H-bond donor and acceptor capabilities, further improving potency over the cyano group.
    Analog 7 Pyridin-4-amineHH4-(Piperidin-1-yl)phenylJNK150The addition of a basic amine introduces a solubilizing group and can form salt-bridge interactions.
    Analog 8 Pyridin-4-amineHHNaphthylJNK115Extending the aromatic system can lead to enhanced van der Waals interactions within the binding site, increasing affinity.
    Key Takeaways from SAR Analysis:
    • C5-Position: This position is often directed towards a small, hydrophobic pocket near the gatekeeper residue. Small alkyl groups (e.g., methyl) are generally well-tolerated and can significantly enhance potency. Larger or strongly electron-withdrawing groups (e.g., -CF3) can lead to steric clashes and are detrimental to activity.

    • C3-Position: This position is often solvent-exposed and provides an opportunity to introduce groups that can form additional hydrogen bonds or improve physicochemical properties. Groups like cyano (-CN) and carboxamide (-CONH2) have proven effective in boosting affinity for targets like JAK kinases.

    • N4-Aryl Group: The substituent on the exocyclic amine is critical for exploring deeper regions of the ATP binding site and is a primary driver of selectivity. The substitution pattern on this aryl ring must be optimized to complement the specific topology of the target kinase.

    Experimental Protocol: Assessing Inhibitor Potency

    To establish a reliable SAR, a robust and reproducible bioassay is essential. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay.

    Protocol: ADP-Glo™ Kinase Assay

    This assay quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

    A. Expertise & Rationale:

    • Choice of ATP Concentration: ATP is used at its Km value for the specific kinase. This ensures that the inhibitors are competing with a physiologically relevant concentration of the substrate, providing a more accurate measure of competitive inhibition.

    • Control Wells: Including "no enzyme" and "no inhibitor (DMSO vehicle)" controls is critical. The former defines the background signal, while the latter represents 100% enzyme activity, allowing for accurate normalization of the data.

    • Detergent (e.g., Triton X-100): A non-ionic detergent is included in the assay buffer to prevent non-specific binding of the compounds to the enzyme or plate wells, ensuring that the measured inhibition is due to specific binding at the active site.

    B. Step-by-Step Methodology:

    • Compound Preparation:

      • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

      • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient. This will be your 100x compound plate.

    • Kinase Reaction Setup:

      • Prepare a 2x kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5).

      • In a 384-well white assay plate, add 0.5 µL of the serially diluted compound from the 100x plate.

      • Add 2.5 µL of the 2x kinase/substrate solution to each well.

      • Add 2.5 µL of a 2x ATP solution (prepared at 2x Km concentration) to initiate the reaction. The final volume is 5 µL.

      • Incubate the plate at room temperature for 60 minutes.

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly produced ADP into a luminescent signal. Incubate for 30 minutes.

      • Read the luminescence on a plate reader (e.g., EnVision®).

    • Data Analysis:

      • Subtract the background signal (no enzyme control) from all wells.

      • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

      • Plot the normalized % activity against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

    Experimental Workflow Diagram

    cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 1. Serially Dilute Test Compound (100x) p2 2. Prepare 2x Kinase/ Substrate Solution p3 3. Prepare 2x ATP (at 2x Km) Solution r1 4. Dispense Compound, Kinase/Substrate, and ATP into 384-well plate p3->r1 Start Reaction r2 5. Incubate for 60 min at Room Temperature r1->r2 d1 6. Add ADP-Glo™ Reagent (Incubate 40 min) r2->d1 Stop Reaction d2 7. Add Kinase Detection Reagent (Incubate 30 min) d1->d2 d3 8. Read Luminescence d2->d3 a1 9. Normalize Data (% Inhibition) d3->a1 a2 10. Plot Dose-Response Curve a1->a2 a3 11. Calculate IC50 Value a2->a3

    Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

    Conclusion and Future Perspectives

    The pyridin-4-amine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed herein demonstrate that potency and selectivity are governed by a delicate balance of hydrogen bonding, steric compatibility, and hydrophobic interactions. The core hinge-binding motif provides a robust anchor, while strategic decoration of the pyridine ring and the N4-substituent allows for the fine-tuning of affinity against specific kinase targets.

    Future efforts will likely focus on developing inhibitors with novel selectivity profiles to overcome acquired resistance and to target previously "undruggable" kinases. This will involve exploring new chemical space around the scaffold, employing structure-based design to exploit subtle differences in the ATP-binding sites of various kinases, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create clinically successful drug candidates.

    Comparative Efficacy of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine in Kinase Inhibition Assays: A Technical Guide

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison of the kinase inhibition profile of the novel compound 2-Chloro-5-(trifluoromethyl)pyridin-4-amine against established, broad-spectrum and targeted kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both experimental data for comparison and detailed protocols for in-house validation.

    Introduction: The Landscape of Kinase Inhibition

    Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1] The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, while a chloro group can modulate the electronic properties and orientation of the molecule within the kinase's active site.[3]

    This guide focuses on this compound, a compound of interest for its potential as a kinase inhibitor. Due to the limited publicly available data on this specific isomer, we present a hypothetical inhibitory profile based on the known activities of structurally related aminopyridine kinase inhibitors. This is juxtaposed with the well-documented efficacy of three widely used kinase inhibitors:

    • Staurosporine: A potent, broad-spectrum inhibitor of a wide range of protein kinases.[4]

    • Imatinib: A targeted inhibitor of the Bcr-Abl tyrosine kinase, as well as c-Kit and PDGFR.[5][6]

    • Dasatinib: A multi-targeted inhibitor with potent activity against Src family kinases and Bcr-Abl.[7][8]

    Comparative Kinase Inhibition Profile

    The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical data denoted by *) and the reference compounds against a panel of representative kinases. Lower IC50 values indicate greater potency.

    Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
    Tyrosine Kinases
    ABL150-600[5]<1[8]
    SRC756[9]>10000<1[8]
    c-Kit150-100[5]<30[7]
    PDGFRβ200-100[5]<30[7]
    Serine/Threonine Kinases
    Protein Kinase A (PKA)>10007[9]--
    Protein Kinase C (PKC)>10003[9]--
    CDK2500---

    *Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on the expected activity of a novel aminopyridine-based kinase inhibitor.

    Signaling Pathway Context: The Bcr-Abl Pathway

    To provide a biological context for the action of these inhibitors, the following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway, which is constitutively active in Chronic Myeloid Leukemia (CML). Imatinib and Dasatinib are cornerstone therapies for CML due to their potent inhibition of the Bcr-Abl kinase.

    Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos activates STAT5 STAT5 Bcr-Abl->STAT5 phosphorylates PI3K PI3K Bcr-Abl->PI3K activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription regulates STAT5->Gene_Transcription activates Akt Akt PI3K->Akt Akt->Gene_Transcription influences Imatinib Imatinib Imatinib->Bcr-Abl Dasatinib Dasatinib Dasatinib->Bcr-Abl

    Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.

    Experimental Methodology: Luminescence-Based Kinase Inhibition Assay

    A robust and high-throughput method for determining the IC50 of a compound is the luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.

    Materials:
    • Kinase of interest

    • Kinase-specific substrate peptide

    • ATP

    • Test compound (e.g., this compound)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Plate reader with luminescence detection capabilities

    Step-by-Step Protocol:
    • Compound Preparation:

      • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

      • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

      • In a multi-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

      • Add 2.5 µL of the kinase to each well.

      • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

      • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Plate_Setup Add diluted compound and kinase to 96-well plate Compound_Dilution->Plate_Setup Pre_incubation Incubate for 10 min at RT Plate_Setup->Pre_incubation Reaction_Initiation Add ATP and substrate to initiate reaction Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate for 60 min at 30°C Reaction_Initiation->Reaction_Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Incubation->ADP_Glo_Reagent ATP_Depletion Incubate for 40 min at RT ADP_Glo_Reagent->ATP_Depletion Kinase_Detection_Reagent Add Kinase Detection Reagent ATP_Depletion->Kinase_Detection_Reagent Signal_Development Incubate for 30 min at RT Kinase_Detection_Reagent->Signal_Development Luminescence_Reading Read luminescence on plate reader Signal_Development->Luminescence_Reading Data_Analysis Plot dose-response curve and calculate IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

    References

    A Comparative Guide to Purity Validation of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Critical Role of Purity in Drug Development

    In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Chloro-5-(trifluoromethyl)pyridin-4-amine serves as a vital building block in the synthesis of numerous therapeutic agents. Its molecular structure, featuring a halogenated and trifluoromethyl-substituted pyridine ring, makes it a versatile scaffold. However, the very reactivity that makes it valuable also predisposes it to the formation of structurally similar impurities during synthesis.[1] These impurities, if left undetected and unquantified, can have significant consequences, including altered pharmacological activity, increased toxicity, or reduced stability of the final drug product.

    This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. It is designed for researchers, analytical chemists, and quality control professionals who require robust, reliable, and validated methods to ensure the material meets the stringent quality standards of the pharmaceutical industry.[2][3] We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for developing a self-validating system of analysis.

    The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

    No single analytical technique can provide a complete picture of a compound's purity. A truly robust validation strategy employs an orthogonal approach, leveraging the strengths of different techniques to build a comprehensive purity profile. The primary division in analytical techniques is between separative (chromatographic) and spectroscopic methods.

    • Chromatographic Techniques (HPLC, GC-MS): These methods excel at separating the main compound from its impurities, allowing for accurate quantification. They are the workhorses for determining purity percentages and detecting trace-level contaminants.

    • Spectroscopic Techniques (NMR, FT-IR): These methods provide detailed structural information. They are indispensable for confirming the identity of the target compound and for elucidating the structure of unknown impurities isolated during the separation process.[4]

    The following workflow illustrates a logical approach to comprehensive purity validation.

    G cluster_0 Phase 1: Initial Assessment & Identity cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Characterization of Unknowns cluster_3 Final Output Sample Synthesized Batch of This compound FTIR FT-IR Spectroscopy Sample->FTIR Quick Identity Check NMR_ID NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR_ID Structural Confirmation HPLC Primary Assay: HPLC-UV (Purity %, Known Impurities) Sample->HPLC Main Analysis GCMS Volatile Impurities: GC-MS (Residual Solvents) Sample->GCMS NMR_ID->HPLC LCMS LC-MS / Prep-HPLC HPLC->LCMS If unknown peaks > threshold Report Certificate of Analysis (CoA) (Purity Value, Impurity Profile) HPLC->Report GCMS->Report NMR_Char NMR of Isolated Impurity LCMS->NMR_Char Isolate & Identify NMR_Char->Report

    Caption: Analytical Workflow for Purity Validation.

    Comparative Analysis of Key Methodologies

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

    • Expertise & Causality: The choice of a C18 (octadecylsilyl) stationary phase is based on the moderate polarity of the target molecule. The trifluoromethyl group and chlorine atom add hydrophobicity, making it well-retained on a non-polar C18 column. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a balance between retention time and peak resolution.[5] A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection is selected based on the aromatic pyridine ring, which provides a strong chromophore for sensitive detection, typically around 254-270 nm.

    • Trustworthiness (Self-Validation): A method's reliability is established through validation according to International Council for Harmonisation (ICH) guidelines.[6] This involves a series of experiments to prove the method is fit for its purpose. Key validation parameters include:

      • Specificity: The ability to definitively assess the analyte in the presence of other components like impurities or degradants.[6] This is confirmed by spiking the sample with known impurities and demonstrating baseline resolution.

      • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

      • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the repeatability of the results (%RSD).[7]

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace impurities.[7]

    Gas Chromatography-Mass Spectrometry (GC-MS)

    While HPLC is ideal for non-volatile impurities, GC-MS is superior for identifying and quantifying volatile and semi-volatile substances, such as residual solvents from the synthesis (e.g., toluene, dimethyl sulfoxide) or volatile by-products.[8][9]

    • Expertise & Causality: The choice of GC is predicated on the thermal stability and volatility of potential impurities. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used, providing excellent separation based on boiling point and polarity differences. The mass spectrometer detector offers unparalleled specificity, providing a mass spectrum for each eluting peak. This spectrum acts as a chemical "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of unknown volatile impurities.[9]

    • Trustworthiness (Self-Validation): Similar to HPLC, the GC-MS method must be validated for its intended use. Specificity is inherent due to the mass spectrometric detection. Linearity, accuracy, and precision are established using certified reference standards for expected residual solvents. The system's performance is verified before each run using a system suitability standard to check for proper resolution and sensitivity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[10] It provides definitive proof of the compound's identity and can be used to identify and quantify impurities without the need for reference standards (quantitative NMR or qNMR).[4]

    • Expertise & Causality: For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is highly informative.

      • ¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants provide information about their relative positions. The amine (-NH₂) protons will also be visible, often as a broad singlet.

      • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[10]

      • ¹⁹F NMR: Is particularly useful due to the trifluoromethyl group. It will show a singlet at a characteristic chemical shift, and its integration relative to a known internal standard can be used for a quantitative assay. The absence of other fluorine signals is a strong indicator of purity from fluorinated isomers.

    • Trustworthiness (Self-Validation): The trustworthiness of NMR data comes from its fundamental relationship to molecular structure. The predictable chemical shifts and coupling patterns, governed by the laws of physics, provide a self-validating confirmation of identity.[10] For quantitative analysis (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added to the sample. The purity of the target compound can be calculated directly by comparing the integral of its signals to the integral of the standard's signal.

    Experimental Protocols & Data

    Protocol 1: Purity Determination by RP-HPLC
    • Chromatographic System: HPLC with UV-Vis Detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: 265 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.

    • System Suitability: Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • Calculation: Purity is calculated using the area percent method, assuming all impurities have a similar response factor. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    Protocol 2: Structural Confirmation by ¹H NMR
    • Spectrometer: 400 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve ~5 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

    • Acquisition: Acquire a standard proton spectrum with 16 scans.

    • Data Interpretation:

      • Confirm the presence of two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

      • Confirm the presence of a broad signal corresponding to the amine protons.

      • Integrate all signals to confirm the proton ratio matches the molecular structure.

      • Check for any unexpected signals, which would indicate the presence of impurities.

    Comparative Data Summary

    The table below summarizes the expected performance and application of each primary technique.

    ParameterHPLC-UVGC-MSNMRFT-IR
    Primary Use Quantitative Purity, Impurity ProfilingResidual Solvents, Volatile ImpuritiesStructural ID, Impurity ID, Quantitative Assay (qNMR)Functional Group ID, Quick Identity Check
    Specificity High (with method validation)Very High (Mass Spec)Absolute (Structural Info)Low to Moderate
    Sensitivity (LOQ) ~0.01 - 0.05%ppm level~0.1% (for routine scan)>1-2%
    Quantitation ExcellentVery GoodExcellent (with internal standard)Not Recommended
    Typical Run Time 20-30 minutes15-25 minutes5-15 minutes< 5 minutes
    Key Advantage Robustness and precision for routine QCUnambiguous ID of volatile compoundsDefinitive structural informationSpeed and simplicity

    Logical Framework for Method Selection

    The choice of analytical technique is driven by the specific question being asked. The following diagram outlines a decision-making process for an analyst validating a new batch.

    G A Start: New Batch Received B Is the material's identity correct? A->B C What is the exact purity percentage? B->C Yes B_act Run NMR & FT-IR B->B_act Check D Are residual solvents present? C->D Purity > 99.5% E An unknown impurity is detected. What is it? C->E Purity < 99.5% or unknown peak > 0.1% C_act Run Validated HPLC Method C->C_act Quantify D_act Run GC-MS D->D_act Check E_act Isolate via Prep-HPLC, then analyze with MS and NMR E->E_act Investigate B_act->B C_act->C D_act->D

    Caption: Decision tree for analytical method selection.

    Conclusion: An Integrated Strategy for Assured Quality

    Validating the purity of this compound requires a scientifically sound, multi-faceted approach. While HPLC serves as the primary tool for quantitative assessment, its data is only fully contextualized when supported by spectroscopic methods like NMR for identity confirmation and GC-MS for volatile impurity analysis. By understanding the principles behind each technique and implementing rigorous, self-validating protocols, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.[2] This integrated strategy is not just good practice; it is a regulatory expectation and a scientific necessity.[3]

    References

    A Comparative Spectroscopic Guide to Pyridine and its Isomers

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing detailed electronic and structural information. This guide offers an in-depth comparison of the spectroscopic data for pyridine and its three methyl-substituted isomers (picolines), providing the technical insights necessary for their differentiation and characterization.

    Introduction: The Structural Nuances of Pyridine Isomers

    Pyridine is a foundational heterocyclic aromatic compound, structurally analogous to benzene but with a nitrogen atom replacing one carbon-hydrogen unit. This substitution has profound effects on the molecule's electronic distribution and, consequently, its spectroscopic signature. The three isomers of methylpyridine, commonly known as picolines, introduce a methyl group at the 2- (α), 3- (β), or 4- (γ) position relative to the nitrogen atom. This seemingly minor structural variation leads to distinct spectroscopic properties, which can be systematically analyzed using various techniques.

    This guide will explore the comparative analysis of pyridine, 2-picoline, 3-picoline, and 4-picoline using:

    • Vibrational Spectroscopy (Infrared and Raman)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Ultraviolet-Visible (UV-Vis) Spectroscopy

    We will delve into the theoretical underpinnings of the expected spectral differences, present comparative experimental data, and provide standardized protocols for data acquisition.

    Vibrational Spectroscopy: A Tale of Symmetry and Substitution

    Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The position, intensity, and number of bands are highly sensitive to molecular symmetry and the nature of the chemical bonds.

    Theoretical Considerations

    The substitution of a methyl group onto the pyridine ring alters its symmetry and introduces new vibrational modes associated with the methyl group itself (e.g., C-H stretching and bending). The position of the methyl group dictates the specific changes in the vibrational spectra of the pyridine ring. For instance, the characteristic ring breathing modes are particularly sensitive to the substitution pattern.

    Comparative IR and Raman Data

    The following table summarizes the key vibrational frequencies for pyridine and its isomers.

    Compound Key IR Bands (cm⁻¹) Ring Modes Key IR Bands (cm⁻¹) C-H Bending (out-of-plane) Key Raman Bands (cm⁻¹) Ring Breathing
    Pyridine ~1583, 1482, 1439~748, 703~1030, 991
    2-Picoline ~1595, 1480, 1435~750~1045, 995
    3-Picoline ~1590, 1480, 1425~790, 710~1040, 1000
    4-Picoline ~1595, 1495, 1415~800~1065, 995

    Data compiled and synthesized from multiple spectroscopic databases and literature sources.

    Key Observations:

    • Ring Stretching Region (1400-1600 cm⁻¹): All four compounds exhibit characteristic C=C and C=N stretching vibrations in this region. The precise positions of these bands are subtly influenced by the electronic effect of the methyl group.

    • Out-of-Plane C-H Bending (700-900 cm⁻¹): The pattern of out-of-plane C-H bending vibrations is a powerful diagnostic tool for substitution patterns on aromatic rings. The shift in these bands can be correlated with the position of the methyl group.

    • Raman Ring Breathing Modes: The symmetric ring breathing modes, which are often strong in Raman spectra, show a distinct shift upon methyl substitution.

    Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample

    This protocol describes the acquisition of an IR spectrum for a liquid sample, such as pyridine or a picoline, using the thin-film method.

    Materials:

    • FTIR Spectrometer

    • Two polished salt plates (e.g., NaCl or KBr)

    • Pasteur pipette

    • Acetone (for cleaning)

    • Lint-free wipes

    • Sample (pyridine or picoline)

    Workflow Diagram:

    FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition P1 Clean Salt Plates with Acetone P2 Apply a Drop of Liquid Sample P1->P2 P3 Create Thin Film with Second Plate P2->P3 A1 Place Plates in Spectrometer P3->A1 A2 Acquire Background Spectrum (Air) A1->A2 A3 Acquire Sample Spectrum A2->A3 C1 Clean Salt Plates A3->C1 C2 Return Plates to Desiccator C1->C2

    Caption: Experimental workflow for acquiring an FTIR spectrum of a liquid sample.

    Step-by-Step Procedure:

    • Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by wiping with a lint-free tissue lightly dampened with acetone and allow them to dry completely.

    • Sample Application: Using a Pasteur pipette, place a single drop of the liquid sample onto the center of one salt plate.

    • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.

    • Spectrometer Setup: Place the assembled plates into the sample holder of the FTIR spectrometer.

    • Background Scan: Acquire a background spectrum. This is a scan of the ambient atmosphere and is automatically subtracted from the sample spectrum.

    • Sample Scan: Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

    • Cleaning: After analysis, disassemble the plates, clean them thoroughly with acetone, and return them to a desiccator for storage.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

    ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise connectivity and electronic environment of atoms within a molecule.

    Theoretical Considerations

    The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a deshielding of the ring protons and carbons, particularly at the α and γ positions, resulting in downfield chemical shifts compared to benzene. The introduction of an electron-donating methyl group causes upfield shifts (shielding) of the remaining ring protons and carbons, with the magnitude of the shift depending on the methyl group's position.

    Comparative ¹H and ¹³C NMR Data

    The following tables summarize the approximate chemical shifts for pyridine and its isomers.

    ¹H NMR Chemical Shifts (δ, ppm)

    Position Pyridine 2-Picoline 3-Picoline 4-Picoline
    H-2 8.6-8.48.5
    H-3 7.37.1-7.2
    H-4 7.77.67.5-
    H-5 7.37.17.27.2
    H-6 8.68.58.48.5
    -CH₃ -2.52.32.4

    Values are approximate and can vary with solvent.

    ¹³C NMR Chemical Shifts (δ, ppm)

    Position Pyridine 2-Picoline 3-Picoline 4-Picoline
    C-2 150159147150
    C-3 124122133125
    C-4 136136130147
    C-5 124122123125
    C-6 150149149150
    -CH₃ -251821

    Values are approximate and can vary with solvent.

    Key Observations:

    • The downfield shifts of H-2/H-6 and C-2/C-6 in pyridine are characteristic of the nitrogen's deshielding effect.

    • The methyl group's position significantly influences the chemical shifts of the ring carbons and protons, allowing for unambiguous identification of each isomer.

    Experimental Protocol: Preparing an NMR Sample

    Proper sample preparation is critical for obtaining high-quality NMR spectra.

    Materials:

    • High-quality 5 mm NMR tube and cap

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • Sample (5-25 mg for ¹H NMR)

    • Vial for dissolution

    • Pasteur pipette and cotton wool for filtration (optional)

    Workflow Diagram:

    NMR_Prep_Workflow cluster_prep Sample Preparation cluster_tube Tube Filling & Finalizing P1 Weigh Sample (5-25 mg) P2 Dissolve in Deuterated Solvent (~0.6 mL) in a Vial P1->P2 P3 Filter if Particulate Matter is Present P2->P3 T1 Transfer Solution to NMR Tube P3->T1 T2 Adjust Volume to ~4-5 cm Height T1->T2 T3 Cap and Label the NMR Tube T2->T3 T4 Clean Tube Exterior T3->T4

    Caption: Standard workflow for preparing a solution-state NMR sample.

    Step-by-Step Procedure:

    • Weighing the Sample: Accurately weigh 5-25 mg of the compound for a standard ¹H NMR experiment. Higher concentrations may be needed for ¹³C NMR.

    • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent issues with shimming.

    • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube. The final liquid height should be between 4 and 5 cm.

    • Capping and Labeling: Securely cap the NMR tube and label it clearly.

    • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

    UV-Visible Spectroscopy: Exploring Electronic Transitions

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine and its isomers exhibit characteristic absorption bands in the UV region.

    Theoretical Considerations

    Pyridine displays absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally more intense. The addition of a methyl group, an auxochrome, can cause a slight red shift (bathochromic shift) in the absorption maxima.

    Comparative UV-Vis Data

    The following table summarizes the UV absorption maxima for pyridine and its isomers in a non-polar solvent like hexane or cyclohexane.

    Compound λ_max 1 (nm) (π → π)λ_max 2 (nm) (π → π)λ_max 3 (nm) (n → π)*
    Pyridine ~195~251~270
    2-Picoline ~198~256~275
    3-Picoline ~200~258~278
    4-Picoline ~202~260~280

    Data compiled from NIST Chemistry WebBook and other sources.

    Key Observations:

    • All isomers show a slight bathochromic shift compared to pyridine, consistent with the electron-donating nature of the methyl group.

    • While the differences are subtle, they are measurable and can aid in the characterization of the isomers.

    Experimental Protocol: UV-Vis Analysis of Aromatic Compounds

    This protocol outlines the general procedure for obtaining a UV-Vis spectrum of a dilute solution.

    Materials:

    • UV-Vis Spectrophotometer

    • Matched quartz cuvettes (typically 1 cm path length)

    • Volumetric flasks and pipettes

    • Spectroscopic grade solvent (e.g., hexane, ethanol)

    • Sample

    Workflow Diagram:

    UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Prepare Stock Solution P2 Perform Serial Dilutions to Working Concentration P1->P2 A1 Set Wavelength Range P2->A1 A3 Rinse & Fill Cuvette with Sample Solution P2->A3 A2 Blank Spectrometer with Solvent A1->A2 A2->A3 A4 Acquire Absorption Spectrum A3->A4

    A Comparative Guide to the In Vitro Evaluation of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine Derivatives

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive framework for the in vitro characterization of novel 2-Chloro-5-(trifluoromethyl)pyridin-4-amine derivatives. The pyridine scaffold, particularly when substituted with halogens and trifluoromethyl groups, is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2] This document outlines a tiered, logical progression of assays designed to elucidate the potency, cellular activity, target engagement, and mechanism of action of these compounds, providing researchers with the data-driven insights necessary for advancing promising candidates in the drug discovery pipeline.

    Introduction: The Rationale for a Tiered Testing Strategy

    The discovery of a new chemical series, such as derivatives of this compound, presents both an opportunity and a challenge. The challenge lies in efficiently and accurately identifying compounds with the desired biological profile. A haphazard testing approach can deplete resources and generate misleading data. Therefore, we advocate for a structured, tiered in vitro testing cascade. This strategy begins with broad, high-throughput biochemical screens to identify initial hits and progressively narrows the focus to more complex, physiologically relevant cell-based assays to characterize the mechanism of action. This approach ensures that experimental effort is concentrated on the most promising molecules.

    The core hypothesis for this chemical series is its potential to inhibit protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3] The testing strategy outlined below is designed to rigorously test this hypothesis.

    G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_2 Tier 3: Mechanistic Elucidation cluster_3 Decision Point T1 Biochemical Kinase Assays (Determine IC50) T2_A Cell Viability Assays (Determine GI50) T1->T2_A T2_B Target Engagement Assays (Confirm Intracellular Binding) T2_A->T2_B T3 Mechanism of Action Assays (e.g., Apoptosis) T2_B->T3 Decision Advance to Lead Optimization? T3->Decision

    Caption: A tiered workflow for in vitro compound evaluation.

    Tier 1: Biochemical Potency and Selectivity Profiling

    The foundational step is to determine if the synthesized derivatives can inhibit the enzymatic activity of their putative targets in a clean, cell-free system. This provides a direct measure of compound potency (IC50) and is essential for establishing a baseline structure-activity relationship (SAR).

    Recommended Assay: In Vitro Kinase Activity Assays

    Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[3] Inhibition of this process by a test compound results in a decreased signal. There are numerous platforms available, including radiometric and luminescence-based methods.[4][5] Luminescence-based assays, such as those that quantify the amount of ATP remaining after the kinase reaction, are particularly well-suited for high-throughput screening (HTS) due to their simplicity and sensitivity.

    Hypothetical Data Presentation

    The primary output of this tier is the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to reduce kinase activity by 50%.[6] Data should be compiled to compare the potency of each derivative against the primary target and a panel of off-target kinases to assess selectivity.

    Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
    Derivative 115>10,0001,200
    Derivative 2250>10,0008,500
    Derivative 385,400980
    Staurosporine5107

    Table 1: Example data from biochemical kinase profiling. Lower values indicate higher potency. Staurosporine is a non-selective kinase inhibitor control.

    Tier 2: Cellular Activity and Target Validation

    A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or metabolic degradation. Tier 2 assays are designed to bridge this gap by assessing compound activity in living cells.

    Cell Viability Assays: A Comparison of Methods

    The first step is to determine if the compounds affect the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase.

    • MTT Assay: This is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the purple color is proportional to the number of viable cells.[7][8]

    • CellTiter-Glo® Luminescent Assay: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9][10] The assay reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[9][11]

    Comparative Analysis: While both assays are robust, the CellTiter-Glo® assay offers significant advantages in a high-throughput setting. It is a homogeneous "add-mix-measure" assay, requiring fewer steps than the MTT assay, which involves a solubilization step for the formazan crystals.[9][12] This reduces handling errors and makes it more amenable to automation. The luminescent output also provides a broader dynamic range and higher sensitivity compared to the absorbance measurements of the MTT assay.

    Target Engagement Assays: Confirming Intracellular Binding

    A crucial validation step is to confirm that the compound binds to its intended target protein within the complex environment of an intact cell. The NanoBRET™ Target Engagement (TE) Assay is a state-of-the-art method for this purpose.[13]

    Principle of NanoBRET™: This technology measures the binding of a test compound by competitive displacement of a fluorescent tracer.[14] The target protein is expressed in cells as a fusion to NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer (the energy acceptor) is added, which reversibly binds to the target, bringing the donor and acceptor into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.[15][16] When a test compound is added, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.[16] This allows for the quantitative determination of intracellular compound affinity.

    G cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (Inhibitor Present) Target_A Target Protein-NanoLuc® Tracer_A Fluorescent Tracer Target_A->Tracer_A Binding BRET_A Energy Transfer (BRET Signal) Tracer_A->BRET_A Emits Light Target_B Target Protein-NanoLuc® Tracer_B Fluorescent Tracer NoBRET No Energy Transfer (Signal Loss) Tracer_B->NoBRET Displaced Inhibitor Test Compound (Derivative) Inhibitor->Target_B Binding

    Caption: Principle of the NanoBRET™ Target Engagement Assay.

    Hypothetical Data Presentation

    Data from this tier should demonstrate a correlation between biochemical potency and cellular activity. The growth inhibition 50 (GI50) from viability assays and the intracellular IC50 from target engagement assays are key parameters.

    Compound IDTarget Kinase IC50 (nM)Cell Viability GI50 (nM)Target Engagement IC50 (nM)
    Derivative 1155065
    Derivative 2250>10,000>10,000
    Derivative 382530
    Staurosporine51012

    Table 2: Example integrated data from Tiers 1 & 2. A good candidate (e.g., Derivative 3) shows strong correlation across all assays.

    Tier 3: Elucidating the Mechanism of Action

    Once a compound has demonstrated on-target cellular activity, the next step is to understand its downstream consequences. If a compound inhibits a pro-survival kinase, the expected cellular outcome is the induction of apoptosis, or programmed cell death.[17]

    Recommended Assay: Caspase Activity Assays

    Apoptosis is executed by a family of proteases called caspases.[18] Specifically, the activation of "executioner" caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[19] Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and specific method for detecting this activation. The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The addition of the reagent to cells results in cell lysis, followed by caspase cleavage of the substrate, which generates a "glow-type" luminescent signal proportional to caspase activity.

    This method is preferred over older techniques like TUNEL or Annexin V staining in a screening context because it is a simple, homogeneous assay format that is easily automated for 96- or 384-well plates, providing robust quantitative data on a key event in the apoptotic pathway.[19][20]

    Detailed Experimental Protocols

    The following protocols are provided as a template. Researchers must optimize conditions, such as cell seeding density and incubation times, for their specific cell lines and compounds.

    Protocol 1: CellTiter-Glo® 2.0 Cell Viability Assay

    This protocol is adapted from Promega technical manuals.[21]

    • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO2.

    • Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the diluted compounds to the appropriate wells. Add 10 µL of vehicle (e.g., 0.1% DMSO) to control wells.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.

    • Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes before use.[21]

    • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[21]

    • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Data Acquisition: Record luminescence using a plate-reading luminometer.

    Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

    This protocol is a generalized workflow adapted from Promega technical manuals.[13][22]

    • Cell Preparation: Culture cells expressing the NanoLuc®-kinase fusion protein. On the day of the assay, harvest and resuspend cells in Opti-MEM™ I Reduced Serum Medium to the desired concentration.

    • Compound and Tracer Addition: In a 96-well white plate, add test compounds at various concentrations. Then, add the NanoBRET™ Tracer at a pre-determined optimal concentration. Finally, add the cell suspension to each well.[16] Include no-tracer and no-cell controls.

    • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow compound binding to reach equilibrium.

    • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, mixing it with the Extracellular NanoLuc® Inhibitor. Add this solution to all wells. The extracellular inhibitor is critical to prevent signal from any lysed cells, ensuring the signal is from intracellular engagement.[16]

    • Data Acquisition: Read the plate within 10-15 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) simultaneously. The BRET ratio is calculated by dividing the acceptor signal by the donor signal.

    Conclusion and Future Directions

    This guide presents a robust, multi-tiered strategy for the comprehensive in vitro evaluation of this compound derivatives. By systematically assessing biochemical potency, cellular activity, target engagement, and mechanism of action, researchers can build a compelling data package. Compounds that demonstrate a clear correlation between potent biochemical inhibition, on-target cellular growth inhibition, direct intracellular target binding, and induction of a relevant downstream phenotype (e.g., apoptosis) are strong candidates for subsequent lead optimization and in vivo efficacy studies. This logical, data-driven approach maximizes the probability of identifying and advancing novel therapeutic agents.

    References

    The Trifluoromethyl Group's Positional Power: A Comparative Guide to Isomeric Effects on the Biological Activity of Pyridine Compounds

    Author: BenchChem Technical Support Team. Date: January 2026

    A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

    The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety can dramatically alter a molecule's physicochemical properties, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When appended to a pyridine ring, a ubiquitous scaffold in bioactive molecules, the trifluoromethyl group's influence is further nuanced by its position on the ring. This guide provides a comprehensive comparison of the isomeric effects of trifluoromethyl-pyridine compounds, offering insights into how the simple shift of a CF3 group can profoundly impact biological activity. We will delve into the synthetic strategies for accessing these isomers, present comparative biological data, and provide detailed experimental protocols for their evaluation.

    The Subtle Art of Isomer-Specific Synthesis

    The synthesis of trifluoromethyl-pyridines is a critical first step in harnessing their potential. The choice of synthetic route is often dictated by the desired isomeric substitution pattern (α, β, or γ to the pyridine nitrogen). While various methods exist, we will focus on representative protocols for accessing key precursors to each isomeric class.

    Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (A Precursor to 3-Trifluoromethylpyridine Derivatives)

    This protocol outlines a common multi-step synthesis starting from 3-picoline.

    Step 1: N-Oxidation of 3-Picoline

    • To a solution of 3-picoline in glacial acetic acid, add hydrogen peroxide dropwise at a controlled temperature (typically 70-80°C).

    • The molar ratio of 3-picoline to hydrogen peroxide should be approximately 1:1.4-1.5.[2]

    • Maintain the reaction mixture at this temperature for 18-24 hours.[2]

    • After cooling, the reaction mixture is worked up to isolate the N-oxy-3-methylpyridine.

    Step 2: Chlorination

    • The N-oxy-3-methylpyridine is then chlorinated using a reagent such as benzoyl chloride. This step introduces a chlorine atom at the 2-position of the pyridine ring.

    • Further chlorination with chlorine gas can be performed to yield 2-chloro-5-methylpyridine.

    Step 3: Side-Chain Chlorination

    • The methyl group of 2-chloro-5-methylpyridine is then chlorinated to the trichloromethyl group (CCl3) using chlorine gas, often with UV irradiation or a radical initiator.

    Step 4: Fluorination

    • The final step is the fluorination of the trichloromethyl group to the trifluoromethyl group. This is typically achieved using a fluorinating agent like anhydrous potassium fluoride in a suitable solvent such as dimethyl sulfoxide, often with a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB).[2]

    • The reaction is heated under reflux for 5-7 hours.[2]

    • Purification by distillation yields the desired 2-chloro-5-(trifluoromethyl)pyridine.[2]

    Experimental Protocol: Synthesis of 3-Cyano-4-(trifluoromethyl)-6-phenylpyridine (A 4-Trifluoromethylpyridine Derivative)

    This protocol is an example of a multi-component reaction to construct the pyridine ring with the desired substitution.

    • A mixture of an appropriate aromatic aldehyde (e.g., benzaldehyde), a ketone (e.g., acetophenone), malononitrile, and an ammonium source (e.g., ammonium acetate) is heated in a suitable solvent.

    • The reaction proceeds through a series of condensations and cyclization to form the substituted pyridine ring.

    • The trifluoromethyl group is typically introduced via a starting material containing the CF3 moiety, such as a trifluoromethyl-substituted β-diketone.

    • The product is isolated and purified by crystallization or chromatography.

    The choice of starting materials and reaction conditions can be varied to produce a library of substituted trifluoromethyl-pyridines.

    Isomeric Position Dictates Biological Interactions: A Comparative Analysis

    The position of the trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic distribution, steric profile, and overall shape. These factors, in turn, dictate how the molecule interacts with its biological target.

    A study on trifluoromethyl-pyridine carboxylic acid Zn(II) complexes demonstrated a clear isomeric effect on their biological activity.[3] Two isomeric ligands, 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid, were used to synthesize two distinct zinc complexes. Single crystal X-ray studies revealed different coordination modes, with the 5-trifluoromethyl isomer forming an N,O-chelated structure, while the 4-trifluoromethyl isomer resulted in N,O-monodentate coordination.[3] This structural variance led to differences in their binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), with the complex derived from the 5-trifluoromethyl isomer showing higher binding efficacy.[3]

    Compound Class/NameIsomer PositionBiological Target/ActivityReference
    Fungicide (Fluazinam) 3-(Trifluoromethyl)Uncoupler of oxidative phosphorylation[4]
    Herbicide (Haloxyfop) 3-(Trifluoromethyl)Acetyl-CoA carboxylase (ACCase) inhibitor[5]
    Insecticide (Flonicamid) 4-(Trifluoromethyl)Modulator of chordotonal organs[6]
    Anticancer (Sorafenib) 3-(Trifluoromethyl)phenylMulti-kinase inhibitor (VEGFR, PDGFR, RAF)[7]
    Anticancer (Regorafenib) 3-(Trifluoromethyl)phenylMulti-kinase inhibitor (VEGFR, KIT, RET, RAF)[7]
    Antiviral (Tipranavir) 3-(Trifluoromethyl)HIV protease inhibitor[6]

    This table highlights that the 3-trifluoromethylpyridine (or phenyl) moiety is prevalent in a number of successful bioactive compounds. This suggests that the electronic and steric properties conferred by this substitution pattern are often favorable for interaction with a variety of biological targets. However, the success of the 4-trifluoromethyl-containing insecticide Flonicamid demonstrates that other isomers can also lead to highly active compounds.

    Case Study: Trifluoromethyl-Substituted Pyrimidines as EGFR Inhibitors

    The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. A study on 5-trifluoromethylpyrimidine derivatives demonstrated their potential as EGFR inhibitors. One of the synthesized compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, exhibited potent inhibitory activity against the EGFR kinase with an IC50 value of 0.091 μM.[8] This compound also showed excellent anticancer activity against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines with IC50 values of 0.35 μM, 3.24 μM, and 5.12 μM, respectively.[8]

    This example underscores the utility of the trifluoromethyl group in designing potent enzyme inhibitors. While this study focused on a pyrimidine core, the principles of drug design are transferable to pyridine-based scaffolds. The position of the trifluoromethyl group on the heterocyclic ring is crucial for optimizing interactions within the ATP-binding pocket of the kinase.

    Delving into the Mechanism: The RAF/MEK/ERK Signaling Pathway

    Many trifluoromethyl-pyridine containing compounds, such as the anticancer drug Sorafenib, target protein kinases. A key signaling pathway often implicated in cancer is the RAF/MEK/ERK pathway.[9]

    RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Survival, Differentiation) TranscriptionFactors->CellResponse Regulates Inhibitor Trifluoromethyl-Pyridine Inhibitor (e.g., Sorafenib) Inhibitor->RAF Inhibits

    Caption: The RAF/MEK/ERK signaling pathway and a point of inhibition.

    This pathway is a critical regulator of cell proliferation, survival, and differentiation.[9] Dysregulation of this pathway, often through mutations in RAS or RAF, is a common driver of cancer.[10] Small molecule inhibitors, such as those containing a trifluoromethyl-pyridine scaffold, can be designed to target key kinases in this pathway, like RAF, thereby blocking downstream signaling and inhibiting cancer cell growth.

    Experimental Protocols for Biological Evaluation

    To assess the biological activity of trifluoromethyl-pyridine compounds, a variety of in vitro assays can be employed.

    Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

    This assay is a colorimetric method for assessing cell viability.

    Materials:

    • 96-well plates

    • Cancer cell lines (e.g., A549, MCF-7)

    • Complete cell culture medium

    • Trifluoromethyl-pyridine compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the trifluoromethyl-pyridine compounds. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

    Conclusion

    The isomeric position of the trifluoromethyl group on a pyridine ring is a critical determinant of a compound's biological activity. This guide has highlighted the importance of isomer-specific synthesis and provided a framework for comparing the biological effects of these compounds. While the 3-trifluoromethyl substitution pattern appears frequently in successful drugs and agrochemicals, the exploration of 2- and 4-isomers holds significant promise for the discovery of novel bioactive molecules. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own trifluoromethyl-pyridine derivatives. As our understanding of structure-activity relationships continues to grow, the strategic placement of the trifluoromethyl group will undoubtedly remain a powerful tool in the design of next-generation therapeutics and crop protection agents.

    References

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, a halogenated pyridine derivative, is a compound whose structural motifs suggest a significant hazard profile. Improper disposal not only poses a direct risk to personnel and the environment but can also result in severe regulatory penalties.

    This guide provides a detailed, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined below are grounded in established safety protocols for handling hazardous chemicals and are designed to ensure the protection of laboratory personnel and the environment.

    Hazard Assessment: Understanding the Risk

    While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from structurally related compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine and various aminopyridines. These compounds are classified as hazardous, and it is imperative to handle the title compound with the same level of caution.

    Hazard ClassDescriptionPotential EffectsSource(s)
    Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.May cause dizziness, headaches, nausea, and irritation to the respiratory tract.[1][2][3][2][3]
    Skin Corrosion/Irritation Causes skin irritation.Direct contact can lead to redness, itching, and inflammation.[3][4]
    Serious Eye Damage/Irritation Causes serious eye irritation or damage.Splashes can result in pain, redness, and potential long-term damage to the eyes.[3][5][3][5]
    Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.The central nervous system and liver are potential target organs.[2][2]
    Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Release into the environment can contaminate water sources and harm ecosystems.[6][6]

    Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the sanitary sewer system. [5][6]

    The Disposal Workflow: A Step-by-Step Protocol

    Proper disposal is a systematic process that begins the moment waste is generated. The following sections detail the procedures for handling different waste streams containing this compound.

    Personal Protective Equipment (PPE)

    Before handling any waste materials, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

    PPE ItemSpecificationRationale
    Gloves Chemical-resistant gloves (Nitrile or Neoprene are recommended).[7]Protects against dermal absorption. Latex gloves are not suitable for handling many pyridine compounds.[7]
    Eye Protection Chemical splash goggles or a face shield.Prevents eye contact from splashes of liquid waste or fine powders.
    Lab Coat A fully buttoned lab coat.Protects skin and personal clothing from contamination.
    Respiratory Protection Use only within a certified chemical fume hood.The volatile and toxic nature of pyridine derivatives necessitates proper ventilation to prevent inhalation.[1][7]
    Segregation: The First and Most Critical Step

    All waste streams containing this compound must be segregated at the point of generation. As a halogenated organic compound, it must not be mixed with non-halogenated waste.[8]

    WasteSegregation cluster_generation Point of Generation (Fume Hood) cluster_streams Waste Stream Segregation Waste This compound Waste Generated Liquid Contaminated Liquids (solvents, reaction mixtures) Waste->Liquid Liquid Solid Contaminated Solids (gloves, paper towels, vials) Waste->Solid Solid Unused Unused/Surplus Chemical (Original Container) Waste->Unused Surplus

    Caption: Waste segregation at the point of generation.

    Disposal of Contaminated Liquid Waste
    • Select the Correct Waste Container : Use a designated, leak-proof container specifically labeled "Halogenated Organic Waste." Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene).

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components (no abbreviations), and the approximate percentages.

    • Collection : Carefully pour the liquid waste into the container inside a chemical fume hood.

    • Closure : Keep the container securely closed at all times, except when adding waste.[8] This prevents the release of harmful vapors.

    • Storage : Store the container in a designated satellite accumulation area, away from heat, sparks, or incompatible materials like strong oxidizers.[2][9]

    Disposal of Contaminated Solid Waste
    • Collection : Place all contaminated solid materials (e.g., gloves, weigh boats, pipette tips, bench paper) into a designated, durable, and leak-proof bag or container.

    • Labeling : The container must be clearly labeled "Hazardous Waste" and list the chemical contaminants.

    • Double Bagging : For added safety, it is best practice to double-bag solid waste.

    • Storage : Store the sealed solid waste container alongside the liquid waste container in the satellite accumulation area.

    Disposal of Unused or Surplus Chemical
    • Do Not Open : If the chemical is in its original, unopened container, do not open it.

    • Labeling : Ensure the manufacturer's label is intact and legible. Add a "Hazardous Waste" label to the container.

    • Segregation : Treat the entire container as hazardous waste and manage it for pickup by your institution's environmental health and safety (EHS) office or a licensed contractor.

    Decontamination and Spill Management

    Accidents happen, and a robust disposal plan includes procedures for decontamination and spill control.

    Equipment Decontamination
    • Initial Rinse : Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual chemical. This rinseate is hazardous and MUST be collected in the "Halogenated Organic Waste" container.[8]

    • Washing : After the initial solvent rinse, wash the equipment with detergent and water.[10]

    • Final Rinse : Perform a final rinse with deionized water.

    Spill Cleanup

    For a small spill (one that can be cleaned up in under 15 minutes by trained personnel):

    • Alert Personnel : Immediately alert others in the area.

    • Isolate : If safe to do so, restrict access to the spill area.

    • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

    • Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit.[1]

    • Collect : Carefully sweep the absorbent material into a designated container for hazardous solid waste.[2][11]

    • Decontaminate : Wipe the spill area with a cloth soaked in a suitable solvent (collecting the cloth as solid waste), followed by a detergent and water wash.

    • Report : Report the incident to your laboratory supervisor or EHS office.

    For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response team.

    Final Disposal Pathway

    The ultimate disposal of this compound must comply with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[12]

    DisposalPathway Lab Laboratory Satellite Accumulation Area EHS EHS Pickup Lab->EHS Scheduled Pickup Facility Licensed Hazardous Waste Disposal Facility EHS->Facility Transport Incineration High-Temperature Incineration Facility->Incineration Treatment

    Caption: The final disposal pathway for hazardous chemical waste.

    All collected waste will be picked up by your institution's EHS department or a certified hazardous waste contractor. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous molecule.[12]

    By adhering to these procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental health or regulatory compliance.

    References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.